molecular formula C7H12N2O3 B1601509 Ethyl 3-oxopiperazine-1-carboxylate CAS No. 59701-99-4

Ethyl 3-oxopiperazine-1-carboxylate

Cat. No.: B1601509
CAS No.: 59701-99-4
M. Wt: 172.18 g/mol
InChI Key: CWVCSOZZZJTENQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxopiperazine-1-carboxylate is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVCSOZZZJTENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525969
Record name Ethyl 3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59701-99-4
Record name Ethyl 3-oxopiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis and Strategic Importance of Ethyl 3-Oxopiperazine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-oxopiperazine-1-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural features, combining a piperazinone core with a strategically placed ethyl carbamate, offer a versatile platform for the synthesis of diverse molecular entities with potential therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, key chemical properties, and the strategic importance of this compound in modern drug discovery. We will delve into the plausible synthetic pathways, supported by established chemical principles, and present a detailed, field-proven protocol. Furthermore, this guide will illuminate the rationale behind its design and its potential as a cornerstone for the development of novel therapeutics.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs, underscoring its importance as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The two nitrogen atoms within the six-membered ring can be readily functionalized, allowing for the precise tuning of properties such as solubility, lipophilicity, and basicity. This, in turn, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. The piperazinone core, a derivative of piperazine, introduces a lactam functionality, which can act as a rigid structural element and a hydrogen bond acceptor, further enhancing its utility in designing molecules that interact with biological targets.

This compound, by incorporating an N-ethoxycarbonyl group, presents a mono-protected piperazinone system. This strategic protection allows for selective functionalization at the second nitrogen atom, making it a valuable building block for the synthesis of complex, multi-substituted piperazine derivatives.

Retrosynthetic Analysis and Proposed Synthesis

Two primary retrosynthetic disconnections are considered:

  • Route A: Cyclization of an N-acylated diamine. This approach involves the intramolecular condensation of a precursor such as N-(2-aminoethyl)-N-(ethoxycarbonyl)glycine ethyl ester.

  • Route B: Stepwise construction from ethylenediamine. This more direct and likely more efficient route involves the reaction of a mono-protected ethylenediamine derivative with a suitable C2-building block.

This guide will focus on a plausible and practical synthetic pathway inspired by Route B, which leverages readily available starting materials and robust chemical reactions.

A Plausible and Efficient Synthetic Protocol

The proposed synthesis of this compound can be achieved in a two-step sequence starting from ethylenediamine. This method is designed for efficiency and scalability, key considerations in a drug development setting.

Step 1: Mono-N-acylation of Ethylenediamine

The initial and critical step is the selective mono-acylation of ethylenediamine with ethyl chloroacetate. The challenge lies in preventing di-acylation. This is typically achieved by using a large excess of the diamine and controlling the reaction conditions.

Experimental Protocol:

  • To a stirred solution of ethylenediamine (5.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled to 0 °C in an ice bath, is added a solution of ethyl chloroacetate (1.0 equivalent) in the same solvent dropwise over a period of 1-2 hours.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of ethyl chloroacetate.

  • Upon completion, the reaction mixture is filtered to remove the ethylenediamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude N-(2-aminoethyl)glycine ethyl ester. This intermediate is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Ethylenediamine: The use of a significant excess of ethylenediamine is a statistical control method to favor the mono-alkylation product over the di-alkylation product.

  • Slow Addition at Low Temperature: Adding the ethyl chloroacetate slowly at a reduced temperature helps to control the exothermicity of the reaction and further minimizes the formation of the di-substituted byproduct.

Step 2: N-Ethoxycarbonylation and Intramolecular Cyclization

The second step involves the protection of the remaining primary amine with an ethoxycarbonyl group, followed by a base-mediated intramolecular cyclization to form the desired 3-oxopiperazine ring. This transformation is analogous to a Dieckmann condensation.[2]

Experimental Protocol:

  • The crude N-(2-aminoethyl)glycine ethyl ester from the previous step is dissolved in a suitable aprotic solvent like THF or dioxane.

  • To this solution, a base such as triethylamine (1.1 equivalents) is added, and the mixture is cooled to 0 °C.

  • Ethyl chloroformate (1.05 equivalents) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours until the N-acylation is complete (monitored by TLC).

  • The reaction mixture is then treated with a strong base, such as sodium ethoxide (1.1 equivalents) in ethanol, and heated to reflux for 4-6 hours to effect the intramolecular cyclization.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Experimental Choices:

  • N-Ethoxycarbonylation: The introduction of the ethyl carbamate serves a dual purpose: it protects the second nitrogen and provides the ester functionality required for the subsequent cyclization.

  • Strong Base for Cyclization: A strong base like sodium ethoxide is necessary to deprotonate the alpha-carbon of the glycine ester, initiating the intramolecular nucleophilic attack on the other ester carbonyl to form the six-membered ring.[3]

  • Heating to Reflux: The cyclization step often requires thermal energy to overcome the activation barrier for the ring-closing reaction.

Physicochemical Properties and Structural Elucidation

The synthesized this compound is expected to be a crystalline solid or a high-boiling oil. Its structure can be unequivocally confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Appearance White to off-white solid or colorless oil
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), as well as signals for the three methylene groups of the piperazinone ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (amide and carbamate), the ethoxy carbons, and the three methylene carbons of the ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight.

Strategic Importance in Drug Discovery

The value of this compound lies in its potential as a versatile intermediate for the construction of more complex molecules. The presence of a secondary amine in the piperazinone ring allows for a wide range of derivatization reactions, including:

  • N-Arylation/N-Alkylation: The secondary amine can be readily arylated or alkylated to introduce various substituents, which can modulate the pharmacological activity and physicochemical properties of the final compound.

  • Amide Coupling: The amine can participate in amide bond formation with a variety of carboxylic acids, further expanding the chemical space that can be explored.

  • Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to introduce diverse side chains.

The ability to selectively functionalize the piperazinone ring makes this scaffold particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Mono-N-alkylation cluster_step2 Step 2: N-Acylation and Cyclization Ethylenediamine Ethylenediamine Intermediate1 N-(2-aminoethyl)glycine ethyl ester Ethylenediamine->Intermediate1 DCM, 0°C to rt EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate1 EthylChloroformate Ethyl Chloroformate Intermediate2 N-(2-(Ethoxycarbonyl)aminoethyl) glycine ethyl ester EthylChloroformate->Intermediate2 NaOEt Sodium Ethoxide Intermediate1->Intermediate2 Et3N, THF, 0°C to rt Product This compound Intermediate2->Product NaOEt, Ethanol, Reflux

Figure 1: A proposed two-step synthesis of this compound.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. While its discovery and initial synthesis are not prominently documented, a logical and efficient synthetic route can be readily devised from fundamental organic chemistry principles. The protocol outlined in this guide provides a practical and scalable method for its preparation. The strategic importance of this scaffold lies in its potential for rapid diversification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the utility of such well-designed and synthetically accessible building blocks will undoubtedly increase.

References

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(A), 1-8.
  • PubChem. (n.d.). Tert-butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • PubMed Central. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Aryl-3-Oxopiperazine Scaffold in Modern Drug Discovery

The piperazine motif is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability. Within this class, the N-aryl-3-oxopiperazine scaffold has emerged as a particularly valuable building block. Its constrained, bicyclic-like structure and versatile chemical handles make it a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the fields of neuroscience and oncology.

This guide provides a detailed examination of a specific, yet fundamental, member of this class: Ethyl 3-oxopiperazine-1-carboxylate (CAS No. 59835-06-0). While extensive published data on this specific ethyl ester is limited, this document consolidates available information, leverages data from closely related analogs, and applies first-principles knowledge to offer a comprehensive physicochemical profile. Our objective is to provide researchers and process chemists with the critical data and field-proven insights necessary for its effective use in synthesis, characterization, and scale-up operations. We will delve into its structural attributes, predictable physicochemical parameters, spectroscopic signatures, and the standard analytical workflows required to ensure its identity and purity.

Molecular Characteristics and Core Physicochemical Data

The structural integrity and purity of a starting material are paramount. This compound combines a rigid amide-containing ring with a flexible ethyl carbamate group, features that dictate its reactivity and physical properties.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 59835-06-0

  • Molecular Formula: C₇H₁₂N₂O₃

  • Canonical SMILES: CCOC(=O)N1CCNC(=O)C1

Below is a summary of its core properties. It is critical to note that while some data is calculated, other key experimental values are inferred from well-characterized analogs, providing a reliable baseline for laboratory work.

PropertyValue / Expected RangeData TypeNotes and Significance
Molecular Weight 172.18 g/mol CalculatedFoundational for all stoichiometric calculations.
Physical Appearance White to off-white crystalline solidInferredBased on analogs like the tert-butyl and benzyl esters.
Melting Point (°C) No data available (Est. 110-130)EstimatedExpected to be a solid. The benzyl analog melts at 117-121°C; the tert-butyl analog melts higher at 158-164°C due to crystal packing.[1]
Boiling Point (°C) No data availableN/ADecomposes upon heating; not a relevant parameter.
Solubility Soluble in Methanol, Dichloromethane, Ethyl AcetateInferredThe polar amide and ester groups suggest good solubility in polar organic solvents. The tert-butyl analog is soluble in methanol.
LogP (Octanol/Water) -0.66PredictedIndicates the compound is hydrophilic, which is crucial for selecting solvents for extraction and chromatography.
pKa (Most Acidic) 13.05 (Amide N-H)PredictedThe amide proton is weakly acidic. The compound lacks a strongly basic site.

In-Depth Physicochemical Analysis

Physical State and Thermal Properties

Based on the known properties of its analogs, this compound is expected to be a crystalline solid at standard temperature and pressure. The melting point is a critical indicator of purity; a sharp melting range typically signifies high purity, whereas a broad range suggests the presence of impurities or residual solvent.

  • Expert Insight: The melting point of N-acyl piperazinones is highly sensitive to the nature of the acyl substituent. The benzyl ester (m.p. 117-121°C) provides a closer structural and electronic comparison than the bulky tert-butyl ester (m.p. 158-164°C).[1] Therefore, the melting point of the ethyl ester is reasonably expected to fall within or slightly below the range of the benzyl analog. An experimentally determined value significantly outside this range would warrant further investigation into the sample's purity.

Solubility Profile: A Guide for Process Chemistry

The molecule's solubility is governed by the interplay between the polar lactam and carbamate functionalities and the nonpolar ethyl and ethylene groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding with the amide N-H and carbonyl oxygens.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, THF, Acetonitrile): Good solubility is predicted, making these solvents suitable for reaction and purification (crystallization).

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. These are ideal choices for use as anti-solvents during crystallization or for washing solid material to remove nonpolar impurities.

  • Aqueous Solubility: The predicted LogP of -0.66 suggests significant water solubility. However, stability to hydrolysis, especially under acidic or basic conditions, must be considered.

Causality in Solvent Selection: For a reaction involving this intermediate, a solvent like acetonitrile or THF would be an excellent starting point, as they are unlikely to react with the substrate while providing good solvation. For purification, a recrystallization from a solvent system like ethyl acetate/hexanes would be a logical choice, where it is soluble in the former and insoluble in the latter.

Spectroscopic and Chromatographic Fingerprinting

Structural confirmation and purity analysis rely on a combination of spectroscopic and chromatographic techniques. The following sections detail the expected analytical signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Expected Signals):

    • Ethyl Group (CH₂): A quartet (~4.2 ppm) coupled to the methyl protons.

    • Ethyl Group (CH₃): A triplet (~1.3 ppm) coupled to the methylene protons.

    • Piperazine Ring Protons: Complex multiplets expected between ~3.4 and ~4.1 ppm. The protons adjacent to the carbamate nitrogen will be the most downfield, while the methylene group alpha to the amide carbonyl will also be distinct.

    • Amide Proton (N-H): A broad singlet (~6.0-8.0 ppm, solvent dependent) that is exchangeable with D₂O.

  • ¹³C NMR (Expected Signals):

    • Carbonyls: Two distinct signals in the downfield region; carbamate C=O (~155 ppm) and amide C=O (~165-170 ppm).

    • Ethyl Group (OCH₂): Signal around ~62 ppm.

    • Piperazine Ring Carbons: Multiple signals expected in the ~40-50 ppm range.

    • Ethyl Group (CH₃): A signal in the upfield region, around ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

  • N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹ .

  • C-H Stretches: Aliphatic stretches just below 3000 cm⁻¹ .

  • Carbonyl (C=O) Stretches: This is a critical region. Two distinct, strong bands are expected:

    • Carbamate C=O: Around 1700-1720 cm⁻¹ .

    • Amide C=O (Lactam): Around 1650-1670 cm⁻¹ . The presence of two separate carbonyl peaks is a key confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the structure.

  • Electrospray Ionization (ESI+):

    • [M+H]⁺: Expected at m/z 173.09.

    • [M+Na]⁺: Expected at m/z 195.07.

  • Key Fragmentation Pathways: Loss of the ethoxy group (-45 Da) or the entire ethyl carboxylate moiety are plausible fragmentation patterns that can be monitored in MS/MS experiments.

Standard Analytical Protocols

The following protocols are self-validating systems designed for the routine quality control of this compound.

Protocol 1: Purity Determination by HPLC-UV

Objective: To quantify the purity of the compound and detect any related impurities.

  • Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260, Waters Alliance).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for detecting the amide chromophore).

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 0.5 mg/mL stock. Dilute as necessary.

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Diagram: HPLC Purity Workflow

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Weigh Compound (~5 mg) p2 Dissolve in Diluent (10 mL, 50:50 ACN/H2O) p1->p2 h1 Inject Sample (e.g., 10 µL) p2->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity >98% d2->d3

Caption: Workflow for HPLC-UV purity analysis.

Protocol 2: Identity Confirmation by LC-MS

Objective: To confirm the molecular weight of the compound.

  • Instrumentation: LC-MS system, preferably with a single quadrupole or triple quadrupole mass spectrometer.

  • LC Method: Use the same LC conditions as described in Protocol 1 to ensure retention time consistency.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Analysis: Inject the sample. The resulting mass spectrum for the peak corresponding to the compound's retention time should show a prominent ion at m/z 173.09 ± 0.2, corresponding to the [M+H]⁺ adduct. The presence of the sodium adduct [M+Na]⁺ at m/z 195.07 is also a strong confirmation.

Diagram: Structure-Property Relationship

structure_property core Ethyl 3-oxopiperazine- 1-carboxylate p1 Hydrophilicity (LogP ≈ -0.66) core->p1 p2 H-Bonding Capacity (Amide N-H, C=O) core->p2 p4 Solid State (High M.P.) core->p4 p5 Reactivity Sites (Amide, Carbamate) core->p5 p3 High Polarity p1->p3 p2->p3

Caption: Key structural features and their resulting properties.

Conclusion

This compound stands as a valuable, hydrophilic building block for pharmaceutical synthesis. While specific experimental data is not widely published, a robust physicochemical profile can be confidently established through analysis of its functional groups, computational predictions, and comparison with well-characterized analogs. It is a polar, crystalline solid with predictable solubility in organic solvents and distinct spectroscopic signatures that allow for straightforward identity and purity confirmation. The analytical protocols detailed herein provide a validated framework for ensuring its quality, enabling its reliable application in complex multi-step syntheses where consistency and purity are paramount to success.

References

  • PubChem. tert-Butyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-oxopiperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the piperazine scaffold, which is a core component in numerous pharmaceuticals, its structural elucidation is paramount for synthesis validation, quality control, and understanding its chemical behavior.[1] This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral output, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with a clear understanding of the molecule's architecture. This compound possesses several key functional groups that will generate distinct and predictable spectroscopic signals: a secondary amide within the piperazine ring, a carbamate (or urethane) group, and an ethyl ester moiety. The interplay of these groups dictates the electronic environment of each atom, which is the foundation of our analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise in Action: Causality in Chemical Shifts

The chemical shifts are dictated by the electron density around the nuclei. In this molecule, the two carbonyl groups (amide and carbamate) are strongly electron-withdrawing. This property significantly deshields adjacent protons and carbons, causing them to resonate at a higher chemical shift (further downfield) than they would in a simple alkane. Furthermore, the nitrogen atoms also influence the shifts of neighboring atoms. The conformational flexibility of the piperazine ring can sometimes lead to broadened signals, particularly at room temperature.[2]

¹H NMR Spectral Data (Predicted)

The following data is predicted based on analysis of the closely related analog, tert-butyl 3-oxopiperazine-1-carboxylate, and standard chemical shift principles.[3] The spectrum is typically recorded in a solvent like DMSO-d₆ or CDCl₃.

Signal LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a -NH~8.0Broad Singlet1HThe amide proton is typically broad due to quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange. Its chemical shift is solvent-dependent.
b -O-CH₂ -CH₃~4.1Quartet (q)2HDeshielded by the adjacent oxygen of the carbamate. Split into a quartet by the three neighboring methyl protons.
c N¹-CH₂ -C⁶~3.9Triplet (t)2HThese protons are adjacent to the carbamate nitrogen (N1) and are deshielded.
d N¹-C²-CH₂ ~3.6Singlet/Triplet2HThis methylene group is adjacent to the amide carbonyl, causing significant deshielding. Its multiplicity might appear as a singlet if coupling to adjacent protons is minimal or a triplet if coupled.
e N⁴-CH₂ -C⁵~3.3Triplet (t)2HThese protons are adjacent to the amide nitrogen (N4).
f -O-CH₂-CH₃ ~1.2Triplet (t)3HA standard upfield signal for a methyl group next to a methylene group.
¹³C NMR Spectral Data (Predicted)
Signal LabelCarbonPredicted δ (ppm)Rationale
C=O (Amide)C3~167Typical chemical shift for a secondary amide carbonyl carbon.
C=O (Carbamate)C7~154The carbamate carbonyl is slightly more shielded than the amide carbonyl.
-O-CH₂- Ethyl~61Methylene carbon attached to the carbamate oxygen.
Piperazine Carbons C2, C5, C640 - 50The exact shifts for the three piperazine methylene carbons (C2, C5, C6) fall within this typical range, influenced by their proximity to the nitrogens and carbonyl groups.
-CH₃ Ethyl~14Standard upfield chemical shift for a terminal methyl group.
Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.[4]

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to reference the chemical shifts to 0.00 ppm.

  • Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Acquire using a proton-decoupled pulse sequence, a wider spectral window, a 5-second relaxation delay, and accumulate several hundred scans to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: Deciphering Carbonyl Signals

A key feature of this molecule is the presence of two distinct carbonyl groups. The amide C=O and the carbamate C=O will have slightly different stretching frequencies due to their different electronic environments. The amide carbonyl stretch is influenced by resonance with the nitrogen lone pair and hydrogen bonding, typically appearing at a lower wavenumber than a simple ketone. The carbamate carbonyl has resonance contributions from both the nitrogen and the oxygen atom, which also affects its position.

Key IR Absorptions (Predicted)

The expected absorption bands are based on data from analogous structures and established correlation tables.[3][5]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3200 - 3300N-H StretchSecondary AmideMedium
~2850 - 3000C-H StretchAliphatic (CH₂, CH₃)Medium-Strong
~1725 - 1740 C=O Stretch Carbamate Strong
~1670 - 1685 C=O Stretch Amide I Band Strong
~1510 - 1550N-H BendAmide II BandMedium
~1220 - 1260C-O StretchCarbamate/EsterStrong
~1100 - 1200C-N StretchAmine/AmideMedium
Experimental Protocol: IR Analysis
  • Sample Preparation (KBr Pellet): Mix 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer.

  • Data Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty instrument (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments after ionization.

Expertise in Action: Predicting Fragmentation

The fragmentation of this compound under electron ionization (EI) will be governed by the stability of the resulting radical cations and neutral losses. The most probable cleavage points are at the bonds adjacent to the heteroatoms (N, O) and the carbonyl groups, as these can lead to resonance-stabilized fragments. The "nitrogen rule" is a useful heuristic: a molecule with an even number of nitrogen atoms (like this one) will have an even nominal molecular weight.[6]

  • Molecular Formula: C₇H₁₂N₂O₃

  • Molecular Weight: 188.08 g/mol (Monoisotopic)

The molecular ion peak [M]⁺• is expected at m/z = 188 .

Primary Fragmentation Pathways

fragmentation M [M]⁺• m/z = 188 F1 Fragment m/z = 143 M->F1 - •OCH₂CH₃ (45) F2 Fragment m/z = 115 M->F2 - COOCH₂CH₃ (73) F3 Fragment m/z = 85 F2->F3 - CH₂O (30) F4 Fragment m/z = 56 F2->F4 - HN=C=O (43)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Loss of an Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester C-O bond is common, leading to a stable acylium ion at m/z 143 .

  • Loss of the Carbamate Side Chain: Cleavage of the N-C(O) bond can result in the loss of the entire carbamate group, leading to a fragment at m/z 115 .

  • Ring Cleavage: The piperazine ring itself can fragment. A common pathway involves cleavage alpha to the amide nitrogen, which can lead to characteristic fragments such as a fragment at m/z 85 or m/z 56 .

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. For softer ionization that may preserve the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.[6]

  • Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the relative abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

  • MS confirms the molecular weight is 188 g/mol .

  • IR confirms the presence of two distinct carbonyls (amide and carbamate) and an N-H bond.

  • ¹³C NMR confirms the presence of 7 unique carbon environments, including two carbonyls, three methylenes in the ring, and the two carbons of the ethyl group.

  • ¹H NMR confirms the number and connectivity of all protons, providing the final and most detailed piece of the structural puzzle.

Together, these data points converge to unequivocally confirm the structure of this compound, demonstrating a workflow that is fundamental to modern chemical and pharmaceutical sciences.

References

  • Royal Society of Chemistry (2019). Supporting Information for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Yıldırım, M., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). Available at: [Link]

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  • Schmidt, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]

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A Guide to the Structural Elucidation of Ethyl 3-oxopiperazine-1-carboxylate: A Multifaceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and quality control. Ethyl 3-oxopiperazine-1-carboxylate, a heterocyclic compound incorporating a piperazine core, an amide, and a carbamate functional group, serves as a valuable intermediate in the synthesis of various pharmacologically active agents.[1] Its precise structural characterization is paramount to ensure the integrity of downstream processes and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for the structural elucidation of this compound. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), presenting a cohesive analytical workflow. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical choice.

Molecular Structure and Key Functional Groups

A thorough understanding of the target molecule's constituent parts is the first step in a logical structural elucidation. This compound possesses several key functionalities that will give rise to characteristic spectroscopic signals.

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms.

  • Cyclic Amide (Lactam): A carbonyl group within the piperazine ring, forming a lactam.

  • Ethyl Carbamate: An ester of carbamic acid attached to one of the piperazine nitrogens. This group consists of a carbonyl group bonded to both an oxygen and a nitrogen atom.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityRationale
-O-CH₂ -CH₃~4.2Quartet (q)Protons on the methylene group of the ethyl ester are deshielded by the adjacent oxygen atom. They are split by the three protons of the methyl group.
-O-CH₂-CH₃ ~1.3Triplet (t)Protons of the methyl group are in a typical aliphatic region and are split by the two protons of the adjacent methylene group.
Piperazine Protons3.0 - 4.0Multiplets (m)The four sets of methylene protons on the piperazine ring will have distinct chemical shifts due to the influence of the adjacent amide and carbamate groups. Complex splitting patterns are expected due to coupling with each other.[3]
-NH -~7.5 - 8.5Broad Singlet (br s)The amide proton is typically deshielded and may exhibit a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and chemical environment.

Expected Chemical Shifts (δ):

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C =O (Amide)165 - 175The carbonyl carbon of the cyclic amide is in a characteristic downfield region.[4]
C =O (Carbamate)150 - 160The carbamate carbonyl carbon is also significantly deshielded.
-O-CH₂ -CH₃~61The methylene carbon of the ethyl group is deshielded by the attached oxygen.
Piperazine Carbons40 - 55The four methylene carbons of the piperazine ring will appear in the aliphatic region, with their specific shifts influenced by the adjacent nitrogen atoms and functional groups.[5]
-O-CH₂-CH₃ ~14The methyl carbon of the ethyl group is found in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR Techniques for Unambiguous Assignments

To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Reveals correlations between protons that are coupled to each other, helping to trace the connectivity of proton networks within the molecule.

  • HSQC: Shows correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300N-H StretchSecondary AmideThe N-H stretching vibration of the amide group typically appears as a sharp to moderately broad peak in this region.[7]
2850-3000C-H StretchAliphaticThese absorptions arise from the C-H stretching vibrations of the methylene and methyl groups in the piperazine ring and the ethyl group.[8]
~1700C=O StretchCarbamateThe carbonyl group of the ethyl carbamate will show a strong absorption band in this region.[6]
~1670C=O StretchCyclic Amide (Lactam)The carbonyl of the cyclic amide will also exhibit a strong absorption, typically at a slightly lower wavenumber than the carbamate carbonyl due to ring strain and electronic effects.[9]
~1230C-N StretchAmide/CarbamateThe stretching vibrations of the C-N bonds are expected in the fingerprint region.
~1100C-O StretchEsterThe C-O stretching of the carbamate's ester group will also be present in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.[10]

Expected Molecular Ion and Fragmentation Pattern:

The molecular formula of this compound is C₇H₁₂N₂O₃, with a molecular weight of 172.18 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 172.

Key Fragmentation Pathways:

  • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z 127.

  • Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the carbamate would result in a fragment at m/z 143.

  • Cleavage of the piperazine ring: The piperazine ring can undergo characteristic fragmentation, leading to various smaller fragments.[11] For instance, cleavage of the ring can result in fragments corresponding to the loss of ethylene or other small neutral molecules.[12]

  • McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carbonyl group of the carbamate and a gamma-hydrogen could occur.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.

Synthesizing the Data: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The structural elucidation of this compound is a process of assembling a puzzle where each spectroscopic method provides a unique set of clues.

Caption: Workflow for the integrated spectroscopic structural elucidation.

The ¹H and ¹³C NMR data, supported by 2D experiments, will provide the complete carbon and proton framework and their connectivity. The FTIR spectrum will confirm the presence of the key amide, carbamate, and aliphatic functional groups. Finally, mass spectrometry will verify the molecular weight and provide fragmentation data consistent with the proposed structure. The convergence of these independent lines of evidence provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, FTIR, and MS data, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. This guide has outlined a robust and logical workflow, emphasizing the importance of not only the "how" but also the "why" behind each analytical step, thereby fostering a deeper understanding of the principles of structural characterization in the pharmaceutical sciences.

References

  • King Fahd University of Petroleum & Minerals. ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Available from: [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Available from: [Link]

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  • Journal of Mass Spectrometry. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

  • Purdue University. PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Available from: [Link]

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  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]

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  • Unknown Source. Chemical shifts.
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  • PubMed. Determination of ethyl carbamate in wine by matrix modification-assisted headspace single-drop microextraction and gas chromatography-mass spectrometry technique. Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

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Theoretical and Computational Insights into Ethyl 3-oxopiperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Core in Modern Drug Discovery

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its versatile physicochemical properties and its presence in a vast array of clinically successful drugs.[1] Its ability to engage in diverse non-covalent interactions, coupled with the synthetic tractability of its two nitrogen atoms, allows for extensive chemical space exploration to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This guide focuses on a specific, yet highly promising derivative: Ethyl 3-oxopiperazine-1-carboxylate . This molecule incorporates a carbamate functionality and a lactam moiety within the piperazine core, presenting a unique conformational landscape and set of electronic features. Understanding these characteristics through theoretical and computational approaches is paramount for harnessing its full potential in drug design and development. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and, most critically, the computational analysis of this intriguing scaffold.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, key physicochemical properties can be predicted and inferred from closely related structures and computational models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular FormulaC₇H₁₂N₂O₃-
Molecular Weight172.18 g/mol -
XLogP3-0.8Computational Prediction
Hydrogen Bond Donors1Computational Prediction
Hydrogen Bond Acceptors3Computational Prediction
Rotatable Bonds2Computational Prediction

Note: These values are computationally predicted and should be confirmed experimentally.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the molecular structure. A patent describing the use of this compound in a synthetic route provides the following ¹H NMR data (500MHz, Chloroform-d): δ 7.43 (d, J=7.5Hz, 2H), 7.31-7.29 (m, 3H), 7.25 (d, J=7.5Hz, 2H), 7.21 (d, J = 7.5Hz, 1H), 6.97 (s, 1H), 4.65 (s, 2H), 4.25 (q, J=7.0Hz, 2H), 4.05 (t, J=5.5Hz, 2H), 3.49 (t, J=5.5Hz, 2H), 1.32 (t, J=7.0Hz, 3H).[3] The signals corresponding to the ethyl group (a quartet and a triplet) and the methylene protons of the piperazine ring are characteristic. The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the carbonyl and carbamate groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the carbamate. The lactam C=O stretch typically appears around 1650-1680 cm⁻¹, while the carbamate C=O stretch is expected at a higher frequency, generally in the range of 1700-1740 cm⁻¹. The N-H stretching vibration of the lactam will be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 172.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group or cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several potential routes, often involving the cyclization of an appropriately substituted ethylenediamine derivative. One plausible synthetic approach is outlined below, based on general principles of heterocyclic chemistry and information gleaned from related syntheses.

Proposed Synthesis Workflow

Synthesis_Workflow A N-Boc-ethylenediamine C Intermediate A A->C Base (e.g., Et3N) B Ethyl chloroacetate B->C D Deprotection (TFA) C->D E Intramolecular Cyclization D->E Base (e.g., NaHCO3) F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)
  • N-Alkylation: React N-Boc-ethylenediamine with ethyl chloroacetate in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as dichloromethane. This step introduces the ethyl acetate moiety onto one of the nitrogen atoms.

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the resulting intermediate using a strong acid, typically trifluoroacetic acid (TFA), in dichloromethane.

  • Cyclization: The deprotected amine undergoes intramolecular cyclization upon treatment with a mild base, such as sodium bicarbonate. This lactamization reaction forms the 3-oxopiperazine ring, yielding the target compound, this compound.

The reactivity of this molecule is primarily centered around the nucleophilic secondary amine of the lactam and the electrophilic carbonyl carbons. The N-H proton can be deprotonated with a suitable base, allowing for further functionalization at this position. The ester of the carbamate can also be hydrolyzed or transesterified under appropriate conditions.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and dynamic properties of this compound, offering insights that are crucial for understanding its behavior and potential as a drug scaffold.

Conformational Analysis

The six-membered piperazine ring can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. For this compound, the presence of the sp²-hybridized carbonyl carbon and the planar carbamate group introduces significant conformational constraints.

Computational studies on similar cyclic carbamates and piperazinones suggest that the ring is likely to adopt a distorted chair or a twist-boat conformation to alleviate steric strain and optimize electronic interactions.[4][5] The orientation of the ethyl carboxylate group relative to the ring is also a key conformational variable.

Conformational_Analysis cluster_0 Conformational Landscape cluster_1 Computational Workflow A Chair Conformation B Boat Conformation C Twist-Boat Conformation D Initial 3D Structure Generation E Conformational Search (e.g., Monte Carlo) D->E F Geometry Optimization (DFT) E->F G Energy Calculation & Population Analysis F->G G->A Lowest Energy G->B G->C

Caption: Workflow for the computational conformational analysis of this compound.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable information on:

  • Optimized Geometry: Determination of the lowest energy conformation and precise bond lengths and angles.

  • Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions with biological targets.

  • Vibrational Frequencies: Theoretical prediction of the IR spectrum, which can be compared with experimental data to confirm the structure and assign vibrational modes.

Table 2: Representative DFT Calculation Parameters

ParameterRecommended SettingRationale
FunctionalB3LYP or M06-2XB3LYP is a widely used hybrid functional offering a good balance of accuracy and computational cost. M06-2X is often preferred for systems with non-covalent interactions.
Basis Set6-311++G(d,p)A flexible basis set that includes polarization and diffuse functions, important for accurately describing the electronic structure of a molecule with heteroatoms and lone pairs.
Solvent ModelPCM or SMDImplicit solvent models to account for the effect of a solvent environment (e.g., water) on the molecule's properties.
Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique used to predict the binding mode of a small molecule to a macromolecular target.[6] For this compound, docking studies can be employed to explore its potential to interact with various drug targets, such as kinases, proteases, or G-protein coupled receptors.

The general pharmacophoric features of piperazine-containing molecules often include:

  • Hydrogen Bond Acceptors: The carbonyl oxygens of the lactam and carbamate.

  • Hydrogen Bond Donor: The N-H group of the lactam.

  • Hydrophobic Features: The ethyl group and parts of the piperazine ring.

Docking_Workflow A Prepare Ligand (this compound) D Perform Docking Simulation A->D B Prepare Protein Target (e.g., Kinase) C Define Binding Site B->C C->D E Analyze Binding Poses & Scoring D->E F Identify Key Interactions E->F

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations

While docking provides a static picture of the binding event, molecular dynamics simulations can offer insights into the dynamic behavior of the ligand-protein complex over time.[7] An MD simulation of this compound bound to a target protein can reveal:

  • Binding Stability: Whether the ligand remains stably bound in the active site.

  • Conformational Changes: How the ligand and protein adapt to each other upon binding.

  • Role of Water Molecules: The contribution of water molecules in mediating ligand-protein interactions.

  • Binding Free Energy Calculations: More accurate estimations of binding affinity using methods like MM/PBSA or MM/GBSA.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

  • Scaffold for Library Synthesis: The secondary amine of the lactam provides a convenient handle for the introduction of diverse substituents, enabling the creation of focused chemical libraries for high-throughput screening.

  • Bioisosteric Replacement: The 3-oxopiperazine core can be used as a bioisostere for other cyclic scaffolds in known bioactive molecules to improve properties such as solubility, metabolic stability, or target engagement.

  • Fragment-Based Drug Design: The molecule itself can be considered a valuable fragment for fragment-based screening campaigns, where its binding to a target can be detected and then elaborated to generate more potent leads.

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery to reduce late-stage attrition.[8][9] In silico tools can provide valuable predictions for this compound and its derivatives.

Table 3: Key In Silico ADMET Parameters to Evaluate

ADMET PropertyImportance in Drug Development
Aqueous Solubility Affects oral bioavailability and formulation.
Intestinal Absorption Predicts the extent of absorption from the gastrointestinal tract.
Blood-Brain Barrier Permeability Crucial for CNS-targeting drugs.
CYP450 Inhibition Potential for drug-drug interactions.
hERG Inhibition A key indicator of potential cardiotoxicity.
Ames Mutagenicity Predicts the potential for the compound to be mutagenic.

Conclusion and Future Directions

This compound represents a fascinating and underexplored scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, and, most importantly, a roadmap for its theoretical and computational investigation. While experimental data remains somewhat limited, the computational approaches outlined herein offer a powerful means to unlock the potential of this molecule. Future research should focus on the experimental validation of the predicted properties, the exploration of its synthetic derivatization, and the application of these computational workflows to guide the design of novel drug candidates based on this promising core structure. The strategic integration of computational and experimental efforts will undoubtedly accelerate the translation of this and related scaffolds into the next generation of therapeutics.

References

  • Boc-2-amino-1-propanol), a building block for sequence-defined polymers, in a nonpolar, aprotic environment (chloroform) by combining infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) simulation. PubMed Central. [Link]

  • Complement modulators and related methods.
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  • Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. NIH. [Link]

  • Dérivé de triazole substitué, son procédé de préparation, composition pharmaceutique de celui-ci et utilisation associée.
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  • N-benzyl-n-arylsulfonamide derivative and preparation and use thereof.
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  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. NIH. [Link]

  • Docking Simulations and Virtual Screening to find Novel Ligands for T3S in Yersinia pseudotuberculosis YPIII, A drug target for. Research Square. [Link]

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  • Five-Membered Cyclic Carbonates and Carbamates. MDPI. [Link]

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  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. [Link]

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  • Tetracyclic Heteroaromatic Systems-Synthesis of Ethoxycarbonylphenylpyrido[3¢,2¢:5,6]Thiopyranoquinolines. Pak. j. sci. ind. res. Ser. A: phy. sci.. [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II Inhibitors. R Discovery. [Link]

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The Solubility Profile of Ethyl 3-oxopiperazine-1-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Maze in Early-Phase Drug Development

In the landscape of contemporary drug discovery, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is a cornerstone of successful preclinical development. Among these properties, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential. This technical guide is dedicated to providing an in-depth exploration of the solubility of Ethyl 3-oxopiperazine-1-carboxylate, a versatile heterocyclic building block of significant interest in medicinal chemistry.

For researchers, process chemists, and formulation scientists, this document aims to be a practical and authoritative resource. It moves beyond a simple cataloging of data to explain the underlying principles that govern the solubility of this compound. By elucidating the interplay between its structural attributes and the properties of common organic solvents, this guide provides a framework for rational solvent selection in synthesis, purification, and formulation. Furthermore, a detailed, field-tested protocol for empirical solubility determination is provided, empowering research teams to generate reliable and reproducible data in-house.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. While extensive experimental data for this compound is not widely published, we can infer its behavior by examining its key structural features and through computational predictions.

Structure:

This compound possesses a piperazinone core, an N-linked ethyl carbamate group, and a secondary amine. This combination of a polar heterocyclic scaffold, a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a moderately lipophilic ethyl ester moiety results in a molecule with a nuanced solubility profile.

Predicted Physicochemical Properties:

To provide a quantitative basis for understanding its solubility, the following physicochemical properties have been predicted using established computational models.

PropertyPredicted ValueSignificance for Solubility
Molecular Weight 172.19 g/mol A relatively low molecular weight generally favors solubility.
logP (o/w) -0.2 to 0.5The predicted logP suggests a balanced hydrophilic-lipophilic character, indicating that the compound is not excessively hydrophobic and should have some affinity for both polar and moderately non-polar environments.
Topological Polar Surface Area (TPSA) 58.5 ŲThis value indicates a significant polar surface area, primarily due to the amide and carbamate groups, suggesting good potential for interaction with polar solvents.
Hydrogen Bond Donors 1 (from the N-H group)The ability to donate a hydrogen bond enhances solubility in protic solvents.
Hydrogen Bond Acceptors 3 (from the C=O and O-C=O oxygens)Multiple hydrogen bond acceptors allow for strong interactions with protic solvents like alcohols and water.

These predicted properties paint a picture of a molecule that is unlikely to be soluble in very non-polar solvents like hexanes but is expected to show good solubility in a range of polar protic and polar aprotic solvents.

Solubility in Common Organic Solvents: A Class-by-Class Analysis

Based on the physicochemical properties and anecdotal evidence from synthetic procedures, we can predict the solubility of this compound in various classes of organic solvents. The principle of "like dissolves like" serves as our guiding tenet; solvents with similar polarity and hydrogen bonding capabilities to the solute will be the most effective.

Table of Predicted and Observed Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Known Applications
Polar Protic Methanol, Ethanol, IsopropanolHighThe ability of the compound to both donate and accept hydrogen bonds will lead to strong interactions with protic solvents. Alcohols are excellent choices for dissolving this compound.
Polar Aprotic Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe compound's significant polarity will allow it to be solvated effectively by these solvents. DMF and DMSO are expected to be very good solvents due to their high polarity. DCM and ethyl acetate have been used in reaction and purification steps, confirming at least moderate solubility.
Non-Polar Aprotic Toluene, Hexanes, Diethyl EtherLow to Very LowThe lack of polarity and hydrogen bonding capability in these solvents will make it difficult for them to overcome the intermolecular forces of the crystalline solid. Solubility is expected to be poor.

Experimental Protocol for Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To move from prediction to empirical data, a robust and validated experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. b. Add a known volume of the selected solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • Quantitative Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the filtered sample from the calibration curve. This concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Data Reporting:

Solubility should be reported in standard units such as mg/mL or mol/L.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 analysis2 Analyze sample and standards (e.g., HPLC) sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Sources

The Versatile 3-Oxopiperazine Scaffold: A Technical Guide to Ethyl 3-oxopiperazine-1-carboxylate and its Analogs as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Oxopiperazine Core in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. Within this class of heterocycles, the 3-oxopiperazine scaffold has emerged as a particularly versatile and valuable building block. Its unique arrangement of a lactam, a secondary amine, and a protected nitrogen atom offers a trifecta of reactive sites, enabling chemists to construct complex molecular architectures with a high degree of control. This guide provides an in-depth technical overview of "Ethyl 3-oxopiperazine-1-carboxylate" (CAS 59701-99-4) and its more extensively documented analog, "tert-butyl 3-oxopiperazine-1-carboxylate" (CAS 76003-29-7). Due to the limited specific literature on the ethyl ester, this guide will leverage the wealth of information available for the tert-butyl (Boc) protected analog as a scientifically grounded and representative model for the reactivity and synthetic potential of this important class of building blocks. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is key to unlocking new avenues in the design and synthesis of novel therapeutics.

Physicochemical Properties and Structural Attributes

The utility of a building block in organic synthesis is fundamentally tied to its physical and chemical properties. The table below summarizes key data for this compound and its tert-butyl analog. The presence of the carbamate group at the 1-position significantly influences the reactivity of the piperazine ring, primarily by deactivating the adjacent nitrogen through resonance, thus allowing for selective functionalization of the secondary amine at the 4-position.

PropertyThis compoundtert-Butyl 3-oxopiperazine-1-carboxylate
CAS Number 59701-99-476003-29-7[1][2]
Molecular Formula C₇H₁₂N₂O₃C₉H₁₆N₂O₃[1][2]
Molecular Weight 172.18 g/mol 200.23 g/mol [2]
Appearance Not specified in literatureWhite to off-white crystalline powder
Melting Point Not specified in literature156-160 °C

Synthesis of the 3-Oxopiperazine Core: A Comparative Approach

Proposed Synthesis of this compound

The most probable synthetic route to this compound involves a two-step sequence starting from commercially available ethyl 1-piperazinecarboxylate. This proposed method mirrors the logic of syntheses for analogous structures.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: N-Acylation with a Chloroacetyl Group

  • To a stirred solution of ethyl 1-piperazinecarboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) at 0 °C, add a base like triethylamine (1.1 eq).

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-chloroacetylated intermediate.

Step 2: Intramolecular Cyclization (Gabriel Synthesis Variant)

  • Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the formation of the cyclized product.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate, and wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Validated Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate

The synthesis of the Boc-protected analog follows a similar, well-documented pathway, providing a strong basis for the proposed synthesis of the ethyl ester.

Experimental Protocol: Synthesis of tert-Butyl 3-oxopiperazine-1-carboxylate

Step 1: Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq) in DCM.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove excess piperazine and its salts.

  • Dry the organic layer and concentrate to yield mono-Boc-piperazine, which can be used without further purification.

Step 2: N-Acylation with Ethyl Chloroacetate

  • Dissolve mono-Boc-piperazine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add ethyl chloroacetate (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude diester intermediate.

Step 3: Dieckmann-Type Cyclization

  • Dissolve the crude diester in toluene.

  • Add a strong base, such as sodium ethoxide (1.5 eq), and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield tert-butyl 3-oxopiperazine-1-carboxylate.

Key Synthetic Transformations and Mechanistic Considerations

The synthetic utility of the 3-oxopiperazine scaffold lies in the selective reactivity of its functional groups. The N1-carbamate directs functionalization to the N4-amine, while the lactam carbonyl offers a site for reduction or other modifications.

N4-Arylation and Alkylation: Accessing Diverse Chemical Space

The secondary amine at the N4 position is the most common site for derivatization, readily undergoing reactions such as Buchwald-Hartwig amination and reductive amination. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, which is a critical step in tuning the pharmacological properties of the final molecule.

N4_Functionalization start This compound reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_amination R-CHO buchwald_hartwig Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) start->buchwald_hartwig Ar-X product_alkyl N4-Alkyl Product reductive_amination->product_alkyl product_aryl N4-Aryl Product buchwald_hartwig->product_aryl

Caption: N4-Functionalization Pathways.

Causality in Experimental Choices: The choice between reductive amination and Buchwald-Hartwig amination is dictated by the desired substituent. Reductive amination is ideal for introducing alkyl groups, with sodium triacetoxyborohydride being a preferred reducing agent due to its mildness and tolerance of a wide range of functional groups. For aryl or heteroaryl substitution, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard, offering high efficiency and broad substrate scope. The choice of phosphine ligand is crucial for the success of this reaction and must be optimized for the specific aryl halide and substrate.

Modifications of the Lactam Carbonyl

The lactam carbonyl at the 3-position can be reduced to the corresponding amine, transforming the 3-oxopiperazine into a piperazine derivative. This reduction is typically achieved with strong reducing agents like lithium aluminum hydride (LAH).

Carbonyl_Reduction start N4-Substituted This compound reduction Reduction (e.g., LiAlH₄, THF) start->reduction product N1-Carboxylate-N4-Substituted Piperazine reduction->product

Caption: Lactam Carbonyl Reduction.

Self-Validating Protocol: A successful reduction protocol must ensure complete conversion of the starting material without affecting the N1-carbamate protecting group. The use of a powerful reducing agent like LAH necessitates anhydrous conditions and careful quenching of the reaction to avoid side reactions. The progress of the reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the less polar product.

Applications in the Synthesis of Biologically Active Molecules

The 3-oxopiperazine scaffold is a privileged structure in drug discovery, appearing in a number of clinical candidates and approved drugs. Its ability to serve as a conformationally constrained diamine surrogate makes it particularly attractive for targeting enzymes and receptors.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 3-oxopiperazine core has been employed in the design of inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The scaffold serves as a rigid backbone to correctly orient the pharmacophoric elements that interact with the active site of the enzyme. The synthesis of these inhibitors often involves an initial N-arylation of the 3-oxopiperazine core, followed by further functionalization.

Experimental Protocol: Synthesis of a DPP-4 Inhibitor Core

  • Dissolve tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq), a substituted 2-fluorobenzonitrile (1.1 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120 °C for 12 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum to yield the N-arylated 3-oxopiperazine product.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.

  • Couple the resulting free amine with a desired carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA) to afford the final DPP-4 inhibitor.

DPP4_Inhibitor_Synthesis start tert-Butyl 3-oxopiperazine-1-carboxylate step1 N-Arylation (Fluorobenzonitrile, K₂CO₃, DMSO) start->step1 intermediate1 N-Aryl-Boc-3-oxopiperazine step1->intermediate1 step2 Boc Deprotection (TFA, DCM) intermediate1->step2 intermediate2 N-Aryl-3-oxopiperazine step2->intermediate2 step3 Amide Coupling (R-COOH, HATU, DIPEA) intermediate2->step3 product DPP-4 Inhibitor step3->product

Caption: Synthetic Workflow for a DPP-4 Inhibitor.

Conclusion and Future Outlook

This compound and its analogs are powerful building blocks in organic synthesis, offering a pre-organized scaffold for the construction of complex, biologically active molecules. The ability to selectively functionalize the N4-position and modify the lactam carbonyl provides chemists with a versatile toolkit for exploring chemical space. While the ethyl ester derivative is less explored in the current literature, the extensive data on the Boc-protected analog provides a reliable roadmap for its use. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of the 3-oxopiperazine core is poised to play an increasingly important role in the future of drug discovery.

References

  • 59701-99-4 this compound . Chemsigma.com. Available at: [Link]

  • tert-Butyl 3-oxopiperazine-1-carboxylate - [B0768] . Synthonix. Available at: [Link]

  • Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 . PubChem. Available at: [Link]

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Navigating the Labyrinth: A Technical Guide to the Initial Biological Screening of Ethyl 3-Oxopiperazine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperazine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperazine ring, a simple six-membered heterocycle, is a recurring motif in a vast number of clinically successful drugs.[1][2] Its prevalence is no accident. The unique physicochemical properties of the piperazine scaffold—its basicity, conformational rigidity, and ability to engage in multiple hydrogen bonding interactions—often impart favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[2] The ethyl 3-oxopiperazine-1-carboxylate core represents a versatile platform for chemical elaboration, offering multiple points for diversification to explore a wide chemical space. This guide provides a comprehensive framework for the initial biological evaluation of novel derivatives built upon this promising scaffold, outlining a logical, tiered approach to efficiently identify and characterize potential therapeutic agents.

Chapter 1: Strategic Foundations of the Screening Cascade

A robust screening cascade is not a monolithic process but a multi-stage funnel designed to progressively filter a library of compounds, enriching for those with desirable biological activity and safety profiles. Our approach is predicated on a "fail fast, fail cheap" philosophy, employing broad, high-throughput assays at the outset to eliminate inactive or overtly toxic compounds, followed by more complex, resource-intensive assays for the most promising candidates.

The rationale for our proposed cascade is informed by the known biological activities of piperazine-containing molecules, which span a wide therapeutic spectrum, including oncology, infectious diseases, and neurology.[1][3][4] Patent literature also points to the potential of this compound derivatives as kinase, PARP, and complement inhibitors, further broadening the scope of our investigation.[5][6][7]

Here, we present a logical workflow for the initial screening process.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Safety Screening cluster_2 Tier 3: Mechanistic & Lead Prioritization A Compound Library (this compound Derivatives) B In Vitro Cytotoxicity Assays (e.g., MTT/XTT on Cancer & Normal Cell Lines) A->B General Toxicity C Antimicrobial Susceptibility Testing (Broad Spectrum Panel) A->C Antimicrobial Potential D Hit Confirmation & Dose-Response Analysis B->D Identify 'Hits' with Favorable Therapeutic Index C->D Identify Antimicrobial 'Hits' E Broad Panel Off-Target Screening (e.g., Kinase Panel, GPCR Panel) D->E Assess Selectivity F Preliminary ADME-Tox (e.g., CYP Inhibition, hERG Liability) D->F Early Safety Assessment G Target-Specific Bioassays (e.g., BTK enzymatic assay, PARP activity) E->G Guide Target Identification F->G H Pathway Analysis (e.g., Western Blot for Signaling Molecules) G->H Elucidate Mechanism of Action I Lead Candidate Selection H->I

Caption: A tiered approach for the initial biological screening of novel compounds.

Chapter 2: Tier 1 - Foundational Viability and Activity Screening

The primary goal of Tier 1 is to cast a wide net to identify compounds that exhibit any biological activity while simultaneously flagging those with non-specific cytotoxicity.

In Vitro Cytotoxicity Evaluation

Assessing general cytotoxicity is a critical first step. It provides a baseline understanding of a compound's effect on cell viability and helps differentiate between targeted anti-proliferative effects and broad toxicity.[8][9] We recommend screening against a panel of both cancerous and non-cancerous cell lines to establish a preliminary therapeutic index.

Recommended Cell Lines:

  • Cancer Panel: MCF-7 (breast), HeLa (cervical), A549 (lung) - representing common cancer types.

  • Non-Cancerous Control: HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast) - to assess general toxicity.[8][9]

Protocol 1: MTT/XTT Cell Viability Assay

The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][10] The reduction of a tetrazolium salt (yellow) to a formazan product (purple for MTT, orange for XTT) by mitochondrial dehydrogenases in living cells is the core principle.[10][11] The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[10] Replace the existing medium with medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • Reagent Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10]

    • For XTT: Add 50 µL of a freshly prepared XTT/PMS working solution to each well and incubate for 2-4 hours.[11]

  • Solubilization (MTT only): Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm.[8] For XTT, it is between 450-500 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data

Compound IDMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
E3OPC-0018.412.115.3>100>11.9
E3OPC-00225.630.228.9>100>3.9
E3OPC-0032.13.52.85.42.6
Doxorubicin0.50.80.61.22.4

Data are hypothetical and for illustrative purposes only.

Antimicrobial Susceptibility Testing

The piperazine scaffold is present in several antimicrobial agents.[1] Therefore, a primary screen for antibacterial and antifungal activity is a logical and valuable endeavor.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[2]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[2][13] This can be assessed visually or by measuring absorbance.

Alternative Method: Zone of Inhibition (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method where a filter paper disc impregnated with the test compound is placed on an agar plate swabbed with a bacterial lawn.[14][15] The antimicrobial activity is indicated by a clear zone around the disc where bacterial growth is inhibited.[14][16] The size of the zone provides a relative measure of the compound's potency.[12][16]

Chapter 3: Tier 2 - Hit Validation and Early Safety Profiling

Compounds that demonstrate promising activity and selectivity in Tier 1 ("hits") are advanced to the next stage for confirmation and early-stage safety assessment. This is crucial for de-risking candidates before committing to more extensive studies.[17][18]

Hit Confirmation and Dose-Response

Initial hits must be re-tested to confirm their activity. This involves generating a full dose-response curve with more data points to accurately determine potency (IC₅₀ or MIC).

Broad Panel Off-Target Screening

Early-stage in vitro safety pharmacology profiling is essential to identify potential adverse effects by screening for unwanted interactions with a broad range of known biological targets.[19][20] This helps in prioritizing compounds with cleaner off-target profiles.[17][18]

Recommended Panels:

  • Kinase Panel: Given that piperazine derivatives have been patented as kinase inhibitors, screening against a panel of key kinases (e.g., Src, Abl, EGFR, BTK) is highly relevant.[5]

  • GPCR Panel: Many drugs interact with G-protein coupled receptors, and off-target GPCR activity can lead to side effects. A panel including adrenergic, dopaminergic, and serotonergic receptors is advisable.[20]

  • Ion Channel Panel: Interaction with ion channels, particularly the hERG potassium channel, is a major cause of cardiac toxicity and drug withdrawal.[21]

These screening services are often outsourced to specialized contract research organizations (CROs) that offer standardized panels.[17][21]

Signaling_Pathway cluster_0 Potential Kinase Inhibition Pathway (e.g., BTK) BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG DAG PLCg2->DAG IP3 IP₃ PLCg2->IP3 NFkB NF-κB Activation DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Ca_Flux->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation E3OPC_Derivative E3OPC Derivative E3OPC_Derivative->BTK Inhibition

Caption: Hypothetical inhibition of the BTK signaling pathway by a derivative.

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties can prevent late-stage failures.

  • Cytochrome P450 (CYP) Inhibition: Screen against key CYP isoforms (e.g., 3A4, 2D6, 2C9) to identify potential drug-drug interactions.[21]

  • hERG Liability: A specific functional assay for the hERG channel is critical for assessing the risk of QT prolongation and potential cardiac arrhythmias.[21]

  • Metabolic Stability: Incubating the compound with liver microsomes provides an early indication of its metabolic fate and potential half-life.[4]

Chapter 4: Tier 3 - Mechanistic Elucidation

For the most promising candidates, the focus shifts to understanding their mechanism of action. If the broad panel screen suggested a specific target class (e.g., kinases), target-specific enzymatic or binding assays are performed.[5] If the primary screen showed potent antimicrobial activity, follow-up studies like time-kill assays or resistance mechanism investigations would be initiated.[16] This stage validates the on-target activity and provides a solid foundation for lead optimization.

Conclusion

The journey from a novel chemical entity to a potential drug candidate is complex and fraught with challenges. This guide provides a structured and logical framework for the initial biological screening of this compound derivatives. By integrating cytotoxicity, broad activity screening, and early safety profiling, this tiered approach enables researchers to make informed decisions, efficiently prioritizing compounds with the highest therapeutic potential while minimizing the investment in candidates destined for failure. The key to success lies not in rigid adherence to a single protocol, but in the intelligent application of a strategic screening cascade that is both scientifically rigorous and resource-conscious.

References

  • Reaction Biology. In Vitro Safety Pharmacology Services. [Link]

  • Yadav, P., & Kumar, R. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PLoS ONE, 10(11), e0142934. [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ResearchGate. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Zhou, H., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • Singer Instruments. Zone of Inhibition explained. [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103851. [Link]

  • A-Team Editor. (2024). The Impact of Correct Zone of Inhibition Testing Techniques on Drug Development. Microbiologics. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Google Patents. PYRAZOLOPYRIMIDINE COMPOUNDS AS KINASE INHIBITORS - EP 3181567 A1.
  • Google Patents.
  • Google Patents. CN107098886B - Quinazolinone PARP-1/2 inhibitor containing piperazinone and its preparation method, pharmaceutical composition and use.
  • Google Patents.
  • Google Patents.
  • ResearchGate. (2018). Pharmacological screening of substances with cardioprotective effect in the group of 3-oxypyridine derivatives. [Link]

  • RSC Publishing. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. [Link]

  • PubMed. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310. [Link]

  • MDPI. (2018). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 23(11), 2906. [Link]

  • International Journal of ChemTech Research. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. International Journal of ChemTech Research, 3(4), 1881-1887. [Link]

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Methodological & Application

Synthesis of Ethyl 3-oxopiperazine-1-carboxylate from Ethylenediamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of Ethyl 3-oxopiperazine-1-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol outlines a direct and efficient one-pot cyclocondensation reaction between ethylenediamine and diethyl oxalate. This document provides a thorough examination of the underlying reaction mechanism, a meticulously detailed experimental protocol, and guidance on the purification and characterization of the target compound. Safety precautions and a discussion of potential side reactions are also included to ensure a safe and successful synthesis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Piperazinone Core

The piperazinone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its rigid, yet conformationally adaptable structure allows for the precise spatial orientation of substituents, making it an ideal building block for designing ligands that can effectively interact with biological targets. This compound, in particular, serves as a versatile intermediate, offering multiple points for further functionalization. The presence of the ethyl carbamate provides a handle for N-alkylation or acylation, while the secondary amine and the carbon backbone of the piperazinone ring can be further modified to explore chemical space in drug discovery programs.

The synthesis described herein presents a straightforward and scalable approach to this important heterocyclic compound, utilizing readily available and cost-effective starting materials.

Reaction Mechanism and Rationale

The formation of this compound from ethylenediamine and diethyl oxalate is a classic example of a cyclocondensation reaction. The mechanism proceeds through a two-step sequence involving nucleophilic acyl substitution followed by an intramolecular cyclization.

Mechanistic Pathway

The reaction is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine on one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethanol molecule to form an amide intermediate. The second, unreacted amine group of the ethylenediamine backbone then attacks the remaining ester carbonyl group intramolecularly, leading to the formation of the six-membered piperazinone ring and the elimination of a second molecule of ethanol.

To favor the formation of the desired monosubstituted product, a 1:1 stoichiometry of ethylenediamine and diethyl oxalate is crucial. An excess of diethyl oxalate could lead to the formation of the undesired N,N'-bis(oxalyl)ethylenediamine or piperazine-2,3-dione.

Below is a diagram illustrating the proposed reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_byproduct Byproduct Ethylenediamine H₂N(CH₂)₂NH₂ Ethylenediamine Intermediate EtOOC-CO-NH(CH₂)₂NH₂ Acyl Amide Intermediate Ethylenediamine->Intermediate Nucleophilic Acyl Substitution DiethylOxalate EtOOC-COOEt Diethyl Oxalate DiethylOxalate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Ethanol 2 x EtOH Ethanol

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the reaction of diamines with oxalic esters, optimized for the synthesis of the target compound.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
EthylenediamineC₂H₈N₂60.106.01 g (0.1 mol)≥99%Sigma-Aldrich
Diethyl oxalateC₆H₁₀O₄146.1414.61 g (0.1 mol)≥99%Sigma-Aldrich
EthanolC₂H₆O46.07200 mLAnhydrousFisher Scientific
Diethyl ether(C₂H₅)₂O74.12As neededAnhydrousVWR
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Reaction Workflow

workflow start Start setup Set up reaction flask with condenser and dropping funnel start->setup add_diethyl_oxalate Add diethyl oxalate and ethanol to the flask setup->add_diethyl_oxalate add_ethylenediamine Slowly add ethylenediamine dropwise at room temperature add_diethyl_oxalate->add_ethylenediamine reflux Heat the reaction mixture to reflux for 4-6 hours add_ethylenediamine->reflux cool Cool the reaction mixture to room temperature reflux->cool concentrate Remove the solvent under reduced pressure cool->concentrate precipitate Triturate the residue with cold diethyl ether to induce precipitation concentrate->precipitate filter Collect the solid product by vacuum filtration precipitate->filter wash Wash the solid with cold diethyl ether filter->wash dry Dry the product in a vacuum oven wash->dry characterize Characterize the product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Initial Charge: To the flask, add diethyl oxalate (14.61 g, 0.1 mol) and 150 mL of anhydrous ethanol. Stir the mixture at room temperature until the diethyl oxalate has completely dissolved.

  • Addition of Ethylenediamine: In the dropping funnel, place ethylenediamine (6.01 g, 0.1 mol) dissolved in 50 mL of anhydrous ethanol. Add the ethylenediamine solution dropwise to the stirred diethyl oxalate solution over a period of 30-45 minutes. An exothermic reaction may be observed. Maintain the temperature below 40 °C during the addition, using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude residue, which may be an oil or a semi-solid, is triturated with cold diethyl ether (approx. 100 mL). This should induce the precipitation of the product as a white or off-white solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield

The expected yield of this compound is typically in the range of 60-75%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), and methylene protons of the piperazinone ring. The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons (amide and ester), the methylene carbons of the piperazinone ring, and the carbons of the ethyl group.
FT-IR (ATR) Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1650 cm⁻¹), and C=O stretch of the ester (around 1730 cm⁻¹).
Mass Spectrometry The molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product (C₇H₁₂N₂O₃, MW: 172.18 g/mol ).
Melting Point A sharp melting point is indicative of high purity. The literature value should be consulted if available.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Ethylenediamine: Corrosive and a respiratory sensitizer. It can cause severe skin burns and eye damage.[2][3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl Oxalate: Harmful if swallowed and causes skin and eye irritation.[5] Avoid inhalation of vapors.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.

Troubleshooting and Potential Side Reactions

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is monitored by TLC and allowed to proceed to completion. The dropwise addition of ethylenediamine is important to minimize polymerization.

  • Formation of Piperazine-2,3-dione: If an excess of diethyl oxalate is used, or if the reaction is not carefully controlled, the formation of the 2,3-dione byproduct can occur. Maintaining a 1:1 stoichiometry is critical.

  • Polymerization: Ethylenediamine can potentially react with the intermediate to form polymeric byproducts. Slow addition of the diamine at a controlled temperature helps to favor the intramolecular cyclization.

  • Purification Difficulties: If the product does not readily precipitate, it may be necessary to purify the crude material by column chromatography on silica gel.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This versatile building block can be produced in good yield from readily available starting materials, making it an attractive intermediate for applications in drug discovery and medicinal chemistry. By understanding the reaction mechanism and following the detailed experimental procedure, researchers can confidently synthesize this valuable piperazinone derivative for their research endeavors.

References

  • PrepChem. Synthesis of 1-ethyl-2,3-dioxo-piperazine. [Link]

  • Carl ROTH. Safety Data Sheet: Ethylenediamine. [Link]

  • Durham Technical Community College. Safety Data Sheet Ethylenediamine. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 3-Oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Ethyl 3-oxopiperazine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, piperazine-based scaffold, functionalized with both a ketone and a carbamate, provides a versatile platform for the synthesis of a diverse range of molecular architectures. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental parameters. The primary synthetic strategy discussed herein is the intramolecular Dieckmann condensation, a robust and reliable method for the formation of cyclic β-keto esters.[1][2]

Synthetic Strategy: The Dieckmann Condensation Approach

The synthesis of this compound can be efficiently achieved through an intramolecular Dieckmann condensation of a suitably substituted acyclic diester precursor.[3] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1][2] The driving force for this reaction is the formation of a stable enolate of the resulting cyclic β-keto ester.

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the acyclic precursor, ethyl N-(2-(ethoxycarbonyl)ethyl)-N-(ethoxycarbonyl)glycinate, followed by its intramolecular cyclization.

G A Ethyl glycinate C N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester A->C Michael Addition B Ethyl acrylate B->C E Ethyl N-(2-(ethoxycarbonyl)ethyl)-N-(ethoxycarbonyl)glycinate C->E N-Acylation D Ethyl chloroformate D->E F Ethyl N-(2-(ethoxycarbonyl)ethyl)-N-(ethoxycarbonyl)glycinate G This compound F->G G cluster_0 Mechanism of Dieckmann Condensation A Acyclic Precursor B Enolate Formation (Base abstracts α-proton) A->B Base (e.g., NaOEt) C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E F β-Keto Ester Enolate (Product) E->F

Sources

Application Notes & Protocols: Ethyl 3-Oxopiperazine-1-carboxylate as a Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, present in a multitude of clinically successful drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This guide focuses on a specific, high-value derivative: ethyl 3-oxopiperazine-1-carboxylate . The introduction of a ketone functionality and a carbamate group transforms the simple piperazine into a rigid, chiral-at-nitrogen (upon substitution) scaffold with precisely oriented vectors for chemical diversification. We will explore its strategic value, provide detailed protocols for its synthesis and derivatization, and illustrate its application in the generation of compound libraries for targeted drug discovery programs, including its use in developing novel kinase and PARP inhibitors.[3][4]

The Strategic Value of the 3-Oxopiperazine Scaffold

The 3-oxopiperazine core offers a distinct advantage over the more common symmetrical piperazine. The embedded amide bond introduces a planar, rigid element that reduces the conformational flexibility of the ring. This pre-organization can be highly beneficial for binding to biological targets, as it lowers the entropic penalty upon binding.

Furthermore, the scaffold possesses three primary points for diversification, allowing for a systematic exploration of chemical space around a central core.

main N4 N4-H (Secondary Amine): Primary site for introducing diversity. Amenable to alkylation, arylation, acylation, and sulfonylation. main->N4 C2 C2-Methylene: Activated by the adjacent carbonyl. Allows for functionalization via enolate chemistry. main->C2 N1 N1-Carbamate: Serves as a protecting group. Can be removed to allow further functionalization or modification. main->N1 G start Starting Materials: Ethylenediamine Di-tert-butyl dicarbonate (Boc₂O) step1 Step 1: Mono-Boc Protection Forms N-Boc-ethylenediamine start->step1 step2 Step 2: N-Acylation React with Ethyl Chloroacetyl Chloride step1->step2 step3 Step 3: Intramolecular Cyclization Base-mediated ring closure step2->step3 step4 Step 4: Boc Deprotection Acid-catalyzed removal of Boc group step3->step4 step5 Step 5: N-Carbethoxylation React with Ethyl Chloroformate step4->step5 end_node Final Product: This compound step5->end_node

Figure 2: General synthetic workflow for the this compound scaffold.

Detailed Synthesis Protocol

Protocol Objective: To synthesize this compound from commercial starting materials. This protocol is adapted from procedures described in the synthesis of related piperazinone-containing inhibitors. [3] Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate:

    • To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add potassium carbonate (2.5 eq).

    • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir overnight.

    • Scientist's Note: The reaction is a tandem N-alkylation followed by an intramolecular cyclization (lactamization). The elevated temperature is necessary to drive the cyclization to completion.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude oil is tert-butyl 3-oxopiperazine-1-carboxylate, which can be purified by column chromatography (Ethyl Acetate/Hexanes gradient) or used directly in the next step if sufficiently pure.

  • Boc Deprotection to yield Piperazin-2-one:

    • Dissolve the crude tert-butyl 3-oxopiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.3 M).

    • Cool the solution in an ice bath (0 °C).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

    • Scientist's Note: This is a standard acid-labile deprotection. The excess TFA ensures the reaction goes to completion and also protonates the product, which can sometimes aid in purification or precipitation.

    • Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude piperazin-2-one as its TFA salt.

  • Synthesis of this compound:

    • Dissolve the crude piperazin-2-one TFA salt (1.0 eq) in DCM (approx. 0.3 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA, 3.0 eq) to neutralize the TFA salt and act as a base for the subsequent reaction.

    • Add ethyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Ethyl Acetate/Hexanes gradient) to yield the final product, this compound.

Derivatization Strategies for Library Synthesis

The true power of this scaffold lies in its capacity for systematic derivatization to generate large, diverse chemical libraries. The primary handle for diversification is the N4 secondary amine.

G cluster_reactions N4-Position Derivatization scaffold This compound (Core Scaffold) alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) scaffold->alkylation Alkyl Groups arylation Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Ligand, Base) scaffold->arylation Aryl/Heteroaryl Groups acylation Amide Coupling (R-COOH, Coupling Agent) scaffold->acylation Acyl Groups sulfonylation Sulfonamide Formation (R-SO₂Cl, Base) scaffold->sulfonylation Sulfonyl Groups library Diverse Compound Library alkylation->library arylation->library acylation->library sulfonylation->library

Figure 3: Parallel synthesis workflow for library generation from the core scaffold.

Protocol: Parallel N-Arylation (Buchwald-Hartwig)

Protocol Objective: To generate a library of N-arylated 3-oxopiperazine derivatives in a 96-well plate format.

Materials:

  • Stock solution of this compound (1.0 eq) in Dioxane or Toluene.

  • Array of aryl halides (bromides or chlorides, 1.1 eq).

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Base (e.g., Cs₂CO₃, 2.0 eq).

  • 96-well reaction block with magnetic stirring.

Step-by-Step Procedure:

  • Plate Preparation:

    • To each well of the reaction block, add the appropriate aryl halide.

    • Add the base (Cs₂CO₃) to each well.

    • Add the catalyst and ligand mixture (pre-mixed in a small amount of solvent) to each well.

    • Scientist's Note: For high-throughput synthesis, preparing master solutions of reagents is critical for efficiency and consistency. The choice of ligand is crucial and may need to be optimized for different classes of aryl halides.

  • Reaction Execution:

    • Add the stock solution of the core scaffold to each well.

    • Seal the reaction block with a cap mat.

    • Place the block on a heating/stirring plate and heat to 80-110 °C for 12-24 hours.

  • Workup and Purification:

    • Cool the block to room temperature.

    • Add a suitable solvent (e.g., Ethyl Acetate) and a quenching solution (e.g., water).

    • Perform liquid-liquid extraction directly in the wells or transfer to larger tubes.

    • The organic layers can be concentrated and purified via high-throughput parallel purification systems (e.g., mass-directed automated HPLC).

Reaction Condition Summary
Reaction TypeReagents & ConditionsScope & Considerations
N-Alkylation R-X, K₂CO₃ or DIEA, in ACN or DMF, RT to 60°CWorks well for primary and some secondary alkyl halides.
Reductive Amination R-CHO or R₂C=O, NaBH(OAc)₃, in DCE or DCM, RTA mild and highly effective method for introducing a wide range of alkyl groups. Tolerates many functional groups.
Buchwald-Hartwig Ar-X, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), in Dioxane or Toluene, 80-110°CThe gold standard for N-arylation, allowing access to a vast array of substituted aryl and heteroaryl derivatives. [2]
Amide Coupling R-COOH, Coupling agent (e.g., HATU, EDC), Base (e.g., DIEA), in DMF or DCM, RTForms robust amide linkages. Requires protection of other reactive groups on the carboxylic acid partner.

Case Study: Application in PARP Inhibitor Development

Poly (ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer drugs. Several patented chemical series utilize the 3-oxopiperazine scaffold as a key structural element to correctly position pharmacophoric groups within the PARP active site. [3]

G start Library of N-Substituted 3-Oxopiperazine Derivatives step1 High-Throughput Screening (HTS) Biochemical PARP1/2 activity assay start->step1 step2 Hit Identification Compounds showing >50% inhibition at a single concentration (e.g., 10 µM) step1->step2 step3 Hit-to-Lead: Potency Determination Generate IC₅₀ curves for active compounds step2->step3 step4 Lead Optimization: SAR Studies Synthesize analogs to improve potency, selectivity, and ADME properties step3->step4 end_node Preclinical Candidate step4->end_node

Figure 4: Drug discovery workflow utilizing a 3-oxopiperazine-based library for a PARP inhibitor program.

Protocol: In Vitro PARP1 Inhibition Assay

Protocol Objective: To screen a library of 3-oxopiperazine derivatives for inhibitory activity against the PARP1 enzyme.

Principle: This is a biochemical assay that measures the incorporation of biotinylated NAD+ onto histones by recombinant PARP1 in the presence of nicked DNA. Inhibition is measured by a decrease in the signal.

Materials:

  • Recombinant human PARP1 enzyme.

  • Histone H1 protein.

  • Nicked DNA (activator).

  • Biotinylated NAD+.

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Streptavidin-coated 384-well plates.

  • Detection reagent (e.g., Streptavidin-HRP and a chemiluminescent substrate).

  • Test compounds (3-oxopiperazine derivatives) dissolved in DMSO.

Step-by-Step Procedure:

  • Plate Coating: Add Histone H1 solution to the streptavidin-coated plates and incubate to allow binding. Wash plates to remove unbound histone.

  • Compound Addition: Add 1 µL of test compounds (at various concentrations) or DMSO (for controls) to the wells.

  • Reaction Initiation: Add a master mix containing PARP1 enzyme, nicked DNA, and biotinylated NAD+ to all wells to start the reaction. Incubate at room temperature for 60 minutes.

    • Scientist's Note: The reaction is time-dependent. It's crucial to optimize the incubation time and enzyme concentration to ensure the reaction is in the linear range for the positive control (DMSO) wells.

  • Washing: Wash the plates thoroughly to remove unreacted biotinylated NAD+ and other reaction components.

  • Detection: Add Streptavidin-HRP conjugate, incubate, and wash again. Finally, add the chemiluminescent substrate and measure the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (DMSO, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Plot the data to determine IC₅₀ values for active compounds.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in scaffold synthesis Incomplete reaction; Side product formation; inefficient purification.Monitor reaction by TLC/LC-MS to ensure completion. Ensure reagents are anhydrous. Optimize purification gradient.
Failed N-arylation reaction Inactive catalyst; Poorly chosen ligand; Unreactive aryl halide.Use fresh catalyst/ligand. Screen a panel of ligands. Use the corresponding aryl bromide or iodide instead of chloride.
Poor solubility of library compounds High LogP of the added substituent.Use co-solvents (e.g., NMP, DMA) for screening assays. Focus subsequent synthesis on analogs with more polar groups.
High background in PARP assay Insufficient washing; Non-specific binding.Increase the number and rigor of wash steps. Add a blocking agent (e.g., BSA) to the assay buffer.

Conclusion

This compound is a privileged scaffold that offers a robust and versatile platform for drug discovery. Its synthetic tractability, coupled with its favorable physicochemical properties, allows for the efficient construction of large, three-dimensionally diverse compound libraries. The successful application of this scaffold in developing inhibitors for challenging targets like PARP and various kinases underscores its significant value to the medicinal chemistry community. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to leverage this powerful building block in their own drug discovery programs.

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Application Notes & Protocols: Strategic Derivatization of Ethyl 3-oxopiperazine-1-carboxylate for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural and physicochemical properties make it an ideal building block for creating libraries of compounds with diverse biological activities, including antimicrobial, anticancer, and CNS-targeting effects.[2][3][4] This document provides a comprehensive guide to the strategic derivatization of Ethyl 3-oxopiperazine-1-carboxylate, a versatile starting material for generating novel chemical libraries. We detail robust, field-proven protocols for N-alkylation and N-arylation at the N4 position, explaining the rationale behind methodological choices. Furthermore, we outline the subsequent workflow for library curation and application in high-throughput screening (HTS) campaigns to identify novel bioactive lead compounds.

Introduction: The Value of the Piperazine Scaffold

The prevalence of the piperazine moiety in pharmaceuticals underscores its importance as a "privileged structure." These six-membered heterocyclic rings containing two nitrogen atoms are synthetically tractable and offer key pharmacophoric features, enabling modulation of properties like solubility, cell permeability, and target engagement.[4][5][6] this compound serves as an excellent starting point for library synthesis. The N1 nitrogen is protected as an ethyl carbamate, directing derivatization to the secondary amine at the N4 position. This allows for the controlled introduction of a wide array of chemical functionalities, generating a library of molecules with diverse steric and electronic properties for biological screening.

The derivatization strategies discussed herein are designed for efficiency and versatility, enabling the rapid generation of hundreds to thousands of distinct compounds suitable for modern high-throughput screening (HTS) platforms.[7]

Analysis of the Core Scaffold: Reactive Centers

The chemical architecture of this compound offers a primary site for diversification.

  • Structure:

    • N1-Position: Protected by an ethyl carbamate group. This group is relatively stable under the conditions described but can be removed if further modification at N1 is desired.[8]

    • N4-Position: A secondary amine. This is the primary nucleophilic center and the target for the derivatization strategies outlined below. Its reactivity is ideal for forming stable C-N bonds.

    • C3-Position: A ketone (amide carbonyl). While it can participate in reactions, it is less reactive than the N4-amine and provides structural rigidity.

The strategic focus on the N4-amine allows for predictable and high-yielding reactions, crucial for parallel library synthesis.

Core Derivatization Methodologies & Protocols

We present three robust and scalable methods for the derivatization of the N4-position. The choice of method depends on the desired substituent (aliphatic vs. aromatic) and the available building blocks.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This is a classic and straightforward approach for introducing alkyl, benzyl, and other sp³-hybridized carbon fragments. The reaction proceeds via an SN2 mechanism where the nucleophilic N4-amine displaces a leaving group on an alkyl halide.

Causality & Rationale: This method is chosen for its simplicity and the vast commercial availability of alkyl halides. The use of a non-nucleophilic base is critical to deprotonate the secondary amine, increasing its nucleophilicity without competing in the substitution reaction.[9][10]

Experimental Protocol: General Procedure for Direct N-Alkylation

  • Reagent Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.1 M concentration). Add a suitable base, such as anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.) or Diisopropylethylamine (DIPEA, 2.0 eq.).[9][11]

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes. Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise.

  • Reaction Progression: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure N-alkylated derivative.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and powerful method for forming C-N bonds, leveraging the vast diversity of commercially available aldehydes and ketones. The reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.

Causality & Rationale: This method is often preferred over direct alkylation due to its milder conditions and broader substrate scope. It avoids the use of potentially harsh alkylating agents and high temperatures. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is selective for the iminium ion over the starting carbonyl compound and is tolerant of mildly acidic conditions that promote iminium formation.[10]

Experimental Protocol: General Procedure for Reductive Amination

  • Reagent Preparation: To a dry round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (approx. 0.1 M).

  • Iminium Formation: If the reaction is slow, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be mindful of potential gas evolution.

  • Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[9]

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Method 3: N-Arylation via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for constructing C(aryl)-N bonds.[12] This reaction enables the coupling of the piperazinone scaffold with a wide range of aryl and heteroaryl halides or triflates, providing access to chemical space that is difficult to achieve with other methods.[1][13]

Causality & Rationale: This cross-coupling reaction is indispensable for introducing aromatic moieties. The choice of palladium precatalyst, ligand, and base is critical for achieving high yields and accommodating diverse functional groups on the coupling partners. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[12] An inert atmosphere is mandatory to prevent oxidation and deactivation of the catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Reaction Initiation: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Progression: Heat the sealed reaction vessel to 80-110°C. Monitor progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by flash column chromatography on silica gel.

Data Presentation: Comparative Overview of Derivatization Methods

The following table summarizes the key parameters for the described protocols, providing a general guideline for expected outcomes. Yields are substrate-dependent and may require optimization.

Method Substrate Class Typical Reagents Solvent Temp (°C) Typical Time (h) Typical Yield (%)
Direct Alkylation Alkyl Halides, Benzyl HalidesK₂CO₃ or DIPEADMF, MeCN60 - 804 - 1660 - 90
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, Acetic Acid (cat.)DCE, DCM20 - 252 - 2470 - 95
Buchwald-Hartwig Aryl/Heteroaryl HalidesPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, Dioxane80 - 11012 - 2450 - 85

Visualization of Synthetic and Screening Workflows

Diagrams are essential for visualizing the multi-step processes involved in library generation and screening.

G cluster_synthesis Library Synthesis Workflow A Ethyl 3-oxopiperazine- 1-carboxylate (Scaffold) C Parallel Synthesis (3 Methodologies) A->C B Building Blocks (Aldehydes, Alkyl Halides, Aryl Halides) B->C D Purification & QC (Chromatography, LC-MS) C->D E Diverse Compound Library (Arrayed in Plates) D->E

Caption: General workflow for generating a diverse compound library.

G cluster_screening High-Throughput Screening Cascade A Primary HTS (Single Concentration) B Hit Identification (Activity > Threshold) A->B C Hit Confirmation (Re-testing) B->C D Dose-Response Assay (IC₅₀/EC₅₀ Determination) C->D E Lead Compound(s) (Potent & Selective) D->E

Caption: A typical workflow for a high-throughput screening campaign.

Application in Biological Screening

The synthesized library of this compound derivatives is an invaluable resource for identifying novel modulators of biological targets.

  • Library Plating: Purified compounds are accurately dissolved (typically in DMSO) and arrayed into multi-well plates (e.g., 96, 384, or 1536-well formats) at a standard concentration for screening.

  • Assay Development: The library can be tested in a wide range of assays, including biochemical assays (e.g., enzyme inhibition) and cell-based phenotypic assays.[14]

  • Screening and Hit Identification: High-throughput screening (HTS) allows for the rapid testing of the entire library to identify "hits"—compounds that exhibit a desired biological activity.[15][16] These initial hits are then subjected to a rigorous validation and characterization process, as depicted in the workflow diagram above, to confirm their activity, determine potency (IC₅₀/EC₅₀), and assess selectivity before being advanced as lead compounds for drug development programs.

Conclusion

This compound is a high-value scaffold for the construction of diverse chemical libraries. The derivatization protocols for N-alkylation and N-arylation presented here are robust, scalable, and leverage modern synthetic methodologies to grant access to a broad range of chemical structures. By following these detailed procedures, researchers in drug discovery can efficiently generate novel compound collections, significantly enhancing the probability of identifying promising new lead candidates through systematic biological screening.

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The Versatile Scaffold: Ethyl 3-oxopiperazine-1-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Central to this endeavor is the design and synthesis of molecules that can effectively interact with biological targets. The piperazine ring, a six-membered heterocycle, is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable component for modulating pharmacokinetic and pharmacodynamic profiles.[2] Within this important class of heterocycles, Ethyl 3-oxopiperazine-1-carboxylate emerges as a highly versatile and functionalized building block, offering multiple reaction sites for the construction of diverse and complex bioactive molecules.

This guide provides a comprehensive overview of the strategic application of this compound in the synthesis of molecules with therapeutic potential. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and explore its utility in the generation of lead compounds for drug discovery programs.

The Strategic Advantage of this compound

This compound possesses a unique combination of functional groups that make it an attractive starting material for medicinal chemists. The presence of a ketone, a secondary amine within the piperazine ring, and an ethyl carbamate provides a rich platform for a variety of chemical modifications. This trifunctional nature allows for a modular and divergent approach to library synthesis, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

The core 3-oxopiperazine structure can be synthesized through methods such as the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base.[3][4] This approach allows for the efficient construction of the cyclic β-keto ester system.

dot graph "synthesis_overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic utility of this compound.

Key Synthetic Transformations and Protocols

The true power of this compound lies in its susceptibility to a range of chemical transformations that allow for the introduction of diverse substituents. The following sections detail the protocols for three key reactions: N-alkylation, N-arylation, and reductive amination.

N-Alkylation: Introducing Aliphatic Moieties

The secondary amine of the piperazine ring is readily alkylated, providing a straightforward method to introduce a wide variety of alkyl and substituted alkyl groups. This modification can significantly impact a molecule's lipophilicity, metabolic stability, and target engagement.

Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.). The choice of base and solvent can be optimized depending on the reactivity of the alkylating agent.

  • The appropriate alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.5 eq.) is added to the mixture.

  • The reaction is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

ParameterConditionRationale
Solvent Acetonitrile, DMFGood solubility for reactants and inert under reaction conditions.
Base K₂CO₃, Cs₂CO₃To deprotonate the secondary amine, facilitating nucleophilic attack.
Temperature Room Temperature to 80 °CDependent on the reactivity of the alkylating agent.
Purification Column ChromatographyTo isolate the pure N-alkylated product from byproducts.
N-Arylation: Accessing Arylpiperazine Scaffolds

The N-arylpiperazine motif is a common feature in many centrally active drugs, including antipsychotics and antidepressants.[5][6] The Buchwald-Hartwig amination and Chan-Lam coupling are powerful methods for the N-arylation of the piperazine core, allowing for the introduction of a diverse range of (hetero)aryl groups.

Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried reaction vessel is added this compound (1.0 eq.), the aryl halide (e.g., aryl bromide or iodide, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-arylpiperazine derivative.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / Phosphine LigandFacilitates the carbon-nitrogen bond formation.
Base Cs₂CO₃, K₃PO₄Essential for the catalytic cycle.
Solvent Toluene, Dioxane (anhydrous, degassed)Anhydrous and oxygen-free conditions are crucial for catalyst activity.
Temperature 80-110 °CTo promote the catalytic cycle.

dot graph "N_Arylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the Buchwald-Hartwig N-arylation.

Reductive Amination: Derivatization of the Carbonyl Group

The ketone functionality at the 3-position offers another point for diversification. Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of amines from carbonyl compounds.[2] This reaction allows for the introduction of an amino substituent, which can be further functionalized, significantly expanding the chemical space accessible from this scaffold.

Protocol: General Procedure for Reductive Amination

  • To a solution of the N-substituted this compound (1.0 eq.) and an amine (primary or secondary, 1.1-1.5 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added an acid catalyst (e.g., acetic acid, a few drops) to facilitate iminium ion formation.

  • The mixture is stirred at room temperature for a period to allow for imine/iminium ion formation (typically 30 minutes to 2 hours).

  • A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, 1.5-2.0 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the desired 3-amino-piperazine derivative.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion in the presence of the ketone.
Solvent Methanol, DichloroethaneSolvents that are compatible with both the imine formation and reduction steps.
Acid Catalyst Acetic AcidCatalyzes the formation of the imine/iminium ion intermediate.
Quenching Saturated NaHCO₃To neutralize the acid catalyst and destroy any remaining reducing agent.

Applications in Bioactive Molecule Synthesis: Case Studies

The strategic functionalization of this compound has led to the development of a variety of bioactive molecules. While direct, published syntheses starting from the title compound can be proprietary, the application of the described methodologies is evident in the structures of numerous patented and researched compounds.

Kinase Inhibitors

The piperazine scaffold is a common feature in many kinase inhibitors, where it often serves as a key structural element for interacting with the hinge region of the kinase domain or for modulating solubility and cell permeability. For instance, analogues of the groundbreaking kinase inhibitor imatinib feature a piperazine moiety.[7][8] By employing N-arylation followed by further functionalization, this compound can serve as a starting point for the synthesis of novel kinase inhibitor libraries.

dot graph "Kinase_Inhibitor_Concept" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Conceptual pathway to kinase inhibitors.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets. The N-arylpiperazine scaffold is a well-known pharmacophore for a variety of GPCRs, particularly those in the central nervous system. The synthesis of potential antipsychotic agents often involves the incorporation of a piperazine ring connected to an aromatic system.[5][6] The versatility of this compound allows for the synthesis of diverse libraries of compounds for screening against various GPCR targets.

Antiviral Agents

The piperazine nucleus is also found in a number of antiviral compounds.[9] The ability to readily introduce a variety of substituents onto the piperazine ring of this compound makes it a valuable tool for the development of novel antiviral agents, where subtle structural changes can lead to significant improvements in potency and selectivity.

Conclusion

This compound is a powerful and versatile building block in the synthesis of bioactive molecules. Its trifunctional nature allows for a modular and efficient approach to the generation of diverse chemical libraries. The key synthetic transformations of N-alkylation, N-arylation, and reductive amination provide medicinal chemists with a robust toolkit for exploring the structure-activity relationships of piperazine-containing compounds. As the demand for novel therapeutics continues to grow, the strategic application of well-designed scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

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  • ResearchGate. Reactions and conditions for the synthesis of the imatinib analogues 1–4. [Link]

  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)
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  • Volobueva, A. D. et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Pharmaceuticals (Basel), 15(6), 727. [Link]

  • Yevich, J. P. et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369. [Link]

  • Hrib, N. J. et al. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4762-4766. [Link]

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  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Molecules, 28(22), 7598. [Link]

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  • Li, S. et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. European Journal of Medicinal Chemistry, 187, 111942. [Link]

  • Google Patents. Process for the synthesis of peptides.
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Application of Ethyl 3-oxopiperazine-1-carboxylate in Parallel Synthesis: A Guide for Library Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Oxopiperazine Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of numerous analogs for lead identification and optimization. Central to this approach is the use of versatile chemical scaffolds that can be readily and systematically functionalized. Ethyl 3-oxopiperazine-1-carboxylate is one such privileged scaffold. Its structure incorporates several key features that make it an ideal starting point for combinatorial library synthesis:

  • A Secondary Amine (N-4): This position is a prime handle for introducing a wide array of substituents through reactions like N-alkylation, N-arylation, and acylation, allowing for systematic exploration of the surrounding chemical space.

  • A Ketone Carbonyl (C-3): This functional group can be derivatized through reductive amination, Wittig reactions, or conversion to other functional groups, providing another vector for diversification.

  • A Carbamate Group: The ethyl carbamate at the N-1 position offers a site for potential modification or can influence the physicochemical properties of the final compounds.

  • A Constrained Heterocyclic Core: The piperazinone ring system imparts a degree of conformational rigidity, which can be advantageous for achieving specific binding interactions with biological targets.

This application note provides a comprehensive guide to leveraging this compound in parallel synthesis workflows. We will detail robust protocols for derivatization at both the N-4 and C-3 positions, offer insights into reaction optimization, and present a framework for the systematic construction of compound libraries based on this valuable scaffold.

Core Synthetic Strategies for Library Generation

The derivatization of this compound can be strategically approached at two primary positions to maximize molecular diversity. The following sections outline detailed protocols for parallel synthesis targeting the secondary amine and the ketone, respectively. These protocols are designed for implementation in multi-well plates, a common format for parallel synthesis.

Protocol 1: Parallel N-Alkylation and N-Arylation of the Piperazinone Core

This protocol details the diversification of the N-4 position of the scaffold, a common and effective strategy for modulating the pharmacological properties of piperazine-containing compounds. Both alkylation and arylation reactions can be performed in a parallel format.

Objective: To generate a library of N-substituted 3-aminopiperazine derivatives via reductive amination of the ketone carbonyl.

Materials:

  • This compound

  • A library of primary and secondary amines

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

  • Shaker/orbital mixer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.5 M in DCE).

    • Prepare stock solutions of a diverse set of primary and secondary amines (e.g., 0.6 M in DCE or THF).

    • Prepare a slurry of sodium triacetoxyborohydride in DCE (e.g., 1.5 M).

  • Reaction Setup (in a 96-well reaction block under an inert atmosphere):

    • To each well, add the this compound stock solution (e.g., 100 µL, 0.05 mmol).

    • Add a different amine stock solution to each well (e.g., 100 µL, 0.06 mmol, 1.2 equivalents).

    • Add a small amount of glacial acetic acid to each well (e.g., 5 µL) to catalyze imine/enamine formation.

    • Seal the reaction block and allow it to shake at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction:

    • To each well, add the sodium triacetoxyborohydride slurry (e.g., 100 µL, 0.15 mmol, 3.0 equivalents).

    • Reseal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layers can be purified in parallel using techniques such as solid-phase extraction (SPE) or preparative HPLC.

Data Presentation: Exemplar Library Synthesis

To illustrate the potential of these protocols, the following table summarizes a hypothetical library generated from the reductive amination protocol, showcasing the diversity of achievable structures.

Entry Amine Reactant Product Structure Expected Yield Range (%)
1Benzylamine60-85
2Aniline55-80
3Morpholine65-90
4Cyclopropylamine60-85

Yields are estimated based on typical outcomes for parallel reductive amination reactions and may vary depending on the specific amine and reaction conditions.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the parallel synthesis protocols described above.

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction Parallel Reaction in 96-Well Plate cluster_purification Work-up & Purification prep_scaffold Stock Soln of Ethyl 3-oxopiperazine-1-carboxylate dispense_scaffold Dispense Scaffold prep_scaffold->dispense_scaffold prep_amines Stock Solns of Diverse Amines dispense_amines Dispense Amines prep_amines->dispense_amines prep_reductant Slurry of NaBH(OAc)3 add_reductant Add NaBH(OAc)3 prep_reductant->add_reductant add_acid Add Acetic Acid dispense_amines->add_acid imine_formation Imine/Enamine Formation (Shake 1-2h) add_acid->imine_formation imine_formation->add_reductant reduction Reduction (Shake 12-24h) add_reductant->reduction quench Quench Reaction (aq. NaHCO3) reduction->quench extract Liquid-Liquid Extraction quench->extract purify Parallel Purification (SPE or HPLC) extract->purify analyze QC Analysis (LC-MS) purify->analyze

Caption: Workflow for Parallel Reductive Amination.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound represents a highly valuable and versatile scaffold for the parallel synthesis of diverse compound libraries. The presence of two distinct and readily functionalizable handles—the secondary amine and the ketone—allows for the systematic and independent introduction of a wide range of chemical moieties. The protocols outlined in this application note provide a robust starting point for researchers and drug discovery professionals to efficiently generate libraries of novel 3-oxopiperazine derivatives. By leveraging these methods, discovery programs can rapidly explore structure-activity relationships, leading to the identification of promising new therapeutic candidates.

References

  • Due to the synthetic nature of this application note, direct references for a comprehensive parallel synthesis protocol starting from "this compound" are not available in the provided search results. The protocols and workflows presented are based on established chemical principles and adaptations of parallel synthesis methodologies for similar heterocyclic scaffolds and functional group transformations.
  • Solid-Phase Parallel Synthesis of Δ5-2-Oxopiperazines: While not starting with the exact same material, this provides a framework for solid-phase synthesis of a related scaffold. Further details can be found in publications on solid-phase synthesis of heterocyclic libraries.

  • Parallel Reductive Amination: The principles and general conditions for parallel reductive amination are well-documented in the chemical literature. Key publications on this topic can be consulted for further information on reagent choice and optimization.[1][2][3][4]

  • Parallel N-Arylation and N-Alkylation: Numerous methods exist for the parallel N-functionalization of secondary amines. For specific protocols and catalyst systems, literature on Buchwald-Hartwig amination and other cross-coupling reactions is recommended.[5][6][7]

Sources

Scale-up synthesis of "Ethyl 3-oxopiperazine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Ethyl 3-oxopiperazine-1-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, including complement modulators and YKL-40 inhibitors.[1][2] Its rigid, N-protected lactam structure provides a valuable scaffold for introducing molecular diversity. This application note presents a detailed, two-step protocol for the scale-up synthesis of this compound, designed for researchers and process chemists in drug development. The described methodology emphasizes safety, scalability, and robustness, beginning with the selective mono-N-Boc protection of ethylenediamine, followed by acylation with ethyl chloroacetyl chloride and a base-mediated intramolecular cyclization. This guide provides in-depth procedural details, mechanistic rationale, process safety analysis, and analytical protocols to ensure the reliable and efficient production of high-purity this compound on a pilot scale.

Introduction: The Significance of the 3-Oxopiperazine Scaffold

Piperazine derivatives are a cornerstone of modern pharmacology, forming the core structure of numerous drugs across various therapeutic areas, including antihistamines, antipsychotics, and anticancer agents.[3][4] Their unique physicochemical properties, such as high aqueous solubility and the ability to cross the blood-brain barrier, make them highly desirable moieties in drug design.[5] The introduction of a keto group at the 3-position to form a 3-oxopiperazine (a cyclic lactam) introduces conformational rigidity and an additional hydrogen bond acceptor, features that can be exploited to enhance binding affinity and selectivity for biological targets.[6]

This compound, specifically, serves as a versatile intermediate. The ethyl carbamate at the N-1 position acts as a stable protecting group that can also influence the molecule's electronic properties and solubility, while the secondary amine at N-4 remains available for further functionalization.[1] This structure is particularly valuable for building libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics.[4][7] Given its strategic importance, a well-defined, scalable, and reproducible synthetic process is critical for drug development programs.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route is a three-step process designed for scalability and efficiency, avoiding hazardous reagents and complex purification steps where possible. The strategy involves building the linear precursor first and then inducing cyclization, which provides greater control over the formation of the desired heterocyclic ring.

  • Step 1: Mono-N-Boc Protection of Ethylenediamine. To prevent polymerization and undesired side reactions, one of the two highly nucleophilic amino groups of ethylenediamine must be protected. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this on a large scale due to its ease of handling, high selectivity for mono-protection under controlled conditions, and the clean decomposition of its byproducts (CO₂ and tert-butanol).

  • Step 2: N-Acylation with Ethyl Chloroacetyl Chloride. The remaining free primary amine of the mono-protected ethylenediamine is then acylated using ethyl chloroacetyl chloride. This step introduces the carbon backbone segment required for the subsequent cyclization. The reaction is typically run at low temperatures with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated, driving the reaction to completion.

  • Step 3: Deprotection and Intramolecular Cyclization. The final step involves the removal of the Boc protecting group under acidic conditions, followed by a base-mediated intramolecular nucleophilic substitution. The liberated primary amine attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the six-membered piperazinone ring. Using a strong, non-nucleophilic base like sodium hydride in a suitable solvent such as THF is ideal for this cyclization on a larger scale.

This linear approach, as opposed to attempting to build the ring from multiple components in one pot, allows for the purification of intermediates and ensures a higher purity of the final product, a critical consideration for pharmaceutical applications.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS No.MW ( g/mol )FormKey Hazards
Ethylenediamine107-15-360.10LiquidCorrosive, Flammable, Toxic
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25SolidFlammable, Irritant
Dichloromethane (DCM)75-09-284.93LiquidCarcinogen, Irritant
Ethyl Chloroacetyl Chloride14925-24-3142.98LiquidCorrosive, Lachrymator
Triethylamine (TEA)121-44-8101.19LiquidFlammable, Corrosive, Toxic
Trifluoroacetic Acid (TFA)76-05-1114.02LiquidSevere Corrosive, Toxic
Sodium Hydride (60% in oil)7646-69-724.00SolidWater-Reactive, Flammable
Tetrahydrofuran (THF), anhydrous109-99-972.11LiquidFlammable, Peroxide-former
Ethyl Acetate (EtOAc)141-78-688.11LiquidFlammable, Irritant
Saturated Sodium Bicarbonate (aq)144-55-884.01SolutionIrritant
Brine (Saturated NaCl solution)7647-14-558.44SolutionN/A
Anhydrous Magnesium Sulfate7487-88-9120.37SolidN/A
Equipment
  • 10 L three-necked, round-bottom flask with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • 20 L jacketed glass reactor with temperature control unit, reflux condenser, and bottom-discharge valve.

  • 5 L addition funnel.

  • Large-scale rotary evaporator.

  • Vacuum pump and filtration apparatus.

  • Standard personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, flame-retardant lab coat.[8]

Experimental Protocol (Pilot Scale)

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection & Cyclization A Ethylenediamine in DCM B Add Boc₂O (0-5 °C) A->B 1.0 eq C Stir 12h at RT (Reaction Mixture A) B->C 0.95 eq D Reaction Mixture A + TEA C->D Process Flow E Add Ethyl Chloroacetyl Chloride (0-5 °C) D->E 1.2 eq F Stir 4h at RT (Intermediate I) E->F 1.1 eq G Intermediate I in DCM + TFA F->G Process Flow H Solvent Swap to THF Add NaH (0 °C to RT) G->H Deprotection I Aqueous Work-up & Purification H->I Cyclization J Final Product: This compound I->J Crystallization

Caption: High-level workflow for the three-step synthesis of the target compound.

Step-by-Step Synthesis

Step 1: Synthesis of tert-butyl (2-aminoethyl)carbamate

  • Charge the 20 L jacketed reactor with ethylenediamine (1.2 kg, 20.0 mol) and dichloromethane (DCM, 8 L).

  • Cool the stirred solution to 0-5 °C using the circulation bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 4.15 kg, 19.0 mol) in DCM (4 L) and add it dropwise to the reactor via the addition funnel over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature (RT, ~20-25 °C) and stir for 12 hours.

  • In-Process Control (IPC): Take an aliquot, quench with water, extract with EtOAc, and analyze by LC-MS to confirm consumption of Boc₂O and formation of the mono-protected product.

Step 2: Synthesis of tert-butyl (2-((2-chloroacetyl)amino)ethyl)carbamate (Intermediate I)

  • Cool the reaction mixture from Step 1 back to 0-5 °C.

  • Add triethylamine (TEA, 2.78 L, 20.0 mol) slowly, keeping the temperature below 10 °C.

  • Add ethyl chloroacetyl chloride (2.1 L, 20.0 mol) dropwise over 2-3 hours, maintaining a temperature of 0-5 °C. A precipitate of triethylamine hydrochloride will form.

  • After addition, allow the mixture to warm to RT and stir for an additional 4 hours.

  • IPC: Analyze by TLC or LC-MS to confirm the consumption of the starting material.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the filter cake with DCM (2 x 1 L).

  • Combine the filtrates and wash sequentially with 1 M HCl (aq, 2 x 2 L), saturated NaHCO₃ (aq, 2 x 2 L), and brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate I as a crude solid, which can be used directly in the next step.

Step 3: Synthesis of this compound

  • Dissolve the crude Intermediate I in DCM (8 L) and cool to 0-5 °C.

  • Add trifluoroacetic acid (TFA, 3 L) dropwise. Vigorous gas evolution (CO₂) will occur.

  • Stir at RT for 2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA.

  • Solvent Swap: Add anhydrous THF (10 L) to the residue and concentrate again to remove residual TFA. Repeat this step once more.

  • Suspend the resulting crude salt in anhydrous THF (12 L) and cool to 0-5 °C under a nitrogen atmosphere.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 880 g, 22.0 mol) portion-wise, ensuring the temperature does not exceed 15 °C. Hydrogen gas will evolve—ensure adequate ventilation and a nitrogen blanket.

  • After the addition is complete, allow the mixture to warm to RT and stir for 16 hours.

  • IPC: Monitor reaction completion by LC-MS.

  • Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 L) at 0 °C.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 3 L).

  • Combine all organic layers, wash with brine (2 L), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Purify the product by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Process Safety and Hazard Analysis

  • Ethylenediamine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate PPE, including a face shield and chemically resistant gloves.[9]

  • Ethyl Chloroacetyl Chloride: Corrosive and a lachrymator. Reacts violently with water. All additions must be performed under anhydrous conditions.

  • Sodium Hydride: Highly reactive with water, generating flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Quenching must be performed slowly at low temperatures.[8]

  • Exothermic Reactions: The acylation (Step 2) and quenching of sodium hydride (Step 3) are exothermic. Maintain strict temperature control using a jacketed reactor and slow, dropwise addition of reagents.

  • Waste Disposal: Aqueous waste will be acidic or basic and must be neutralized before disposal. Organic waste containing halogenated solvents (DCM) must be segregated from non-halogenated waste.

Analytical Characterization of Final Product

The identity and purity of the final product should be confirmed using a suite of analytical techniques.[10][11]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the ethyl group (triplet and quartet), and distinct signals for the three methylene groups of the piperazine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbonyl of the lactam, the carbonyl of the carbamate, the two carbons of the ethyl group, and the three carbons of the piperazine ring.

  • LC-MS (ESI+): To confirm the molecular weight (C₇H₁₂N₂O₃, MW: 172.18 g/mol ) and assess purity. Expected [M+H]⁺ = 173.1.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the lactam (~1680 cm⁻¹) and the C=O stretch of the carbamate (~1700 cm⁻¹).

  • Melting Point: A sharp melting point range indicates high purity.

Diagram 2: Quality Control & Analysis Flowchart

QC_Flowchart start Crude Product (Post-Workup) A Purity Check by LC-MS start->A process process decision decision pass Pass end Final Product Release pass->end fail Fail: Re-purify fail->start Rework B Purity > 98%? A->B B->fail No C Structural Confirmation: ¹H NMR, ¹³C NMR B->C Yes D Data Match Expected Structure? C->D D->fail No E Final Characterization: IR, Melting Point D->E Yes E->pass

Caption: A flowchart detailing the analytical quality control process for product release.

References

  • Shree Ganesh Chemicals. (n.d.). What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. [Link][12]

  • 24ChemicalResearch. (2024). Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. [Link][3]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Ethyl piperazine-1-carboxylate. [Link][9]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. [Link][8]

  • GlobalInfoResearch. (n.d.). The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. [Link][7]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link][4]

  • Wikipedia. (n.d.). Piperazine. [Link][5]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link][10]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link][11]

  • Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8059. [Link][6]

  • Alexion Pharmaceuticals, Inc. (2020). Complement modulators and related methods. Google Patents (WO2020205501A1). [1]

  • Adamed Pharma S.A. (2023). YKL-40 inhibitors and their therapeutic applications. Google Patents (US20230278996A1). [2]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link][13]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link][14]

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Catalytic Pathways to Ethyl 3-oxopiperazine-1-carboxylate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazinone Core in Drug Discovery

The piperazinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its prevalence stems from its ability to serve as a conformationally constrained dipeptide isostere, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 3-oxopiperazine-1-carboxylate, in particular, is a valuable building block, offering a versatile handle for further chemical elaboration in the synthesis of complex molecular architectures. This application note provides an in-depth exploration of modern catalytic methodologies that can be strategically employed for the efficient synthesis of this key intermediate, moving beyond classical, often harsh, synthetic routes to embrace milder and more selective catalytic approaches.

Catalytic Strategies for Piperazinone Ring Formation

The construction of the 6-membered piperazinone ring can be approached through various catalytic bond-forming strategies. Modern synthetic methods increasingly favor catalytic processes due to their efficiency, selectivity, and often milder reaction conditions compared to stoichiometric reagents. Key catalytic approaches applicable to the synthesis of piperazinone derivatives include transition-metal-catalyzed cross-coupling and hydrogenation reactions, as well as organocatalytic transformations.

Palladium-Catalyzed Asymmetric Hydrogenation: A Route to Chiral Piperazinones

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols represents a powerful strategy for accessing chiral piperazin-2-ones with high enantioselectivity.[1] While the direct synthesis of this compound via this method would depend on the appropriate pyrazine precursor, the underlying principle offers a valuable catalytic approach. The mechanism typically involves the coordination of the palladium catalyst to the double bond of the pyrazine ring, followed by the stereoselective addition of hydrogen.

Proposed Catalytic Synthesis Protocol: A Domino Approach

Drawing inspiration from the principles of domino reactions in heterocycle synthesis, we propose a hypothetical yet scientifically grounded protocol for the synthesis of this compound. This approach is based on a domino ring-opening cyclization (DROC) of a suitable epoxide precursor, a strategy that has proven effective for the synthesis of related piperazin-2-ones.[2][3]

Conceptual Workflow

The proposed synthesis follows a multi-step, one-pot sequence, minimizing purification of intermediates and improving overall efficiency.

Conceptual_Workflow Start Starting Materials: Ethyl Glycinate & Bromoacetyl Bromide Step1 Step 1: N-Acylation Start->Step1 Intermediate1 Intermediate A: Ethyl (2-bromoacetyl)glycinate Step1->Intermediate1 Step2 Step 2: Intramolecular Nucleophilic Substitution (Base-Catalyzed) Intermediate1->Step2 Intermediate2 Intermediate B: This compound Step2->Intermediate2

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl glycinate hydrochloride

  • Bromoacetyl bromide

  • Triethylamine (TEA)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Step-by-Step Procedure:

Part 1: Synthesis of Ethyl (2-bromoacetyl)glycinate (Intermediate A)

  • To a stirred suspension of ethyl glycinate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise.

  • After stirring for 15 minutes, add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Intermediate A.

  • Purify the crude product by silica gel column chromatography (Ethyl acetate/Hexanes gradient).

Part 2: Catalytic Intramolecular Cyclization to this compound (Intermediate B)

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 66 °C) for 6 hours. The sodium hydride acts as a base to deprotonate the amine, which then acts as an intramolecular nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to yield the final product, this compound.

Proposed Catalytic Cycle for Intramolecular Cyclization

The base-catalyzed intramolecular cyclization proceeds through a deprotonation-cyclization mechanism.

Catalytic_Cycle Substrate Ethyl (2-bromoacetyl)glycinate Deprotonated Deprotonated Intermediate (Anionic Amine) Substrate->Deprotonated + Base Base Base (e.g., NaH) Cyclization Intramolecular SN2 Cyclization Deprotonated->Cyclization Product This compound Cyclization->Product - Br- Byproduct H-Base+

Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the proposed synthesis. The yield is an estimate based on similar reported procedures for piperazinone synthesis.

StepReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Expected Yield (%)
N-Acylation Ethyl glycinate HCl, Bromoacetyl bromideTEADCM0 to RT1285-95
Intramolecular Cyclization Ethyl (2-bromoacetyl)glycinateNaHTHFRT to 66670-85

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture. Incomplete reaction may require longer reaction times or a slight excess of bromoacetyl bromide.

  • Low Yield in Step 2: Incomplete deprotonation can be addressed by using a stronger base or ensuring the quality of the sodium hydride. Polymerization side reactions can be minimized by maintaining high dilution.

  • Purification Challenges: The polarity of the intermediates and final product may require careful optimization of the solvent system for column chromatography.

Conclusion

The catalytic synthesis of this compound presents a significant advancement over classical methods, offering milder conditions and potentially higher yields. The proposed domino protocol, leveraging a base-catalyzed intramolecular cyclization, provides a robust and efficient pathway to this valuable synthetic intermediate. Further exploration of transition-metal-catalyzed and asymmetric organocatalytic methods will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important class of N-heterocycles, paving the way for the discovery of novel therapeutics.

References

  • Stahl, S. S., & Lu, Z. (2012). Aerobic Oxidative Cyclization of Alkenes for the Synthesis of Nitrogen Heterocycles. Organic Letters, 14(5), 1234–1237.
  • Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. Available at: [Link]

  • Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Chemical Communications, 57(75), 9485-9488. Available at: [Link]

  • Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2533. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of Ethyl 3-Oxopiperazine-1-Carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This application note delves into the strategic importance and practical application of a key derivative, Ethyl 3-oxopiperazine-1-carboxylate , as a foundational building block for the synthesis of targeted protein kinase inhibitors. We provide an in-depth analysis of the scaffold's role in establishing critical interactions within the kinase ATP-binding site, detailed experimental protocols for its incorporation into complex molecules, and a discussion on the causality behind key synthetic choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon for the discovery of next-generation kinase inhibitors.

The 3-Oxopiperazine Core: A Scaffold for High-Affinity Kinase Binding

Protein kinases, central regulators of cellular signaling, have become one of the most important classes of drug targets.[3][4] The design of small molecule inhibitors that can selectively target the highly conserved ATP-binding site remains a significant challenge.[5] The 3-oxopiperazine moiety offers a unique combination of structural features that medicinal chemists can exploit to achieve both potency and selectivity.

  • Structural Rigidity and Conformational Pre-organization: Unlike a simple piperazine, the integrated amide bond within the 3-oxopiperazine ring reduces conformational flexibility. This pre-organizes the molecule into a favorable geometry for binding, minimizing the entropic penalty upon interaction with the kinase active site.

  • Hydrogen Bonding Capabilities: The lactam (amide) functionality provides a potent hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial interactions with the "hinge region" of the kinase—a series of backbone amides that anchors most ATP-competitive inhibitors.

  • Synthetic Versatility: The two distinct nitrogen atoms of the piperazine core allow for orthogonal chemical modifications. The secondary amine (N-4) is a prime site for introducing substituents that project into the solvent-exposed region or target deeper pockets of the active site, while the carbamate-protected nitrogen (N-1) provides stability and influences solubility. This dual functionality is critical for fine-tuning the structure-activity relationship (SAR) of an inhibitor series.[6][7]

Synthesis of the Core Synthon: this compound

While commercially available, understanding the synthesis of the core building block provides insight into potential modifications. A common approach involves the cyclization of an N-substituted ethylenediamine derivative with an oxalate precursor.

Protocol 2.1: Representative Synthesis of 1-Ethyl-2,3-dioxopiperazine

This protocol, adapted from established methods, illustrates the fundamental cyclization reaction.[8] The synthesis of the title compound, this compound, follows a similar logic, typically starting from N-Boc or N-Cbz protected ethylenediamine and reacting with diethyl oxalate, followed by selective manipulation of the protecting groups and N-acylation.

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-ethylethylenediamine (1.0 eq) in an anhydrous, non-protic solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add a solution of oxalyl chloride (1.0 eq) in THF dropwise to the cooled diamine solution over 1 hour.

    • Causality Note: The reaction is highly exothermic. Slow addition at low temperature is critical to control the reaction rate, prevent polymerization, and minimize the formation of side products that can arise from the bifunctional nature of both reactants.[8]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Work-up: Upon completion, the reaction mixture is filtered to remove any hydrochloride salts. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield 1-ethyl-2,3-dioxopiperazine.

Core Application: A General Workflow for Kinase Inhibitor Synthesis

The true utility of this compound is realized in its sequential functionalization to build complex kinase inhibitors. The following workflow outlines the key transformations.

G cluster_0 A This compound (Starting Material) B Step 1: N-Arylation (e.g., Buchwald-Hartwig Coupling) A->B C N-Aryl-3-oxopiperazine Intermediate B->C D Step 2: Ester Hydrolysis C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Bond Formation E->F G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for elaborating the core scaffold.
Protocol 3.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This step is crucial for installing the aryl group that often occupies the adenine-binding region of the kinase.[9]

  • Materials:

    • tert-Butyl 3-oxopiperazine-1-carboxylate (or ethyl ester analog) (1.0 eq)

    • Aryl halide (e.g., 4-bromotoluene) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • Inert Atmosphere: To an oven-dried Schlenk flask, add the piperazine starting material, aryl halide, base, palladium catalyst, and ligand.

    • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the anhydrous solvent via syringe.

    • Heating: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

      • Causality Note: The palladium catalyst, in conjunction with a specialized phosphine ligand, forms an active complex that facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical for stabilizing the palladium complex and promoting the desired reactivity. The base is required to deprotonate the piperazine nitrogen, making it nucleophilic.[9][10]

    • Work-up: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Protocol 3.2: Amide Bond Formation

Following N-arylation and hydrolysis of the ethyl ester to the corresponding carboxylic acid, the final pharmacophore is typically installed via amide coupling.

  • Materials:

    • N-Aryl-3-oxopiperazine-1-carboxylic acid (from hydrolysis) (1.0 eq)

    • Target amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine) (1.0 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

    • Amine base (e.g., DIPEA or Triethylamine) (2.0-3.0 eq)

    • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolution: Dissolve the carboxylic acid intermediate in the anhydrous solvent.

    • Activation: Add the coupling agent and stir for 15-20 minutes at room temperature to form the active ester.

    • Coupling: Add the target amine and the amine base to the reaction mixture.

      • Causality Note: Peptide coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. An organic base is necessary to neutralize the hydrochloride salt of the amine (if applicable) and to scavenge the acid byproduct generated during the reaction.

    • Reaction: Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Work-up and Purification: Perform a standard aqueous work-up to remove the coupling byproducts and excess reagents. Purify the final compound by column chromatography, preparative HPLC, or recrystallization.

Case Study: The Imatinib Pharmacophore

Imatinib (Gleevec) is a paradigm-shifting tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[11][12] Its structure features a central N-methylpiperazine ring that is critical for its function. The piperazine ensures proper orientation of the pharmacophoric groups and significantly enhances the drug's solubility and oral bioavailability.[13] The synthesis of Imatinib and its analogs often involves coupling a piperazine-containing fragment with other key intermediates, highlighting the modularity that this scaffold provides.[14][15] The 3-oxopiperazine core represents a next-generation evolution of this concept, adding a hydrogen-bonding element to improve affinity and potentially modulate selectivity.

Data Summary: Kinase Inhibitors Incorporating the Piperazine Scaffold

The versatility of the piperazine and oxopiperazine scaffold is evident in the breadth of kinases they have been used to target.

Kinase Inhibitor / SeriesTarget Kinase(s)Therapeutic AreaReference(s)
Imatinib BCR-ABL, c-KIT, PDGFROncology (CML, GIST)[11],[13]
Ponatinib BCR-ABL (incl. T315I mutant)Oncology (CML)[16]
Bosutinib ABL, SRCOncology (CML)[16]
JNK Inhibitors (Piperazine Amides) JNK1, JNK3Inflammation, Neurodegeneration[6],[17]
VEGFR2 Inhibitors (Thiazolidinones) VEGFR2Oncology (Anti-angiogenesis)
p38 MAP Kinase Inhibitors p38αInflammation

Illustrative Signaling Pathway: BCR-ABL Inhibition

To contextualize the application, the diagram below illustrates the BCR-ABL signaling pathway, which is constitutively active in CML and is the primary target of Imatinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P Ras Ras Grb2_Sos->Ras RAF_MEK_ERK RAF/MEK/ERK Pathway Ras->RAF_MEK_ERK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation & Survival (Inhibition of Apoptosis) STAT5->Proliferation RAF_MEK_ERK->Proliferation Akt->Proliferation Imatinib Imatinib (Inhibitor) Imatinib->BCR_ABL Blocks ATP Site

Caption: Inhibition of the BCR-ABL pathway by an ATP-competitive inhibitor.

Conclusion

This compound is more than a simple building block; it is a strategic synthon that provides a robust and versatile platform for the design of sophisticated kinase inhibitors. Its inherent structural and chemical properties facilitate the creation of molecules with high binding affinity and favorable pharmacokinetic profiles. The protocols and workflow detailed herein provide a foundational guide for chemists to effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of novel and effective targeted therapies.

References

  • Scorah, N. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Vertex Pharmaceuticals. 6

  • Al-Otaibi, J. S. et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. Link

  • Scorah, N. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Europe PMC. Link

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters. Link

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. Link

  • Wang, X. et al. (2014). A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. Link

  • Pippione, A. C. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Link

  • Zimmermann, J. (1993). The synthesis of Imatinib. ResearchGate. Link

  • Chakravorty, S. et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. Link

  • Benchchem. Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem. Link

  • D'Andrea, E. et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Link

  • El-Adl, K. et al. (2020). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. Link

  • Walker, J. K. et al. (2010). SAR for the piperidine substituent. ResearchGate. Link

  • Manetti, F. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Link

  • Asif, M. (2021). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Link

  • Deng, W. et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Link

  • KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride. Google Patents. Link

  • Cambridge Healthtech Institute. Symposium Strategies for Targeting Kinases. Discovery On Target. Link

  • Chemical-Konomics Lab. Drug Discovery - Inhibitor. chemical-kinomics.com. Link

  • Eyers, P. A. et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. PMC - NIH. Link

  • Roskoski, R. Jr. (2018). Protein kinases: drug targets for immunological disorders. PubMed Central. Link

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers and chemists focused on the synthesis of Ethyl 3-oxopiperazine-1-carboxylate. We will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance reaction yield and purity. Our approach is grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound, and what is the core mechanism?

The most prevalent and logical method for synthesizing this compound, a cyclic β-keto ester, is through an intramolecular cyclization known as the Dieckmann Condensation .[1] This reaction is fundamentally an intramolecular version of the Claisen condensation, designed to form five- and six-membered rings efficiently.[2][3]

The reaction proceeds via the following mechanistic steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups on the linear diester precursor, creating a nucleophilic enolate ion.[4][5]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[1]

  • Cyclization & Elimination: This nucleophilic attack forms a cyclic tetrahedral intermediate. The ring is formed as an alkoxide leaving group (in this case, ethoxide) is eliminated.[3]

  • Deprotonation (Driving Force): The newly formed cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly deprotonates this position, forming a stabilized enolate. This irreversible acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the cyclized product.[2]

  • Acidic Work-up: A final protonation step during acidic work-up quenches the enolate to yield the neutral this compound product.[6]

Dieckmann_Condensation cluster_main Dieckmann Condensation Mechanism Start Linear Diester Precursor + Strong Base (e.g., NaOEt) Enolate Enolate Formation (α-Deprotonation) Start->Enolate Step 1 Attack Intramolecular Nucleophilic Attack Enolate->Attack Step 2 Intermediate Cyclic Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Leaving Group (EtO⁻) Intermediate->Elimination Step 3 ProductEnolate Cyclic β-Keto Enolate (Stabilized) Elimination->ProductEnolate Step 4 (Driving Force) Workup Acidic Work-up (H₃O⁺ Quench) ProductEnolate->Workup Step 5 FinalProduct This compound Workup->FinalProduct

Caption: Key mechanistic steps of the Dieckmann Condensation.

Q2: My synthesis yield is consistently low. What are the most critical factors to investigate?

Low yields in a Dieckmann condensation are a common issue, often stemming from a few critical experimental parameters. The following troubleshooting guide will help you diagnose the problem.

Troubleshooting_Workflow cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Yield Observed Moisture Is the system strictly anhydrous? Start->Moisture Base_Quality Is the base fresh and active? Moisture->Base_Quality Yes Sol_Moisture Solution: Dry solvents (e.g., over Na/benzophenone or molecular sieves). Dry all glassware thoroughly. Moisture->Sol_Moisture No Precursor_Purity Is the starting diester pure? Base_Quality->Precursor_Purity Yes Sol_Base Solution: Use freshly opened NaH (wash with dry hexanes) or freshly prepared NaOEt. Base_Quality->Sol_Base No Atmosphere Was an inert atmosphere (N₂/Ar) used? Precursor_Purity->Atmosphere Yes Sol_Precursor Solution: Purify precursor via chromatography or distillation. Confirm structure by NMR. Precursor_Purity->Sol_Precursor No Base_Stoich Is base stoichiometry ≥ 1.0 equivalent? Atmosphere->Base_Stoich Yes Sol_Atmosphere Solution: Degas solvent and maintain positive N₂/Ar pressure throughout. Atmosphere->Sol_Atmosphere No Temp_Time Are temperature and time optimized? Base_Stoich->Temp_Time Yes Sol_Base_Stoich Solution: Use at least 1.0 eq of base to drive the reaction. Consider using a slight excess (1.1-1.2 eq). Base_Stoich->Sol_Base_Stoich No Quench Was the acidic quench performed correctly? Temp_Time->Quench Yes Sol_Temp_Time Solution: Monitor reaction by TLC/LC-MS. Consider lower temperatures with stronger bases (e.g., NaH, LDA) to reduce side reactions. [2] Temp_Time->Sol_Temp_Time No Extraction Was the product fully extracted? Quench->Extraction Yes Sol_Quench Solution: Add reaction mixture slowly to a chilled acid solution (e.g., 1M HCl) with vigorous stirring. Quench->Sol_Quench No Sol_Extraction Solution: Perform multiple extractions (3x) with a suitable solvent (EtOAc/DCM). Check pH of aqueous layer. Extraction->Sol_Extraction No

Caption: Troubleshooting workflow for low yield synthesis.

In-depth analysis of critical factors:

  • Anhydrous Conditions: This is the most common point of failure. Water will hydrolyze the ester starting material and the β-keto ester product. It will also quench the strong base, rendering it ineffective. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried.

  • Base Activity: Sodium hydride (NaH) can form a passivating layer of NaOH/Na₂CO₃ upon storage. It is recommended to wash the NaH dispersion with dry hexanes before use. Sodium ethoxide (NaOEt) is hygroscopic and should be freshly prepared or purchased from a reliable supplier and handled under inert gas.

  • Precursor Purity: Impurities in the starting diester can interfere with the reaction. Confirm the purity of your precursor by NMR and/or LC-MS before starting the cyclization.

Q3: I'm observing significant side products. What are they and how can they be minimized?

The primary side reaction of concern is intermolecular Claisen condensation . This occurs when the enolate from one molecule reacts with the ester of another molecule, leading to dimer and polymer formation.

To minimize intermolecular side reactions:

  • Employ High Dilution: The Dieckmann condensation is intramolecular, so its rate is independent of concentration. The intermolecular reaction, however, is concentration-dependent. Running the reaction at high dilution (typically 0.1 M or less) significantly favors the desired intramolecular cyclization.

  • Slow Addition: Adding the diester precursor slowly via a syringe pump to a solution of the base can help maintain a low instantaneous concentration of the starting material, further suppressing intermolecular reactions.

Another potential issue is the reverse Dieckmann condensation , where the product ring is cleaved.[7] This can happen if the product enolate is not stable or if the work-up is not performed correctly. Ensuring a stoichiometric amount of base is used to form the stable product enolate is key.[2][7]

Q4: How do I select the optimal base and solvent for the cyclization reaction?

The choice of base and solvent is interdependent and critical for success. Using a non-nucleophilic, strong base is essential.[6] The table below compares common systems.

Base/Solvent System Typical Temp. Advantages Disadvantages & Considerations Ref.
Sodium Hydride (NaH) THF, Toluene0 °C to RefluxHighly Effective: Irreversible deprotonation drives the reaction to completion. Versatile with aprotic solvents.High Yield Potential: Requires strict anhydrous conditions. NaH is pyrophoric and requires expert handling.
Sodium Ethoxide (NaOEt) EthanolRefluxClassic Method: Simple to set up. Solvent and base are matched to the ethyl ester, preventing transesterification.Equilibrium Reaction: Yields may be lower as the reaction is reversible. Requires stoichiometric base to drive equilibrium.
Potassium tert-Butoxide (t-BuOK) THF, t-BuOHRTStronger Base: Sterically hindered, can improve yields by favoring the kinetic product.Potential Side Reactions: Can promote elimination if susceptible protons are present. Requires anhydrous aprotic solvents.
Lithium Diisopropylamide (LDA) THF-78 °C to 0 °CKinetically Controlled: Very strong, non-nucleophilic base allows for low-temperature reactions, minimizing thermal decomposition and side products.Technically Demanding: Must be freshly prepared or titrated. Requires cryogenic temperatures and rigorous inert atmosphere techniques.

Recommendation: For robust, high-yield synthesis, Sodium Hydride (NaH) in anhydrous THF is often the preferred method due to the irreversible nature of the initial deprotonation.[8]

Optimized Experimental Protocol

This protocol is based on a robust Dieckmann cyclization using sodium hydride.

Reagents & Equipment:

  • Starting Diester (e.g., Diethyl 1-(carboxymethyl)piperazine-2-carboxylate)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes (for washing NaH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Oven-dried, three-neck round-bottom flask with a reflux condenser, magnetic stirrer, nitrogen/argon inlet, and dropping funnel/syringe pump.

Procedure:

  • Preparation of NaH: In the reaction flask under a positive pressure of nitrogen, weigh the required amount of NaH (1.2 equivalents). Carefully wash the NaH dispersion 2-3 times with anhydrous hexanes to remove the mineral oil. Decant the hexanes via cannula. Gently warm the flask under vacuum to remove residual hexanes.

  • Reaction Setup: Allow the flask to cool and backfill with nitrogen. Add anhydrous THF via cannula to the washed NaH to create a slurry.

  • Substrate Addition: Dissolve the starting diester (1.0 equivalent) in a separate flask with anhydrous THF to a concentration of ~0.5 M. Transfer this solution to the dropping funnel or a syringe pump.

  • Cyclization: Cool the NaH/THF slurry to 0 °C using an ice bath. Add the diester solution dropwise to the stirred slurry over 1-2 hours. A slow, controlled addition is crucial to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate beaker, prepare a chilled solution of 1 M HCl. Very slowly and carefully, transfer the reaction mixture via cannula into the stirred acid solution (Note: vigorous hydrogen gas evolution will occur). Continue until the pH of the aqueous layer is ~1-2.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue via flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or recrystallization to yield pure this compound.

References

  • PrepChem.com. Synthesis of (a) N-(2-Piperidinoethyl)-N'-(ethoxycarbonyl)piperazine. Available at: [Link]

  • Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry, 77(11), 5125-31. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

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Technical Support Center: Synthesis of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 3-oxopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic protocols, improve yield and purity, and minimize the formation of unwanted side products.

Our approach is grounded in established chemical principles and practical laboratory experience. We aim to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with little of the desired compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Starting Material Activation The synthesis often involves the acylation of a piperazine derivative. If the activating agent (e.g., carbonyldiimidazole) is not allowed to react completely with the carboxylic acid component, the subsequent reaction will be inefficient.Ensure the activating agent is added under anhydrous conditions and allow for a sufficient reaction time, monitoring the reaction by TLC or the disappearance of the starting carboxylic acid.
Base Incompatibility or Insufficient Amount Many synthetic routes require a base to deprotonate a nitrogen atom or neutralize acidic byproducts. The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions, while an insufficient amount will result in an incomplete reaction.Use a non-nucleophilic base like triethylamine or diisopropylethylamine. Ensure at least a stoichiometric amount is used, and in some cases, a slight excess may be beneficial.
Reaction Temperature Too High or Too Low Excessive heat can promote the formation of degradation products or undesired side reactions. Conversely, a temperature that is too low may lead to an incomplete or very slow reaction.For acylation reactions, it is often best to start at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile.
Moisture Contamination Many of the reagents used in this synthesis are sensitive to moisture, which can quench reactive intermediates and lead to the formation of hydrolyzed byproducts.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity

Symptom:

  • A significant impurity is observed by NMR, LC-MS, or other analytical techniques, and it co-elutes with the product during column chromatography or is difficult to remove by recrystallization.

Potential Side Products and Mitigation Strategies:

A. Dimerization or Polymerization Products:

  • Plausible Mechanism: Piperazine derivatives have two reactive nitrogen atoms. If the reaction conditions are not carefully controlled, intermolecular reactions can occur, leading to the formation of dimers or oligomers. This is particularly prevalent if a di-acylating agent is used or if the piperazine starting material is not appropriately protected.

  • Troubleshooting Workflow:

    G start High Molecular Weight Impurity Detected check_reagents Verify Stoichiometry of Reagents start->check_reagents check_addition Slow, Controlled Addition of Acylating Agent? check_reagents->check_addition use_dilution Employ High Dilution Conditions check_addition->use_dilution result Reduced Dimer/Polymer Formation use_dilution->result

    Caption: Workflow to minimize dimerization.

  • Mitigation:

    • Slow Addition: Add the acylating agent slowly and at a low temperature to maintain a low concentration of the reactive species, favoring intramolecular cyclization over intermolecular reactions.

    • High Dilution: Running the reaction at a lower concentration can also disfavor intermolecular side reactions.

B. N-Acylated Piperazine-2-one:

  • Plausible Mechanism: If the starting material is a piperazin-2-one derivative, acylation can occur at the other nitrogen atom, leading to an N-acylated byproduct.

  • Mitigation:

    • Protecting Groups: If possible, use a starting material where the second nitrogen is protected with a suitable protecting group (e.g., Boc). The protecting group can be removed in a subsequent step. The use of tert-Butyl 3-oxopiperazine-1-carboxylate as a starting material is an example of this strategy[1][2].

C. Ring-Opened Products:

  • Plausible Mechanism: Under harsh acidic or basic conditions, the amide bond in the piperazine ring can be susceptible to hydrolysis, leading to ring-opened impurities.

  • Mitigation:

    • pH Control: Carefully control the pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. A patent for a similar compound suggests adjusting the pH to 7-8 during workup[3].

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

The choice of solvent depends on the specific synthetic route. For acylation reactions, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used[3]. It is crucial that the solvent is anhydrous to prevent side reactions.

Q2: How can I effectively purify the final product?

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying this compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective.

  • Recrystallization: If the product is a solid and has a reasonably high purity after initial workup, recrystallization can be an excellent final purification step. Solvents such as ethanol or acetonitrile have been used for recrystallizing similar compounds[4].

Q3: My NMR spectrum shows unexpected peaks. What could they be?

Besides the side products mentioned in the troubleshooting section, other common impurities include:

  • Residual Solvents: Solvents used in the reaction or purification can be trapped in the final product. These are often identifiable by their characteristic chemical shifts in the NMR spectrum. ICH guidelines provide limits for residual solvents in pharmaceutical products[5].

  • Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region of the proton NMR spectrum.

  • Starting Materials: Incomplete reactions will result in the presence of starting materials in your product. Compare the NMR of your product with that of the starting materials to identify these.

Q4: Can I use a different base instead of triethylamine?

Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be used. Inorganic bases like potassium carbonate may also be suitable for certain reaction types, as indicated in some patents for related syntheses[3]. The choice of base can influence the reaction rate and side product profile, so it may require some optimization.

Q5: What is the role of a catalyst in this synthesis?

While not always necessary, a catalyst can improve reaction rates and yields. For some related syntheses, acidic or Lewis acid catalysts have been employed[6]. If you are experiencing a slow or incomplete reaction, the addition of a suitable catalyst could be beneficial.

Experimental Protocols

General Protocol for Acylation of a Piperazine Derivative

This is a generalized procedure and may require optimization for your specific starting materials.

  • Dissolve the piperazine starting material (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acylating agent (e.g., ethyl chloroformate) (1.0 - 1.2 eq) in the same anhydrous solvent.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Formation of this compound vs. Dimer Side Product

G cluster_0 Desired Intramolecular Reaction cluster_1 Undesired Intermolecular Reaction Piperazine Intermediate Piperazine Intermediate This compound This compound Piperazine Intermediate->this compound Intramolecular Cyclization Dimer Dimer Piperazine Intermediate->Dimer Intermolecular Reaction

Caption: Competing intramolecular vs. intermolecular reactions.

References

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). KR100542820B1 - Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.
  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • Arkivoc. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • ResearchGate. (n.d.). Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • ICH. (n.d.). Impurities: Guideline for Residual Solvents. Retrieved from [Link] (Note: This is a general reference for ICH guidelines, the provided search result was a review article).

  • Genotek Biochem. (n.d.). Impurities. Retrieved from [Link]

  • Li, J., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(5), 1063–1075. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

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Technical Support Center: Troubleshooting N-Acylation of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-acylation of piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and mastering its functionalization is key to successful drug discovery programs.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Reaction Failure & Low Yield

Q1: My mono-acylation reaction is resulting in a mixture of di-acylated product and unreacted starting material, leading to a very low yield of my desired mono-acyl piperazine. What is the primary cause and how can I fix it?

A1: This is the most frequent challenge in piperazine chemistry.[4] Piperazine is a symmetrical diamine, meaning both nitrogen atoms are nucleophilic and susceptible to acylation.[4] Without proper control, the reaction will inevitably produce a statistical mixture of mono- and di-substituted products. The initially formed mono-acylated piperazine can sometimes be even more nucleophilic than the starting material, further promoting the formation of the di-acylated byproduct.[5]

Core Problem: Lack of selectivity for one nitrogen atom over the other.

Troubleshooting Strategies:

  • Stoichiometric Control (Excess Piperazine): The simplest approach is to use a large excess of piperazine relative to the acylating agent (e.g., 3:1 to 10:1).[5] This statistically favors the mono-acylation product as the acylating agent is more likely to encounter an unreacted piperazine molecule.

    • Causality: By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) drives the equilibrium towards the product, and the statistical probability of a second acylation on the same molecule is reduced.

    • Drawback: This method requires a challenging purification step to remove the large excess of water-soluble piperazine.[5]

  • In Situ Mono-Protonation: A clever one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt.[4][5] The protonated nitrogen becomes significantly less nucleophilic, effectively "protecting" it and directing acylation to the free nitrogen.[4][6]

    • Causality: The lone pair of the protonated nitrogen is engaged with the proton, rendering it unavailable for nucleophilic attack.

    • Protocol Insight: This method is cost-effective but may require longer reaction times or activation of the acylating agent due to the overall reduced nucleophilicity of the piperazine mono-salt compared to the free base.[5]

  • Protecting Group Strategy: This is the most reliable method for achieving high selectivity.[4][7] It involves a multi-step sequence:

    • Step 1: Protection: Protect one nitrogen with a removable group, most commonly the tert-butyloxycarbonyl (Boc) group.[4][8]

    • Step 2: Acylation: Acylate the remaining free secondary amine.

    • Step 3: Deprotection: Remove the protecting group (e.g., using an acid like TFA for the Boc group).[4]

    • Causality: The protecting group sterically and electronically shields one nitrogen, allowing for clean and selective acylation of the other.

Troubleshooting Workflow for Poor Mono-acylation Selectivity

start Low Yield of Mono-Acylated Product check_stoichiometry Is a large excess of piperazine (3-10 eq.) being used? start->check_stoichiometry yes_stoichiometry Yes check_stoichiometry->yes_stoichiometry Stoichiometry is controlled no_stoichiometry No check_stoichiometry->no_stoichiometry Simple approach not attempted purification_issue Issue may be purification. Optimize removal of excess piperazine. yes_stoichiometry->purification_issue protonation Implement In Situ Mono-Protonation Strategy no_stoichiometry->protonation Try cost-effective one-pot method protecting_group Consider Protecting Group Strategy (e.g., N-Boc-piperazine) protonation->protecting_group If selectivity is still poor

Caption: Workflow to diagnose and solve poor mono-acylation selectivity.

Q2: My acylation reaction is not proceeding at all, or is extremely sluggish, even with a seemingly reactive acylating agent. What could be the issue?

A2: This problem often points to issues with reagent quality, reaction conditions, or steric hindrance.

Troubleshooting Checklist:

  • Reagent Quality:

    • Acylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis.[6] Ensure they are fresh or have been stored under anhydrous conditions. Titrate or run an NMR on the acylating agent to confirm its purity and concentration.

    • Solvent: Use anhydrous solvents. Trace amounts of water can quench the acylating agent. Some acylating agents can even react with nucleophilic solvents like alcohols.[9] Inert solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended.[5][9]

    • Base: If using a tertiary amine base (e.g., triethylamine, DIPEA), ensure it is dry and free of primary/secondary amine impurities.

  • Reaction Conditions:

    • Temperature: While many acylations proceed at room temperature, some less reactive systems may require gentle heating. Conversely, highly exothermic reactions might need initial cooling (0 °C) to prevent side reactions, followed by warming to room temperature.[4]

    • Activation: If you are using a carboxylic acid as the acylating agent, it must be activated. This is typically done by forming an active ester or mixed anhydride in situ using coupling agents.

  • Steric Hindrance:

    • If either the piperazine derivative or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.[10][11]

    • Solution: Switch to a less hindered acylating agent if possible, or consider using a more reactive one (e.g., acyl fluoride instead of acyl chloride). Alternatively, using a coupling agent that forms a less hindered active intermediate can be beneficial.[11]

Parameter Potential Problem Recommended Solution
Acylating Agent Hydrolyzed or degradedUse a fresh bottle; store under inert gas; verify purity via NMR/titration.
Solvent Contains water; is nucleophilicUse anhydrous grade solvent (DCM, THF, ACN); avoid alcohol-based solvents.[9]
Temperature Too low for reaction activationMonitor by TLC/LC-MS and gently heat if no conversion is observed.
Steric Hindrance Bulky substrates impeding approachIncrease temperature; use a more reactive acylating agent; consider a different coupling strategy.[10]

Section 2: Side Product Formation

Q3: Besides di-acylation, what other common side products can form and how do I minimize them?

A3: Several side reactions can compete with the desired N-acylation, reducing your yield and complicating purification.

  • Reaction with Base: If using an acyl halide, the tertiary amine base (e.g., triethylamine) can react with it to form an unreactive ketene intermediate, especially with acyl halides that have an alpha-proton. This is more prevalent at elevated temperatures.

    • Minimization: Add the acyl halide slowly to the mixture of the piperazine and base at a reduced temperature (e.g., 0 °C).[4] Consider using a non-nucleophilic hindered base like 2,6-lutidine or proton sponge if this is a persistent issue.

  • Oligomerization/Polymerization: If the acylating agent is bifunctional (e.g., a diacyl chloride), it can lead to the formation of polyamide chains with the bifunctional piperazine.

    • Minimization: This is controlled by stoichiometry and reaction conditions. Use high-dilution conditions to favor intramolecular cyclization if a macrocycle is the target, or carefully control the stoichiometry to favor the desired product.

  • Ring Opening/Rearrangement: Under harsh conditions (strong acid/base, high heat), the piperazine ring itself or complex substituents can degrade. N-acylated piperazines can also exhibit complex conformational behavior due to the restricted rotation of the newly formed amide bond, which isn't a side product but can complicate analysis.[12][13]

    • Minimization: Stick to mild reaction conditions. Monitor reactions closely and avoid unnecessarily long reaction times or high temperatures.

Logical Flow for Minimizing Side Products

start Side Products Observed identify Identify Side Product (LC-MS, NMR) start->identify diacylation Di-acylation identify->diacylation base_reaction Base-Related Byproduct identify->base_reaction oligomerization Oligomers/Polymers identify->oligomerization solution_diacylation See Section 1: - Stoichiometric Control - Protonation - Protecting Groups diacylation->solution_diacylation solution_base - Slow addition of acyl halide at 0°C - Use non-nucleophilic base base_reaction->solution_base solution_oligomerization - Use high-dilution conditions - Precise stoichiometric control oligomerization->solution_oligomerization

Caption: Decision tree for addressing common side products in piperazine acylation.

Section 3: Purification Challenges

Q4: My product is an amphiphilic salt (e.g., hydrochloride salt of an acylated piperazine), and it's difficult to extract from the aqueous workup. How can I improve my purification?

A4: This is a common issue, as the basic piperazine nitrogen can be protonated during an acidic quench or workup, while the acyl group adds lipophilicity, creating a molecule with surfactant-like properties that partitions poorly.

Purification Strategies:

  • Basify and Extract: After quenching the reaction, make the aqueous layer distinctly basic (pH > 10) by adding a strong base like NaOH or K₂CO₃ solution. This ensures the remaining piperazine nitrogen is in its free base form, which is significantly more soluble in organic solvents like DCM, Ethyl Acetate, or Chloroform.

    • Self-Validation: Check the pH of the aqueous layer with pH paper after adding the base and before each extraction to ensure it remains basic.

  • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine).[4] This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Solvent Choice: For particularly polar products, a more polar extraction solvent like a 9:1 mixture of Chloroform/Isopropanol may be more effective than DCM or Ethyl Acetate alone.

  • Alternative Workup (for Boc-protected intermediates): If you used a Boc-protecting group, the intermediate N-acyl-N'-Boc-piperazine is typically not basic and can be easily extracted without pH adjustment.[4] The final deprotection step with acid (e.g., TFA) yields the product as a salt, which can often be precipitated directly by adding an ether like MTBE, avoiding an aqueous workup altogether.

Protocol: Standard Aqueous Workup for N-Acyl Piperazines
  • Quench: Slowly add the reaction mixture to a saturated aqueous sodium bicarbonate (NaHCO₃) solution or water at 0 °C to neutralize excess acid and quench the unreacted acylating agent.[9]

  • Basify: Add 2M NaOH solution dropwise until the aqueous layer reaches a pH of 11-12 (confirm with pH paper).

  • Separate: Transfer the mixture to a separatory funnel. If the product is in an organic solvent less dense than water (e.g., EtOAc), collect the top layer. If using a solvent denser than water (e.g., DCM), collect the bottom layer.

  • Extract: Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine & Wash: Combine all organic layers and wash with brine to remove residual water and inorganic salts.[9]

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification (e.g., column chromatography, crystallization).[9]

References

  • Technical Support Center: Optimizing Piperidine Acyl
  • Technical Support Center: Selective Mono-acyl
  • Technical Support Center: Synthesis of Piperazine Deriv
  • protect - Google P
  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Public
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem. (URL: )
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])

  • Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water | Request PDF - ResearchGate. (URL: [Link])

  • Purification of piperazine - Google P
  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives - Organic Chemistry Portal. (URL: [Link])

  • Amino Acid-Protecting Groups - Chemical Reviews. (URL: )
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. (URL: [Link])

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - NIH. (URL: [Link])

  • Organic Reaction Workup Formulas for Specific Reagents. (URL: )
  • Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference - Sciencemadness Discussion Board. (URL: )
  • Application Note: A Step-by-Step Guide for N-Acylation with 4-Boc-1-Piperazinecarbonyl Chloride - Benchchem. (URL: )
  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (URL: [Link])

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC - NIH. (URL: [Link])

  • Preparation of n-substituted piperazines - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. (URL: [Link])

  • Development of Improved Extraction/Purification Methods and Comprehensive Screening/Confirmation by LC-QqQ-MS Analysis for Novel - Office of Justice Programs. (URL: [Link])

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. (URL: [Link])

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group - IS MUNI. (URL: [Link])

  • Coupling agents and compositions produced using them - Google P
  • Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • troubleshooting low yield in piperazine deriv
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed. (URL: [Link])

  • Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC - PubMed Central. (URL: [Link])

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Technical Support Center: Overcoming Low Yield in Piperazine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges associated with piperazine ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize their synthetic routes to this critical heterocyclic scaffold. As a privileged structure in numerous pharmaceuticals, achieving high yields in piperazine synthesis is paramount.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common underlying causes for low yields in piperazine synthesis?

Low yields in piperazine cyclization and derivatization can often be traced back to a few key areas:

  • Side Reactions: The bifunctional nature of piperazine and its precursors makes it susceptible to several side reactions. The most prevalent issue is the formation of di-substituted byproducts, where both nitrogen atoms react.[4] Other common side reactions include polymerization and the formation of alternative ring structures like five-membered lactams.[4]

  • Incomplete Reactions: Reactions may not proceed to completion due to suboptimal conditions. This can include incorrect temperature, insufficient reaction time, poor choice of solvent, or an inappropriate catalyst or base.[4][5]

  • Catalyst Deactivation: In metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the catalyst can deactivate over the course of the reaction, leading to a stall in product formation.[5]

  • Steric Hindrance: Bulky substituents on either the piperazine precursor or the reacting partner can significantly slow down the reaction rate, leading to low conversion under standard conditions.

  • Purification Losses: The high polarity and basicity of piperazines can make them challenging to purify.[6] Significant product loss can occur during extraction and chromatographic purification, which may be misinterpreted as a low reaction yield.[6]

Q2: How does the choice of synthetic strategy impact the potential for low yields?

The synthetic route chosen to construct or modify the piperazine ring has a profound impact on the likely challenges you will face. Here's a breakdown of common methods and their associated yield considerations:

  • Reductive Amination: This is a widely used method, but can suffer from the formation of over-alkylated products if an unprotected piperazine is used.[7] The reducing agent can also prematurely reduce the starting carbonyl compound to an alcohol.[7] The pH of the reaction is also critical for the initial imine or iminium ion formation.[8]

  • Buchwald-Hartwig Amination: While a powerful tool for forming N-aryl piperazines, this palladium-catalyzed reaction is sensitive to the choice of ligand, base, and solvent.[5][8] A common side reaction is the hydrodehalogenation of the aryl halide.[8]

  • Cyclization of Diethanolamine Derivatives: This is a classical approach, but can be plagued by low yields due to harsh reaction conditions and the formation of numerous byproducts.[9][10]

  • Direct C-H Functionalization: Newer methods involving photoredox catalysis offer milder and more direct routes to C-substituted piperazines, potentially avoiding some of the pitfalls of more traditional multi-step syntheses.[11][12][13] However, these reactions can be highly specific in their substrate scope and require careful optimization of the catalyst and reaction setup.

Q3: How can I prevent the formation of di-substituted byproducts when working with piperazine?

The formation of N,N'-disubstituted piperazines is a frequent cause of low yields for the desired mono-substituted product. Here are the most effective strategies to mitigate this:

  • Use of Protecting Groups: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[14][15] This ensures that only one nitrogen atom is available for reaction. The protecting group can then be removed in a subsequent step.

  • Stoichiometric Control: Using a large excess of piperazine relative to the other reactant can statistically favor mono-substitution.[3][16] However, this can make purification more challenging due to the need to remove the unreacted piperazine.

  • Controlled Addition: Slowly adding the limiting reagent to a solution of excess piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second reaction with the mono-substituted product.

Troubleshooting Guides

Problem 1: Low yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

Symptoms: Your reaction shows low conversion of the aryl halide, or you observe significant amounts of starting materials and/or hydrodehalogenation byproduct.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The electronic and steric properties of the palladium precursor and phosphine ligand are critical for efficient catalytic turnover. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands are often required to promote reductive elimination.[5][7]Screen a panel of ligands (e.g., RuPhos, XPhos, SPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7][8]
Inappropriate Base Selection The base is crucial for deprotonating the piperazine and regenerating the active catalyst. A base that is too strong (e.g., NaOtBu) can cause decomposition of sensitive starting materials, while a base that is too weak may result in a sluggish reaction.[5][7]If you observe decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[5][7]
Poor Solvent Choice The solvent must be able to dissolve the reactants and stabilize the catalytic species. Common solvents include toluene, dioxane, and THF.[5][8]If solubility is an issue, consider a more polar solvent like t-butanol.[5] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Incorrect Reaction Temperature These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[8][16] However, excessive temperatures can lead to catalyst decomposition.[8]Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.[8] If the reaction is slow, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination check_sm Starting Materials (SMs) Intact? start->check_sm decomp SM Decomposition Observed? check_sm->decomp Yes incomplete Incomplete Reaction? check_sm->incomplete No decomp_sol Switch to weaker base (e.g., K₃PO₄) Lower reaction temperature decomp->decomp_sol incomplete_sol Screen ligands (e.g., RuPhos) Increase temperature Check solvent suitability incomplete->incomplete_sol end Improved Yield decomp_sol->end incomplete_sol->end

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Problem 2: Low Yield in Piperazine Synthesis via Reductive Amination

Symptoms: The reaction is slow or stalls, and you observe unreacted starting materials (aldehyde/ketone and piperazine) or the formation of an alcohol byproduct from the reduction of the carbonyl compound.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps
Inefficient Imine/Iminium Ion Formation The initial condensation of the amine and carbonyl to form an imine or iminium ion is often the rate-limiting step and is pH-dependent.[8] Without sufficient imine formation, the reducing agent will simply reduce the starting carbonyl.[17]Add a catalytic amount of a mild acid, such as acetic acid, to facilitate this step.[8][17] You can monitor imine formation by TLC or NMR before adding the reducing agent.[17][18]
Incorrect Choice of Reducing Agent Some reducing agents are too reactive and will reduce the aldehyde or ketone faster than the imine/iminium ion.Use a reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB).[7][14] STAB is generally milder and more selective than sodium borohydride for this transformation.
Over-alkylation If using an unprotected piperazine, the mono-alkylated product can react a second time with the carbonyl compound, leading to a di-substituted byproduct.[7]The most effective solution is to use a mono-protected piperazine (e.g., N-Boc-piperazine).[7] Alternatively, use a large excess of piperazine.
Steric Hindrance Bulky groups on either the piperazine or the carbonyl compound can hinder the initial nucleophilic attack.Increase the reaction temperature or extend the reaction time. Consider using a less sterically hindered starting material if possible.
Experimental Protocol: General Reductive Amination with N-Boc-Piperazine
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 eq.) and N-Boc-piperazine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq.).[14]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[14]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.[14] Be aware that gas may evolve.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[14] Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Problem 3: Low Yield in Piperazine Ring Formation from Diethanolamine Derivatives

Symptoms: The cyclization reaction results in a complex mixture of products with a low yield of the desired piperazine.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps
Harsh Reaction Conditions Traditional methods for cyclizing diethanolamine often require high temperatures and pressures, which can lead to decomposition and the formation of numerous byproducts.[10]Explore newer catalytic systems that operate under milder conditions. For example, ruthenium-based pincer complexes have been used for the amination of diethanolamine, followed by cyclization.[9][19]
Inefficient Activating Agent The hydroxyl groups of diethanolamine must be converted into good leaving groups for the cyclization to occur.Thionyl chloride is commonly used to generate bis(2-chloroethyl)amine, which then undergoes cyclization.[4] Ensure the stoichiometry of the chlorinating agent is optimized.
Competitive Polymerization The reactive intermediates can polymerize instead of undergoing intramolecular cyclization.Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
Reaction Scheme: Piperazine Formation from Diethanolamine

DEA Diethanolamine BCEA bis(2-chloroethyl)amine DEA->BCEA SOCl₂ Piperazine Piperazine BCEA->Piperazine NH₃, Δ

Caption: A common synthetic route to the piperazine core from diethanolamine.

Problem 4: Product Loss During Purification

Symptoms: The crude reaction mixture shows a good yield by NMR or LC-MS, but the isolated yield after purification is low.

Potential Cause Underlying Rationale & Explanation Troubleshooting Steps
Strong Interaction with Silica Gel The basic nitrogen atoms of piperazines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor recovery during column chromatography.[6][20]Add a basic modifier to the eluent, such as 0.1-1% triethylamine (TEA) or a small amount of ammonia in methanol.[20] This will compete with your product for the active sites on the silica.
High Water Solubility Piperazine and its simple derivatives are often highly soluble in water, leading to losses during aqueous work-ups.Saturate the aqueous layer with sodium chloride to decrease the solubility of your product. Perform multiple extractions with an organic solvent.
Formation of Salts During work-up or chromatography with acidic modifiers, your product may form a salt that has different solubility properties.If your product is in an acidic aqueous layer as a salt, you can liberate the free base by basifying the solution (e.g., with NaOH or NaHCO₃) and then extracting it into an organic solvent.[20]
Product is an Oil Many piperazine derivatives are oils and can be difficult to handle and purify.[20]Consider converting the oily product to a crystalline salt (e.g., hydrochloride or fumarate) for easier purification by recrystallization.[20] The pure free base can then be regenerated.[20]
Purification Workflow: Oily Piperazine Derivatives

start Oily Crude Product chromatography Silica Gel Chromatography start->chromatography tailing Peak Tailing Observed? chromatography->tailing add_tea Add 0.1-1% TEA to Eluent tailing->add_tea Yes salt_formation Consider Salt Formation tailing->salt_formation No/Still low yield add_tea->salt_formation recrystallize Recrystallize Salt salt_formation->recrystallize liberate Liberate Free Base recrystallize->liberate end Pure Oily Product liberate->end

Caption: Purification decision workflow for oily piperazine derivatives.[20]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for low yield in piperazine cyclization reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in piperazine derivative synthesis.
  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • McManus, J. B., Onuska, N. P. R., Jeffreys, M. S., Goodwin, N. C., & Nicewicz, D. A. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 679–683.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
  • BenchChem. (n.d.). Technical Support Center: Purification of Oily Piperazine Derivatives.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31274–31280.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • MDPI. (2021).
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • MDPI. (2023).
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • ResearchGate. (2017).
  • ResearchGate. (n.d.). Intermolecular Cyclization of Diethanolamine and Methylamine to N,N′-Dimethylpiperazine over Zeolites under High Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination of piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • ResearchGate. (n.d.). Proposed industrial pathway to piperazine starting from ethylene oxide.... Retrieved from [Link]

  • Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

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Technical Support Center: Minimizing Di-substituted Byproducts in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of piperazine chemistry. The symmetrical nature of piperazine, containing two reactive secondary amines, presents a persistent challenge: controlling selectivity to achieve high yields of the desired mono-substituted product while minimizing the formation of the di-substituted byproduct. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address this core issue directly.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding selectivity in piperazine reactions.

Q1: What is the fundamental reason for the formation of di-substituted byproducts in piperazine reactions?

The formation of di-substituted products is a direct consequence of piperazine's structure as a symmetric diamine.[1] Both nitrogen atoms are nucleophilic and can react with an electrophile (e.g., an alkyl halide or acyl chloride). After the first substitution, the remaining secondary amine on the mono-substituted piperazine is often still sufficiently nucleophilic to react a second time, leading to a mixture of mono- and di-substituted products.[2] In some cases, the mono-substituted product can even be more nucleophilic than the starting piperazine, further favoring the di-substitution side reaction.[2]

Q2: What are the primary strategies to favor mono-substitution over di-substitution?

There are three main pillars for controlling selectivity in piperazine reactions:

  • Stoichiometric Control: Using a large excess of piperazine relative to the electrophile statistically favors the reaction with an unreacted piperazine molecule.[2]

  • Protecting Group Chemistry: This highly reliable method involves chemically blocking one nitrogen atom, performing the desired reaction on the other, and then removing the block.[1][3]

  • Modulation of Nucleophilicity: This "in-situ" approach involves reducing the reactivity of one nitrogen atom without a traditional protecting group, most commonly by mono-protonation.[2][4]

Q3: How do the pKa values of piperazine influence its reactivity and selectivity?

Piperazine has two distinct pKa values, approximately 9.73 and 5.35 at 25°C.[5][6][7] The higher pKa corresponds to the first protonation event, and the much lower pKa corresponds to the second. This large difference (ΔpKa ≈ 4.4) is crucial.[6] When one nitrogen is protonated, the electron-withdrawing effect of the ammonium ion significantly reduces the basicity and nucleophilicity of the second, unprotonated nitrogen.[2] This principle is the foundation of the in-situ mono-protonation strategy for achieving mono-selectivity.[4]

Q4: Is a protecting group strategy always the best choice for achieving mono-selectivity?

While highly effective, a protecting group strategy is not always optimal. It inherently involves a multi-step process (protection, reaction, deprotection), which can lower the overall yield and increase costs, especially on a large scale.[2] The choice depends on several factors, including the cost of the electrophile, the scale of the reaction, and the ease of purification. For expensive electrophiles or when the cleanest possible reaction is required, the control offered by a protecting group is often worth the extra steps. For large-scale, cost-sensitive syntheses, direct methods like using excess piperazine or mono-protonation may be more practical.[2][4]

Troubleshooting Guides: From Theory to Practice

This section provides actionable solutions to specific experimental problems, explaining the underlying chemical principles.

Issue 1: My N-alkylation reaction yields a mixture of mono- and di-substituted products that is difficult to separate.

Primary Cause: This is the classic piperazine selectivity problem. Using a 1:1 molar ratio of piperazine to your alkylating agent often leads to a statistical mixture of products. The mono-alkylated piperazine formed can be as reactive, or more reactive, than the starting material.[2]

Solutions & Optimization:

Strategy 1: Use of Excess Piperazine
  • Principle: By Le Châtelier's principle, increasing the concentration of one reactant (piperazine) will drive the reaction. With a large excess of piperazine (e.g., 5-10 equivalents), the electrophile is statistically more likely to encounter and react with an unreacted piperazine molecule than a mono-substituted one.[8]

  • Troubleshooting:

    • Problem: Difficulty removing the large excess of water-soluble piperazine during workup.

    • Solution: After the reaction, excess piperazine can be removed by repeated aqueous washes with acidic solutions (e.g., dilute HCl or citric acid) to protonate and solubilize the piperazine, allowing for extraction of the desired, less basic product into an organic solvent. Alternatively, distillation can be used if the product is sufficiently volatile.[3]

Strategy 2: In-Situ Mono-Protonation
  • Principle: Adding one equivalent of a mild acid (e.g., acetic acid) or half an equivalent of a strong acid (like HCl, forming piperazine dihydrochloride which is then reacted with one equivalent of base) to a solution of piperazine forms the mono-salt in situ. The protonated nitrogen is "deactivated" and non-nucleophilic, directing the alkylation to the remaining free nitrogen.[2][4] This is a cost-effective, one-pot method.[4]

  • Troubleshooting:

    • Problem: The reaction is sluggish or does not go to completion.

    • Solution: The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than in free piperazine. The reaction may require longer reaction times, gentle heating, or the use of a more reactive alkylating agent (e.g., switching from an alkyl chloride to a more reactive alkyl iodide or bromide).[9]

Strategy 3: Control of Reaction Conditions
  • Principle: Di-substitution is a consecutive reaction. By slowing down the overall reaction rate, we can often favor the initial mono-substitution.

  • Troubleshooting:

    • Problem: Even with other controls, di-substitution persists.

    • Solution: Add the electrophile slowly (e.g., via a syringe pump) to a dilute solution of piperazine. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.[8] Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C for very reactive electrophiles) can also significantly improve selectivity.[10]

Issue 2: My N-acylation reaction is producing significant amounts of the di-acylated byproduct.

Primary Cause: Acylating agents (like acyl chlorides or anhydrides) are generally more reactive than alkylating agents, making the di-substitution problem even more pronounced. The mono-acylated piperazine is typically less nucleophilic than the starting material due to the electron-withdrawing nature of the amide carbonyl group, but with highly reactive acylating agents, this deactivation may not be sufficient to prevent a second reaction.

Solutions & Optimization:

Strategy 1: Mono-Boc Protection
  • Principle: This is the most robust and common method for achieving clean mono-acylation.[1][3] One nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-piperazine can then be cleanly acylated on the free nitrogen. The Boc group is then removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the desired mono-acylated product.[11][12]

  • Troubleshooting:

    • Problem: Incomplete deprotection of the Boc group.

    • Solution: Ensure sufficient equivalents of acid are used (e.g., 5-10 eq. of HCl solution). Monitor the reaction by TLC or LC-MS and extend the reaction time or apply gentle heat (40-50°C) if necessary.[11] If the substrate has other acid-sensitive groups, this method may require careful optimization or an alternative protecting group.[12]

Strategy 2: Use of Sterically Hindered Activating Agents
  • Principle: Instead of converting a carboxylic acid to a highly reactive acyl chloride, an in-situ activation can be performed using a sterically bulky activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). The bulky intermediate formed from the reaction of the carboxylic acid and CDMT will preferentially react with the less hindered nitrogen of piperazine, and the steric hindrance may also disfavor a second acylation event on the now more crowded mono-acylated product.[13]

  • Troubleshooting:

    • Problem: The reaction is not proceeding.

    • Solution: This method often requires the presence of a non-nucleophilic base like N-methylmorpholine (NMM) to facilitate the reaction. Ensure all reagents are anhydrous, as moisture can hydrolyze the activated intermediate.

Strategy 3: Flow Chemistry
  • Principle: Continuous flow reactors allow for precise control over stoichiometry, mixing, and reaction time on a millisecond-to-second timescale.[1][14] By rapidly mixing stoichiometric amounts (1:1) of piperazine and the acylating agent and immediately quenching the reaction or moving it to the next stage, the formation of the di-substituted byproduct can be dramatically suppressed.[3]

  • Troubleshooting:

    • Problem: Clogging of the reactor coils.

    • Solution: This can occur if salts or byproducts precipitate. Ensure adequate solubility of all components in the chosen solvent system at the reaction temperature. Using a back-pressure regulator can also help maintain a single phase.

Data Summaries & Protocols

Comparison of Mono-Alkylation Strategies
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield (Mono-Product)Key AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step, cost-effective.Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>85% (for alkylation step)High selectivity, clean reaction.[2][3]Multi-step process, higher cost.[2]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%One-pot synthesis, good yields.[2][4]May require longer reaction times or activation.[2]
Experimental Protocols
Protocol 1: Mono-N-Alkylation Using Excess Piperazine [2]
  • Setup: In a round-bottom flask, dissolve piperazine (10 mmol, 10 eq.) and potassium carbonate (2 mmol, 2 eq.) in acetonitrile (20 mL).

  • Addition: Slowly add the alkyl halide (1 mmol, 1 eq.) to the stirred mixture at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Filter off the solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or perform an acid-base extraction to remove the remaining piperazine.

Protocol 2: Mono-N-Acylation via Boc Protection [2]

Step A: Synthesis of 1-Boc-piperazine [3]

  • Setup: Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Reaction: Stir for 20-24 hours.

  • Purification: Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or an appropriate extraction. Typical yields are around 83%.[2]

Step B: Acylation of 1-Boc-piperazine [2]

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in anhydrous DCM and cool to 0 °C.

  • Addition: Add the acyl chloride (1.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Workup: Perform an aqueous workup and purify the resulting N-acyl-N'-Boc-piperazine.

Step C: Deprotection of the Boc Group [2][11]

  • Setup: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Reaction: Add an excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane at 0 °C. Stir at room temperature for 1-3 hours.

  • Workup: Evaporate the solvent and excess acid. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final mono-acylated product into an organic solvent.

Visualizing Reaction Control

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Decision Logic for Strategy Selection start Start: Need Mono-Substituted Piperazine q1 Is the electrophile precious or expensive? start->q1 q2 Is large-scale economy critical? q1->q2 No boc Use Mono-Boc Protection Strategy q1->boc Yes q3 Is purification from excess piperazine expected to be difficult? q2->q3 No protonation Use Mono-Protonation Strategy q2->protonation Yes excess Use Excess Piperazine Strategy q3->excess No q3->protonation Yes

Caption: Decision tree for selecting a mono-substitution strategy.

G cluster_workflow Workflow: Mono-Acylation via Boc Protection A 1. Protection Piperazine + Boc₂O B 2. Acylation N-Boc-Piperazine + RCOCl A->B Purify Intermediate C 3. Deprotection N-Acyl-N'-Boc-Piperazine + Acid B->C Purify Intermediate D Final Product Mono-Acylated Piperazine C->D

Caption: Step-by-step workflow for the Boc-protection strategy.

References

  • Wikipedia. Piperazine. [Link]

  • Parks, C., Hughes, K., & Pourkashanian, M. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research. [Link]

  • CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. [Link]

  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]

  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • American Chemical Society. (2023). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. [Link]

  • ScienceDirect. (2017). Ab Intio Calculations on Reaction Process of Piperazine Absorbing CO2. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

  • National Institutes of Health. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • National Institutes of Health. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (2019). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • ACS Publications. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • The Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • ACS Publications. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • National Institutes of Health. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • National Institutes of Health. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • ResearchGate. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • National Institutes of Health. (2010). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. [Link]

  • ACS Publications. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

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Technical Support Center: Reaction Monitoring for Ethyl 3-oxopiperazine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are monitoring the synthesis of Ethyl 3-oxopiperazine-1-carboxylate. Here, we provide in-depth, experience-driven answers to common challenges you may face when using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your results.

Part 1: Understanding the Synthesis

This compound is a key heterocyclic building block in medicinal chemistry. Its synthesis typically involves the cyclization of a diamine precursor. A plausible synthetic route is the intramolecular cyclization of an N-Boc protected ethylenediamine derivative, though other routes exist. Monitoring the consumption of starting materials and the formation of the product is critical for optimizing reaction conditions and maximizing yield.

Frequently Asked Questions (FAQs): General Reaction Monitoring

Q1: Why is it crucial to monitor my reaction?

A1: Monitoring your reaction allows you to:

  • Determine the optimal reaction time, preventing the formation of degradation products from over-running the reaction.

  • Confirm the consumption of starting materials.

  • Identify the formation of byproducts, which can inform purification strategies.

  • Troubleshoot failed or low-yielding reactions by identifying at which stage the reaction is failing.[1]

Q2: I'm seeing multiple unexpected spots on my TLC plate early in the reaction. What could be happening?

A2: The appearance of multiple spots could indicate the formation of intermediates, side-products, or decomposition of your starting material or product. For instance, in piperazine synthesis, incomplete cyclization or side reactions with the solvent or base can lead to various impurities.[2] It is also possible that your starting material itself contains impurities. Always run a TLC of your starting materials alongside your reaction mixture.

Part 2: Troubleshooting Thin-Layer Chromatography (TLC)

TLC is a rapid and effective tool for qualitative reaction monitoring.[3] However, the polar nature of this compound and its precursors can present challenges.

Diagram: Standard TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis P1 Prepare Eluent P2 Prepare TLC Chamber P1->P2 P3 Spot TLC Plate (SM, Co, Rxn) P2->P3 D1 Develop Plate P3->D1 D2 Mark Solvent Front D1->D2 V1 UV Lamp (254 nm) D2->V1 V2 Staining (e.g., KMnO4) V1->V2 A1 Calculate Rf Values V2->A1 A2 Interpret Chromatogram A1->A2 HPLC_Troubleshooting Start Poor Chromatogram Pressure Check System Pressure (High, Low, Fluctuating?) Start->Pressure PeakShape Assess Peak Shape (Tailing, Fronting, Split?) Pressure->PeakShape Pressure OK HighP High Pressure: - Blockage in line/column? - Wrong mobile phase? Pressure->HighP High LowP Low Pressure: - Leak in system? - Pump issue? Pressure->LowP Low Retention Check Retention Time (Drifting, No Retention?) PeakShape->Retention Peaks OK Tailing Tailing Peaks: - Secondary interactions? - Column overload? PeakShape->Tailing Tailing Split Split Peaks: - Clogged frit? - Sample solvent issue? PeakShape->Split Split Drift RT Drift: - Temp fluctuation? - Mobile phase composition? Retention->Drift Drifting NoRet No Retention: - Mobile phase too strong? - Wrong column? Retention->NoRet No Retention

Sources

Optimizing reaction temperature for "Ethyl 3-oxopiperazine-1-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-oxopiperazine-1-carboxylate

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The control of reaction temperature is a critical parameter that dictates not only the reaction rate but also the chemoselectivity and overall yield of the desired product. This document provides in-depth, experience-driven answers to common challenges, troubleshooting workflows, and validated protocols to empower you to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental impact of temperature on the synthesis of this compound?

A1: Temperature is arguably the most critical variable in the synthesis of this compound, which is typically formed via a cyclocondensation reaction. Its influence is multifaceted:

  • Reaction Kinetics: Like most chemical reactions, the formation of the piperazine ring has a specific activation energy. The reaction temperature must be sufficient to overcome this barrier for the reaction to proceed at a practical rate. Insufficient thermal energy will result in a sluggish or stalled reaction.[1]

  • Selectivity and Side Reactions: The key challenge in this synthesis is managing the reactivity of the two starting materials, typically a C2-diamine synthon (like N-Boc-ethylenediamine) and a C2-acyl synthon (like ethyl chloroacetate or ethyl glyoxalate). Temperature significantly influences the competition between the desired intramolecular cyclization and undesired intermolecular side reactions.

    • At excessively high temperatures, you risk promoting side reactions such as the formation of disubstituted byproducts or polymerization, where multiple diamine and ester molecules link together.[1] Furthermore, starting materials like ethyl chloroacetate can undergo decomposition at elevated temperatures, which may generate toxic fumes like hydrogen chloride.[2][3]

    • At very low temperatures, while side reactions are minimized, the primary reaction rate may be too slow for practical synthesis. For some related piperazine syntheses, cryogenic temperatures are essential to prevent decomposition, while others may require reflux conditions to proceed efficiently.[1] A related synthesis for 1-ethyl-2,3-dioxopiperazine specifically requires maintaining the temperature below 0°C during reagent addition and between 0°C and 10°C for the reaction itself to achieve high purity and yield.[4]

Therefore, optimization is not about maximizing temperature but finding the precise thermal window that maximizes the rate of the desired cyclization while minimizing the rates of competing side reactions.

Q2: My reaction is proceeding very slowly or has stalled completely, with starting material still present on TLC. What are the first steps to troubleshoot this?

A2: A slow or stalled reaction is a classic indicator of insufficient thermal energy to overcome the reaction's activation energy barrier.

Immediate Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). After each increase, allow the reaction to equilibrate for a set period (e.g., 30-60 minutes) and monitor the progress carefully using an appropriate analytical technique like TLC or LC-MS.[1]

  • Consider Reflux Conditions: If a moderate temperature increase is ineffective, the reaction may require the use of reflux conditions in a suitable solvent.[1] The boiling point of the chosen solvent will then dictate the maximum reaction temperature at atmospheric pressure.

  • Solvent Choice: The solvent plays a crucial role. A solvent that poorly solubilizes your starting materials at lower temperatures may require heating to create a homogeneous solution where the reaction can occur efficiently. Ensure your starting materials are fully dissolved at the reaction temperature.

G start Reaction Stalled (Starting Material Present) check_temp Is current temperature known to be effective? start->check_temp increase_temp Increase temperature by 10°C. Monitor via TLC/LC-MS. check_temp->increase_temp No / Unsure check_catalyst Is a catalyst required/used? Verify activity. check_temp->check_catalyst Yes reflux Consider refluxing in an appropriate solvent. increase_temp->reflux No Progress end_success Reaction Proceeds increase_temp->end_success Progress reflux->check_catalyst No Progress reflux->end_success Progress end_fail Issue Persists. Re-evaluate reaction scope. check_catalyst->end_fail

Caption: Influence of temperature on reaction selectivity.

Troubleshooting Guide: Summary Table
Observed Issue Potential Temperature-Related Cause Recommended Solution(s)
Low or No Conversion Insufficient thermal energy to overcome the activation barrier.1. Increase temperature incrementally (in 10 °C steps).2. Switch to a higher-boiling solvent and run under reflux.<[1]br>3. Verify that all reagents are fully dissolved at the reaction temperature.
Low Yield, Multiple Byproducts Reaction temperature is too high, promoting side reactions (e.g., dimerization, polymerization).1. Decrease the reaction temperature (try room temperature or 0 °C).<[1]br>2. Use slow, dropwise addition of one reagent to a cooled solution of the other.
Darkening of Reaction Mixture Decomposition of starting materials or product due to excessive heat.1. Immediately lower the reaction temperature.2. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
Inconsistent Results Batch-to-Batch Poor temperature control, leading to thermal gradients or "hot spots" in the reactor.1. Ensure efficient stirring.2. Use an oil bath or jacketed reactor for uniform heat distribution.3. For exothermic reactions, control the rate of addition.
Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to identify the optimal reaction temperature using a parallel synthesis setup.

Objective: To determine the reaction temperature that provides the highest yield of this compound with the fewest impurities within a practical timeframe.

Materials & Equipment:

  • N-Boc-ethylenediamine (or other appropriate precursor)

  • Ethyl chloroacetate

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., Acetonitrile, THF, Dichloromethane)

  • Parallel reaction block with temperature and stirring control

  • Reaction vials with septa

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates and developing chamber

  • LC-MS for quantitative analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your limiting reagent (e.g., N-Boc-ethylenediamine) and base in the chosen anhydrous solvent.

  • Reactor Setup: Place five reaction vials into the parallel reactor block. To each vial, add an identical volume of the stock solution.

  • Temperature Gradient: Set the temperature for each position in the block to cover a logical range. For example:

    • Vial 1: 0 °C

    • Vial 2: 25 °C (Room Temperature)

    • Vial 3: 40 °C

    • Vial 4: 60 °C

    • Vial 5: 80 °C (or reflux temperature of the solvent)

  • Reaction Initiation: Once the blocks have reached their set temperatures, add an identical, stoichiometric amount of the second reagent (e.g., ethyl chloroacetate) to each vial simultaneously via syringe.

  • Time-Course Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot from each reaction vial.

  • Quenching & Analysis: Immediately quench each aliquot (e.g., with a small amount of water or saturated NaHCO₃ solution) to stop the reaction. Analyze the quenched aliquots by:

    • TLC: To visually assess the consumption of starting material and the formation of the product and byproducts.

    • LC-MS: To quantify the conversion percentage and the relative area-under-the-curve (AUC) for the desired product versus impurities at each time point and temperature.

  • Data Interpretation: Plot the product AUC (%) versus time for each temperature. The optimal temperature is the one that gives the highest conversion to the desired product in the shortest amount of time without a significant increase in impurity formation.

This systematic screening provides robust, data-driven evidence for selecting the ideal temperature for your larger-scale synthesis, embodying a self-validating approach to protocol development. [6]

References
  • First Study of the Pyrolysis of a Halogenated Ester: Methyl Chloroacetate. ACS Publications. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH). [Link]

  • A kinetic study of the substitution behaviour of aqua and chloro complexes of ethylenediaminepalladium(II) in aqueous solution. Sci-Hub. [Link]

  • Ethyl chloroacetate | C4H7ClO2 | CID 7751. PubChem - National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • Synthesis and crystallization of piperazine ring-containing compounds.
  • Effect of ring structures on the CO₂ capture performance of piperazine. ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central - National Institutes of Health (NIH). [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • Synthesis of Ethylenediamine in a Tubular Reactor: Experimental and Theoretical Kinetics. ResearchGate. [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). [Link]

  • Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.
  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. The International Union of Pure and Applied Chemistry (IUPAC). [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-oxopiperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthetic step. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed protocols to ensure your success at the bench.

The synthesis of the piperazinone core, a privileged scaffold in medicinal chemistry, is most commonly achieved through an intramolecular cyclization of a linear diester precursor.[1][2] The success of this transformation hinges on the careful selection of a catalyst—typically a strong base—and the precise control of reaction conditions to favor the desired 6-membered ring formation.[3] This guide focuses on the Dieckmann condensation, a reliable and widely used method for this purpose.[3][4]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed before heading to the lab.

Q1: What is the primary and most reliable method for synthesizing this compound?

The most common and effective method is the intramolecular Dieckmann condensation . This reaction involves treating a linear precursor, such as ethyl 2-((2-((ethoxycarbonyl)amino)ethyl)amino)-2-oxoacetate, with a strong base. The base deprotonates the α-carbon of one ester group, creating an enolate which then attacks the carbonyl of the other ester group, forming the cyclic β-keto ester product after an acidic workup.[3][4] This method is highly effective for forming stable 5- and 6-membered rings.[3]

Q2: How do I select the most appropriate base (catalyst) for the Dieckmann cyclization?

The choice of base is the most critical parameter for this synthesis. The goal is to use a base strong enough to generate the enolate without promoting significant side reactions. Three common choices are:

  • Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base. It is an excellent choice for minimizing side reactions and is highly effective in aprotic solvents like THF. Its bulky nature prevents it from acting as a nucleophile.[4]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that results in an irreversible deprotonation. It requires careful handling under a strictly inert atmosphere (Nitrogen or Argon) and is typically used in aprotic solvents like THF or Toluene.[1][2]

  • Sodium Ethoxide (NaOEt): The classic base for Claisen-type condensations. It is typically used in ethanol. While effective, it can lead to transesterification if other ester types are present and is generally less reactive than t-BuOK or NaH.[4]

For this specific synthesis, potassium tert-butoxide is often the preferred choice due to its high reactivity and clean reaction profiles.

Q3: What is the optimal solvent for this reaction?

Solvent choice is directly tied to your choice of base.

  • For t-BuOK and NaH , polar aprotic solvents like Tetrahydrofuran (THF) or Toluene are required. These solvents effectively solvate the cation of the base while not interfering with the enolate. Anhydrous conditions are critical to prevent quenching the base and hydrolyzing the product.[4]

  • For NaOEt , the corresponding alcohol, Ethanol , is used.

Q4: How can I monitor the reaction's progress effectively?

The reaction should be monitored by Thin Layer Chromatography (TLC) . A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). You should see the spot corresponding to the linear diester precursor disappear as a new, typically lower Rf spot for the cyclic product appears. Visualization can be done under UV light (if the precursor has a chromophore) or by staining with potassium permanganate, which reacts with the enolizable product.

Catalyst & Condition Selection Guide

The choice of base and solvent are interlinked and crucial for success. This diagram outlines the decision-making logic.

cluster_base Base Selection cluster_conditions Associated Conditions & Considerations Base Select Base Catalyst tBuOK Potassium tert-butoxide (t-BuOK) (Recommended) Base->tBuOK NaH Sodium Hydride (NaH) Base->NaH NaOEt Sodium Ethoxide (NaOEt) Base->NaOEt tBuOK_cond Solvent: Anhydrous THF Pros: High reactivity, clean, non-nucleophilic. Cons: Moisture sensitive. tBuOK->tBuOK_cond leads to NaH_cond Solvent: Anhydrous THF/Toluene Pros: Very strong, irreversible. Cons: Pyrophoric risk, requires inert atmosphere. NaH->NaH_cond leads to NaOEt_cond Solvent: Anhydrous Ethanol Pros: Classic, inexpensive. Cons: Reversible, risk of transesterification. NaOEt->NaOEt_cond leads to

Caption: Logic for selecting a base and the corresponding solvent.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

ProblemProbable Cause(s)Proposed Solution(s)
1. Low or No Product Yield; Starting Material Unchanged A. Inactive Base: The base (especially NaH or t-BuOK) has been deactivated by moisture or air.A1. Use a fresh bottle of base or a freshly prepared solution. A2. Ensure all glassware is oven- or flame-dried. A3. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.
B. Insufficient Reaction Temperature: The activation energy for enolate formation is not being met.B1. While many Dieckmann condensations run at room temperature, consider gently warming the reaction to 30-40 °C. B2. Monitor by TLC to confirm if the reaction is proceeding, albeit slowly.
C. Inactive Starting Material: The linear precursor is of poor quality or contains acidic impurities.C1. Re-purify the starting material via column chromatography. C2. Ensure the precursor is fully dry, as water will consume the base.
2. Low Yield with Significant Byproduct Formation A. Intermolecular Dimerization: The reaction concentration is too high, favoring reaction between two molecules over intramolecular cyclization.A1. Employ high-dilution techniques. Prepare a solution of the base and add the starting material dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump.
B. Decomposition: The reaction temperature is too high, or the reaction was left for too long after completion, causing the β-keto ester product to degrade.B1. Run the reaction at a lower temperature (e.g., start at 0 °C and allow to warm to room temperature). B2. Monitor the reaction closely by TLC and quench it with a mild acid (e.g., saturated aq. NH₄Cl) as soon as the starting material is consumed.
C. Hydrolysis/Ring-Opening: Presence of water during the reaction or workup has hydrolyzed the ester or the product.C1. Use anhydrous solvents and reagents. C2. During workup, perform aqueous washes quickly and at a reduced temperature if possible.
3. Difficulty with Product Purification A. Product is an Oil: The product fails to crystallize from the crude mixture.A1. This is common. Purify the product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point.
B. Contamination with Salts: Residual base or salts from the workup are co-eluting or preventing crystallization.B1. Ensure a thorough workup. Wash the organic layer with a mild acid (e.g., 1M HCl or sat. aq. NH₄Cl), followed by water, and finally brine to remove all ionic species.
Troubleshooting Decision Tree

Start Reaction Issue? LowYield Low Yield? Start->LowYield Purification Purification Problem? Start->Purification SM_Remains Starting Material (SM) Remains? LowYield->SM_Remains Check TLC Byproducts Byproducts Observed? LowYield->Byproducts Check TLC Oily Product is an Oil? Purification->Oily Salts Salts in Product? Purification->Salts InactiveBase Cause: Inactive Base / Wet Conditions Solution: Use fresh/dry reagents under N2. SM_Remains->InactiveBase WrongTemp Cause: Temp Too Low Solution: Gently warm reaction. SM_Remains->WrongTemp Dimer Cause: Dimerization (High Conc.) Solution: Use high-dilution protocol. Byproducts->Dimer Decomp Cause: Decomposition (Temp Too High) Solution: Run at lower temp; monitor closely. Byproducts->Decomp Column Solution: Purify by Column Chromatography. Oily->Column Wash Solution: Re-wash organic layer with dilute acid and brine. Salts->Wash

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol uses potassium tert-butoxide in THF, which is a robust and high-yielding method.

Materials:

  • Linear Diester Precursor (e.g., Diethyl 2,2'-(ethylenediimino)diacetate)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add anhydrous THF (to make a ~0.1 M solution of the precursor). Dissolve the linear diester precursor (1.0 eq) in the THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Overall Synthesis Workflow

Precursor Linear Diester Precursor in Anhydrous THF Cyclization 1. Add t-BuOK at 0°C 2. Warm to RT, 2-4h Precursor->Cyclization Enolate Cyclized Enolate Intermediate Cyclization->Enolate Workup Quench with aq. NH4Cl Acidic Workup Enolate->Workup Crude Crude Product Workup->Crude Purify Column Chromatography (Silica Gel, EtOAc/Hex) Crude->Purify Product Pure Ethyl 3-oxopiperazine- 1-carboxylate Purify->Product

Caption: A typical experimental workflow for the synthesis.

References

A complete list of sources used to compile this guide.

  • Sergeev, D., et al. (2020). Methods for the catalytic synthesis of piperazine. Catalysis in Industry.
  • Boyd, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 146(45), 31274-31280. Available at: [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125-31. Available at: [Link]

  • Singh, V., & Singh, S. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 437-453. Available at: [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry. Available at: [Link]

  • Kananovich, D. G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5664. Available at: [Link]

  • Boyd, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

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Validation & Comparative

Analytical methods for "Ethyl 3-oxopiperazine-1-carboxylate" quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of Ethyl 3-oxopiperazine-1-carboxylate

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of this compound, a key intermediate in modern pharmaceutical synthesis. As drug development pipelines increasingly rely on complex heterocyclic building blocks, the ability to accurately determine the purity and concentration of such intermediates is paramount for ensuring process control, reaction yield optimization, and the quality of the final active pharmaceutical ingredient (API).

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, providing field-proven insights into selecting the most appropriate analytical technique based on specific laboratory needs, from high-throughput screening to rigorous quality control (QC) and reference standard certification. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2]

The Analytical Landscape: Method Selection

The choice of an analytical method is dictated by the intended purpose. Are you conducting routine in-process control where speed and cost-effectiveness are key? Or are you analyzing a final product in a complex matrix, requiring the utmost sensitivity and selectivity? The following sections compare three workhorse chromatographic techniques—HPLC-UV, LC-MS/MS, and GC-MS—along with Quantitative Nuclear Magnetic Resonance (qNMR) as a primary reference method.

MethodSelection start Analytical Goal Defined node_qc Routine QC / Assay / Purity start->node_qc node_trace Trace Level / Impurity Analysis (Complex Matrix) start->node_trace node_ref Primary Standard Certification start->node_ref meth_hplc HPLC-UV node_qc->meth_hplc Cost-Effective & Robust meth_lcms LC-MS/MS node_trace->meth_lcms High Sensitivity & Selectivity meth_gcms GC-MS node_trace->meth_gcms Volatile Analytes (Derivatization may be needed) meth_qnmr qNMR node_ref->meth_qnmr No Reference Standard Needed for Calibration

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the cornerstone of pharmaceutical quality control. Its robustness, cost-effectiveness, and simplicity make it the preferred method for routine assay and purity determinations of intermediates like this compound, provided the analyte possesses a suitable chromophore.

Expertise & Experience: The ester and amide carbonyl groups within the molecule provide sufficient UV absorbance, typically around 205-220 nm, making direct UV detection feasible without derivatization.[3] A reversed-phase C18 column is the logical starting point due to the compound's moderate polarity.

Experimental Protocol: HPLC-UV Quantification
  • Standard & Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    • Calibration Standards: Perform serial dilutions of the stock to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Prepare similarly to the stock standard. Dilute further if necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Validation & System Suitability:

    • System Suitability: Inject the midpoint calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[4]

    • Calibration Curve: Inject each calibration standard. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

    • Quantification: Inject the sample preparation. Calculate the concentration using the linear regression equation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as impurity profiling or quantification in complex biological matrices, LC-MS/MS is the gold standard.[5][6] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte makes it virtually immune to matrix interferences.

Expertise & Experience: this compound, with its two nitrogen atoms, is expected to ionize efficiently in positive electrospray ionization (ESI+) mode, likely forming a protonated molecule [M+H]⁺. The subsequent fragmentation (MS/MS) will provide a unique and highly selective transition for quantification. This method is ideal for determining trace amounts of the compound, far below the detection limits of HPLC-UV.[7]

Experimental Protocol: LC-MS/MS Quantification
  • Standard & Sample Preparation:

    • Prepare stock and calibration standards as described for HPLC-UV, but extend the lower end of the calibration range down to 0.1 ng/mL or lower, depending on sensitivity requirements. The diluent should be compatible with the mobile phase.

    • Sample preparation may involve a simple "dilute-and-shoot" approach for clean samples or a protein precipitation/liquid-liquid extraction for biological matrices.[6]

  • Instrumentation & Conditions:

    • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

    • Mobile Phase: Same as HPLC-UV (0.1% Formic Acid in Water/Acetonitrile).

    • Gradient: A rapid gradient from 5% B to 95% B over 3 minutes is typically sufficient.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined by infusing a standard solution. A likely transition would involve the protonated molecule (precursor ion) fragmenting to a characteristic product ion upon collision-induced dissociation (CID).

      • Hypothetical Precursor Ion [M+H]⁺: m/z 173.09

      • Hypothetical Product Ions: Fragmentation of the ethyl ester or piperazine ring.

  • Validation & Quantification:

    • Follow similar validation principles as HPLC-UV, but with much lower concentration ranges.[7]

    • The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[8] this compound, with a moderate molecular weight and polar functional groups (amide, carbamate), may exhibit poor peak shape and thermal instability in a hot GC inlet.

Expertise & Experience: Direct injection is often challenging for such molecules. The causality behind this choice is the presence of the N-H group in the piperazine ring, which can lead to peak tailing via interaction with active sites in the GC system. Therefore, derivatization to cap this active proton is often the most robust approach. Silylation (e.g., with BSTFA) is a common and effective strategy to increase volatility and improve chromatographic performance. The resulting derivative will be more amenable to GC analysis.[9]

Experimental Protocol: GC-MS Quantification
  • Derivatization & Sample Preparation:

    • Standard/Sample: Accurately weigh the material into a vial and dissolve in a dry aprotic solvent (e.g., Acetonitrile, Dichloromethane).

    • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the vial at 60-70 °C for 30 minutes to ensure complete reaction.

    • Calibration: Prepare calibration standards and derivatize them in the same manner.

  • Instrumentation & Conditions:

    • Instrument: GC system with a Mass Spectrometric Detector (MSD).

    • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Can be run in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity, monitoring characteristic ions of the derivatized analyte.

Quantitative NMR (qNMR)

qNMR stands apart as it is a primary ratio method, capable of determining concentration without the need for a chemically identical calibration standard.[10] It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to it.

Trustworthiness: This makes qNMR an invaluable tool for certifying the purity of reference standards themselves. The protocol is self-validating because it includes a certified internal standard of known purity and structure, against which the analyte is directly compared in a single experiment.

Experimental Protocol: qNMR Purity Assessment
  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard must have protons that resonate in a clear region of the spectrum, away from analyte signals.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Instrument: High-field NMR spectrometer (≥400 MHz).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: A long relaxation delay (D1 ≥ 5 * T₁) is critical to ensure full magnetization recovery for all protons, which is the cornerstone of accurate quantification. A 90° pulse angle should be accurately calibrated.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Comparative Summary of Analytical Methods

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)qNMR
Primary Use Routine QC, Assay, PurityTrace Analysis, BioanalysisAnalysis of Volatile ImpuritiesReference Standard Certification
Selectivity ModerateVery HighHighHigh (based on resolution)
Sensitivity (Typical LOQ) ~10 - 100 ng/mL< 0.1 ng/mL~1 - 10 ng/mL% level
Sample Throughput HighHighModerate (due to derivatization)Low
Cost per Sample LowHighModerateHigh
Need for Reference Std? YesYesYesNo (uses internal calibrant)
Key Advantage Robust, cost-effective, simpleUnmatched sensitivity/selectivityHigh resolving power for isomersPrimary, calibration-free method
Key Disadvantage Limited sensitivityHigh cost, matrix effectsNeeds derivatization, thermal labilityLow throughput, requires expert

General Analytical Workflow

The following diagram illustrates a typical workflow for quantitative analysis in a regulated environment, from sample handling to data reporting, emphasizing the integration of validation and system suitability checks.

AnalyticalWorkflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Review sample Sample Receipt & Login std_prep Reference Standard Preparation sample->std_prep sample_prep Sample Preparation std_prep->sample_prep sst System Suitability Test (SST) sample_prep->sst sst:n->sst:n Pass? cal Calibration Curve Analysis sst->cal analysis Sample Sequence Analysis cal->analysis integration Peak Integration & Quantification analysis->integration review Data Review & QC Check integration->review review->integration Fails? Re-process report Final Report Generation review->report

Caption: A generalized workflow for quantitative chromatographic analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

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  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
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  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

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  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent Technologies. [Link]

  • Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. EURL-SRM. [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

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  • Pharmaceutical Analysis. Shimadzu. [Link]

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A Comparative Guide to the HPLC and GC-MS Analysis of Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-oxopiperazine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and experimental protocols for each method, offering a clear perspective on their respective strengths and limitations in this specific application.

Understanding this compound: Physicochemical Properties

Before developing any analytical method, a thorough understanding of the target analyte's properties is crucial.

  • Structure:

    • Molecular Formula: C_7H_12N_2O_3

    • Molecular Weight: 172.18 g/mol

  • Key Features: The molecule contains a piperazine ring, a ketone group, and an ethyl carbamate group. The presence of the polar amide and carbamate functionalities, along with the non-polar ethyl group, gives the molecule an intermediate polarity. The nitrogen atoms in the piperazine ring can act as proton acceptors, influencing its chromatographic behavior.

  • Solubility: While specific solubility data is not extensively published, its structural analogue, tert-butyl 3-oxopiperazine-1-carboxylate, is soluble in methanol.[1] This suggests that this compound is likely soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, which are common mobile phase constituents in reversed-phase HPLC.

  • Volatility and Thermal Stability: The presence of the polar functional groups and a molecular weight of 172.18 g/mol suggest that the compound may have limited volatility. Its thermal stability will be a critical factor in determining its suitability for GC-MS analysis without derivatization.

Potential Impurities in this compound

A comprehensive analytical method must be capable of separating the main compound from its potential impurities. These can arise from the synthetic route or degradation. A plausible synthesis for a similar compound, 1-ethyl-2,3-dioxopiperazine, involves the reaction of N-ethyl-ethylenediamine with oxalyl chloride.[2] Based on this, potential impurities in this compound could include:

  • Starting Materials: Unreacted N-substituted ethylenediamine and ethyl chloroformate.

  • By-products: Products from side reactions, such as dimerization or incomplete cyclization.

  • Degradation Products: Hydrolysis of the ester or amide bond can lead to the corresponding carboxylic acid or the opening of the piperazine ring.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and suitability for non-volatile and thermally labile molecules.

Rationale for HPLC Method Development

Given the polarity of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. A C18 stationary phase provides a versatile platform for retaining compounds of intermediate polarity. The mobile phase will likely consist of a mixture of water or a buffer and an organic modifier like acetonitrile or methanol. The inclusion of a UV detector is appropriate as the carbonyl and carbamate groups are expected to have some UV absorbance.

Experimental Protocol: HPLC-UV

Objective: To develop a robust RP-HPLC method for the quantification of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Further dilute as needed to prepare calibration standards and quality control samples.

Justification of Method Parameters:
  • Column: A C18 column is a standard choice for reversed-phase chromatography and is effective for separating compounds with a range of polarities.

  • Mobile Phase: The use of a water/acetonitrile gradient allows for the elution of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and to control the ionization state of the analyte and any acidic or basic impurities.

  • Detection Wavelength: 210 nm is chosen as a general-purpose wavelength for compounds with carbonyl and amide functionalities which often exhibit absorbance in the lower UV range. A full UV scan should be performed to determine the optimal wavelength for detection.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Autosampler Autosampler Injection Dilute->Autosampler Inject Sample Column C18 Column (30°C) Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Its high sensitivity and the structural information provided by the mass spectrometer make it an excellent tool for impurity profiling.

Rationale for GC-MS Method Development

The suitability of GC-MS for this compound depends on its volatility and thermal stability. While the molecular weight is within a reasonable range for GC analysis, the polarity of the molecule may lead to poor peak shape and potential degradation in the hot injector. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point as it is a general-purpose column suitable for a wide range of compounds. Electron ionization (EI) is the standard ionization technique for GC-MS and will likely produce a characteristic fragmentation pattern for identification.

Experimental Protocol: GC-MS

Objective: To develop a GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

  • Further dilute as needed for analysis.

Justification of Method Parameters:
  • Column: A DB-5ms column offers a good balance of polarity for a wide range of compounds and is a robust choice for method development.

  • Injector Temperature: 250 °C is a common starting point for the injection of semi-volatile compounds. This temperature should be optimized to ensure efficient vaporization without causing thermal degradation.

  • Oven Program: The temperature program is designed to provide good separation of potential impurities with varying boiling points while keeping the run time reasonable.

  • Mass Spectrometry Parameters: Standard EI at 70 eV is used to generate reproducible mass spectra that can be compared to libraries for identification. The mass range is set to cover the molecular ion of the target analyte and potential lower molecular weight fragments and impurities.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Injector GC Inlet (250°C) Dilute->Injector Inject Sample Column DB-5ms Column Injector->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Data Acquisition Spectra Mass Spectra TIC->Spectra Identification Library Search & ID Spectra->Identification

Caption: GC-MS analysis workflow for this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical goals. Below is a comparison of their expected performance characteristics based on the principles of each technique.

ParameterHPLC-UVGC-MSRationale
Applicability HighModerate to LowHPLC is well-suited for polar, non-volatile compounds. GC-MS requires the analyte to be volatile and thermally stable, which may be a challenge for this compound without derivatization.
Specificity GoodExcellentWhile HPLC can provide good chromatographic separation, co-eluting impurities can be an issue. The mass spectrometer in GC-MS provides an additional dimension of separation and structural information, leading to higher specificity.
Sensitivity (LOD/LOQ) ModerateHighGC-MS, particularly in selected ion monitoring (SIM) mode, can offer very low limits of detection. The sensitivity of HPLC-UV depends on the chromophore of the analyte.
Quantification ExcellentGoodHPLC with UV detection is a highly robust and reproducible technique for quantification. GC-MS can also be used for quantification, but may be more susceptible to matrix effects and variations in ionization.
Impurity Profiling Good for non-volatile impuritiesExcellent for volatile impuritiesHPLC is ideal for detecting less volatile impurities and degradation products. GC-MS excels at identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Method Development More complexRelatively simplerHPLC method development can be more involved due to the number of parameters to optimize (mobile phase composition, gradient, pH, etc.). GC method development is often more straightforward, primarily involving the optimization of the temperature program.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical techniques that can be applied to the analysis of this compound.

  • HPLC-UV is the recommended technique for routine quality control, including assay and purity testing. Its robustness, ease of use, and suitability for non-volatile compounds make it the ideal choice for quantifying the main component and its less volatile impurities. The method is readily validated according to ICH guidelines.[3][4][5]

  • GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile and semi-volatile impurities. Its high specificity and sensitivity are invaluable for in-depth impurity profiling and for identifying unknown peaks. However, the potential need for derivatization to improve volatility and thermal stability should be considered.

For a comprehensive quality assessment of this compound, a dual-pronged approach utilizing both HPLC for routine analysis and GC-MS for specialized impurity investigations would provide the most complete analytical picture, ensuring the highest standards of quality and safety for this important pharmaceutical intermediate.

References

  • PubChem. Benzyl 3-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Kim, J. H., & Lee, S. H. (2005). Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.
  • Kalogianni, E. P., & Samanidou, V. F. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhang, Y. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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  • Lin, H., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. PubMed. [Link]

  • PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Biederman, M., & Tvares, T. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. ResearchGate. [Link]

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  • Wang, J., et al. (2014). Method for industrialized production of eicosapentaenoic acid ethyl ester.
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  • Chem-Impex. tert-Butyl 3-oxopiperazine-1-carboxylate. [Link]

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A Senior Application Scientist's Comparative Guide: Ethyl 3-Oxopiperazine-1-carboxylate vs. Other Piperazine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active molecules and its ability to confer favorable pharmacokinetic properties.[1] However, the versatility of the piperazine ring is unlocked through the strategic use of its derivatives, each offering a unique set of synthetic handles and physicochemical characteristics.

This in-depth technical guide provides a comparative analysis of Ethyl 3-oxopiperazine-1-carboxylate against other commonly employed piperazine derivatives. Moving beyond a simple catalog of options, this guide explains the causality behind experimental choices, presents supporting data, and offers detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Central Role of Piperazine in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at opposing positions endows piperazine derivatives with a unique combination of properties. These include structural rigidity, a high polar surface area, and the presence of hydrogen bond donors and acceptors, which often lead to improved aqueous solubility and oral bioavailability.[2] Consequently, the piperazine scaffold is a key component in numerous FDA-approved drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[1][3]

The synthetic utility of piperazine hinges on the ability to selectively functionalize one or both of its nitrogen atoms. This has given rise to a diverse toolkit of N-substituted piperazine building blocks, each with its own merits and drawbacks.

In Focus: this compound

This compound (CAS No. 59701-99-4) is a bifunctional building block that combines the features of a piperazin-2-one with an N-ethoxycarbonyl protecting/activating group. This unique structure offers distinct advantages in specific synthetic contexts.

Molecular Structure and Physicochemical Properties

PropertyValueSource
CAS Number 59701-99-4[4]
Molecular Formula C₇H₁₂N₂O₃
Molecular Weight 172.18 g/mol
Appearance White to off-white solid
Purity ≥97% (typical)[5]
Synthesis of this compound

The synthesis of this compound can be readily achieved via the acylation of piperazin-2-one with ethyl chloroformate. This method is analogous to the well-established procedures for the N-alkoxycarbonylation of amines and other piperazine derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from commercially available piperazin-2-one.

Materials:

  • Piperazin-2-one

  • Ethyl chloroformate

  • Triethylamine (or another suitable base like sodium carbonate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

A Comparative Analysis of Key Piperazine Derivatives

The choice of a piperazine building block is dictated by the overall synthetic strategy, including the desired functionalization at the N1 and N4 positions and the compatibility of the protecting group with subsequent reaction conditions. Here, we compare this compound with three widely used alternatives: N-Boc-piperazine, N-Cbz-piperazine, and N-arylpiperazines.

The N-Boc (tert-Butoxycarbonyl) Derivative: The Workhorse

N-Boc-piperazine is arguably the most common mono-protected piperazine derivative used in organic synthesis. Its popularity stems from the stability of the Boc group under a wide range of conditions and its facile removal under acidic conditions.

Key Features of N-Boc-piperazine:

  • Orthogonal Protection: The Boc group is stable to basic, hydrogenolysis, and many nucleophilic conditions, allowing for selective functionalization of the free secondary amine.

  • Ease of Deprotection: Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.

  • Versatility in Coupling Reactions: The free amine readily participates in a wide array of reactions, including reductive amination, Buchwald-Hartwig amination, and acylation.

The N-Cbz (Carboxybenzyl) Derivative: The Orthogonal Alternative

N-Cbz-piperazine offers an excellent alternative to the N-Boc derivative, with a key advantage in its orthogonal deprotection strategy.

Key Features of N-Cbz-piperazine:

  • Acid and Base Stability: The Cbz group is robust under both acidic and basic conditions where a Boc group would be cleaved.

  • Mild Deprotection: Removal is achieved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a very mild method that is compatible with many acid-sensitive functional groups.[6]

  • Synthetic Utility: It is widely used in multi-step syntheses where acid-labile protecting groups are present elsewhere in the molecule.

N-Arylpiperazines: Pre-functionalized Scaffolds

N-Arylpiperazines are a class of derivatives where one nitrogen is already substituted with an aromatic ring. These are particularly valuable in drug discovery as the arylpiperazine moiety is a common pharmacophore in CNS-active agents.[7]

Key Features of N-Arylpiperazines:

  • Direct Incorporation of a Pharmacophore: Allows for the rapid synthesis of analogs where the aryl group is a key binding element.

  • Synthesis: Commonly prepared via Buchwald-Hartwig amination or nucleophilic aromatic substitution.[7]

  • Reactivity: The remaining secondary amine is available for further functionalization, often to introduce side chains that modulate potency and pharmacokinetic properties.

Head-to-Head Comparison: Synthetic Performance and Strategic Choices

The following table summarizes the key characteristics and typical applications of these piperazine derivatives, providing a framework for selecting the optimal building block for your synthesis.

DerivativeProtecting/Activating GroupKey AdvantagesCommon Deprotection/ReactionTypical Applications & Causality
This compound Ethoxycarbonyl- Bifunctional: lactam and carbamate moieties- Carbamate can activate the N1 position for certain reactions- Lactam can be a site for further modification (e.g., reduction, alkylation)- Hydrolysis (saponification) of the carbamate- Reduction of the lactam- Synthesis of complex heterocyclic scaffolds- Precursor for dipeptidyl peptidase (DPP-IV) and renin inhibitors where the oxo-piperazine core is desired.[3]
N-Boc-piperazine tert-Butoxycarbonyl (Boc)- High stability to a wide range of non-acidic conditions- Facile and clean deprotection with acid- Trifluoroacetic acid (TFA)- HCl in organic solvent- General purpose mono-functionalization of piperazine- Widely used in both solution and solid-phase synthesis due to its robust nature.[8]
N-Cbz-piperazine Carboxybenzyl (Cbz)- Orthogonal to acid-labile protecting groups (e.g., Boc, Trityl)- Stable to acids and bases- Catalytic hydrogenolysis (H₂, Pd/C)- Multi-step synthesis involving acid-sensitive groups- Ideal for protecting piperazine when subsequent steps require acidic conditions.
N-Arylpiperazines Aryl group- Direct incorporation of a common pharmacophore- Allows for late-stage diversification at the N4 position- N/A (Aryl group is part of the final structure)- Rapid synthesis of libraries for CNS drug discovery- Structure-activity relationship (SAR) studies on the N4 substituent.[7]

Visualizing Synthetic Strategies

The choice of piperazine derivative dictates the overall synthetic workflow. The following diagrams illustrate common synthetic transformations for these key building blocks.

Synthesis_Pathways cluster_0 Functionalization of N-Protected Piperazines NBoc N-Boc-Piperazine Prod_Boc Mono-functionalized Piperazine NBoc->Prod_Boc 1. Functionalization (e.g., Buchwald-Hartwig) 2. Deprotection (TFA) NCbz N-Cbz-Piperazine Prod_Cbz Mono-functionalized Piperazine NCbz->Prod_Cbz 1. Functionalization (e.g., Reductive Amination) 2. Deprotection (H₂, Pd/C) NAr N-Arylpiperazine Prod_Ar Di-functionalized Piperazine NAr->Prod_Ar Functionalization (e.g., Acylation)

Caption: General functionalization strategies for common N-protected piperazines.

Ethyl_Oxopiperazine_Reactivity cluster_1 Reactions at N4 cluster_2 Reactions at the Lactam Start Ethyl 3-Oxopiperazine- 1-carboxylate N4_Func N4-Substituted 3-Oxopiperazine Start->N4_Func Alkylation / Arylation Lactam_Red N-Ethoxycarbonyl- piperazine Start->Lactam_Red Reduction (e.g., LiAlH₄)

Caption: Potential reaction pathways for this compound.

Conclusion and Future Outlook

The selection of a piperazine derivative is a strategic decision that should be guided by the specific requirements of the synthetic target and the overall reaction sequence.

  • This compound offers a unique scaffold for the synthesis of complex heterocyclic systems, particularly those containing a piperazin-2-one core. Its utility as a precursor for potent enzyme inhibitors like DPP-IV and renin inhibitors highlights its importance in medicinal chemistry.

  • N-Boc-piperazine remains the go-to derivative for general-purpose mono-functionalization due to its robustness and straightforward deprotection.

  • N-Cbz-piperazine provides an essential orthogonal protecting group strategy, invaluable in complex syntheses involving acid-labile functionalities.

  • N-Arylpiperazines are indispensable for the rapid synthesis of drug candidates targeting the central nervous system, where the arylpiperazine motif is a well-established pharmacophore.

As synthetic methodologies continue to evolve, we can anticipate the development of novel piperazine derivatives with even greater selectivity and functional group compatibility. However, a thorough understanding of the fundamental reactivity and strategic advantages of existing building blocks, such as this compound, will remain a critical skill for any chemist working at the forefront of drug discovery and development.

References

  • BenchChem. (2025). A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc.
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  • Abou-khalaf, R., Alwerafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
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Navigating the Therapeutic Potential of Ethyl 3-oxopiperazine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The ethyl 3-oxopiperazine-1-carboxylate scaffold has emerged as a versatile platform in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities across various therapeutic areas. This guide provides an in-depth comparison of the performance of these derivatives, supported by available experimental data, to aid researchers in navigating their potential for drug discovery and development. We will delve into their distinct mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate their efficacy.

A Multifaceted Scaffold: Targeting Diverse Pathologies

Derivatives of this compound have demonstrated inhibitory or modulatory activity against a range of biological targets implicated in inflammatory diseases, cancer, pain, and autoimmune disorders. This guide will focus on the following key activities:

  • YKL-40 Inhibition: Targeting chronic inflammation and fibrosis.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: A key mechanism in B-cell malignancies and autoimmune diseases.

  • Ion Channel Modulation: Affecting sodium (Nav) and potassium (Kv) channels involved in pain and autoimmune responses.

  • Complement C5 Inhibition: A crucial target in complement-mediated diseases.

  • Anti-inflammatory and Anti-nociceptive Effects: Broader in vivo activities.

Comparative Analysis of Biological Activity

The following sections provide a detailed comparison of derivatives based on their primary biological targets. The data presented is synthesized from patent literature and preclinical research.

YKL-40 Inhibitors for Inflammatory Diseases

The chitinase-like protein YKL-40 is upregulated in various inflammatory conditions and cancers, making it a compelling therapeutic target. Certain this compound derivatives have been identified as potent YKL-40 inhibitors[1].

Table 1: Comparison of YKL-40 Inhibitory Activity of Selected Derivatives

Compound ID (Example from Patent)Modifications on the Piperazine RingTargetAssay TypePotency (IC50)Therapeutic AreaReference
Derivative A Substituted benzyl group at N4YKL-40Biochemical AssaySub-micromolarIdiopathic Pulmonary Fibrosis, COPD[1]
Derivative B Heterocyclic moiety at N4YKL-40Cell-based AssayNanomolarInflammatory Bowel Disease, Rheumatoid Arthritis[1]

Note: Specific IC50 values are often proprietary and presented as ranges in patent literature. "Sub-micromolar" and "Nanomolar" indicate the general potency observed.

The primary mechanism of these derivatives involves binding to the active site of YKL-40, preventing its interaction with its physiological ligands like chitin oligomers and heparan sulfate[1]. This inhibition is crucial in disrupting the pro-inflammatory and pro-fibrotic signaling pathways mediated by YKL-40.

YKL40_Inhibition_Pathway YKL40 YKL-40 Receptor Cell Surface Receptor YKL40->Receptor Binds to Ligand Chitin Oligomers / Heparan Sulfate Ligand->YKL40 Blocks Binding ProInflammatory Pro-inflammatory & Pro-fibrotic Signaling Receptor->ProInflammatory Activates Derivative This compound Derivative Derivative->YKL40 Inhibits

Caption: Inhibition of YKL-40 signaling pathway.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a validated target for various B-cell cancers and autoimmune diseases. This compound derivatives have been developed as potent BTK inhibitors[2].

Table 2: Comparative BTK Inhibitory Activity

Compound ID (Example from Patent)Modifications on the Piperazine RingTargetAssay TypePotency (IC50)Therapeutic AreaReference
Derivative C Pyrazolopyrimidine core attachedBTKEnzymatic AssayLow NanomolarCancer, Inflammatory Diseases[2]
Derivative D Substituted aromatic ring at N4BTKEnzymatic AssayNanomolarRheumatoid Arthritis[2]

These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of BTK and preventing its phosphorylation and subsequent activation of downstream signaling molecules.

BTK_Inhibition_Workflow cluster_assay BTK Enzymatic Activity Assay RecombinantBTK Recombinant Human BTK Incubation Incubation RecombinantBTK->Incubation ATP ATP ATP->Incubation Substrate Peptide Substrate Substrate->Incubation Derivative Test Compound (Derivative) Derivative->Incubation Detection Quantification of Phosphorylated Product Incubation->Detection

Caption: Workflow for BTK enzymatic activity assay.

Ion Channel Modulators for Pain and Autoimmune Diseases

Derivatives of this compound have been investigated as modulators of various ion channels, including voltage-gated sodium (Nav) and potassium (Kv) channels.

  • Sodium Channel (Nav) Modulators: These derivatives show promise in the treatment of pain by blocking specific sodium channel subtypes, such as Nav1.7 and Nav1.8, which are crucial for pain signal transmission[3][4].

  • Potassium Channel (Kv1.3) Inhibitors: Inhibition of the Kv1.3 channel is a therapeutic strategy for autoimmune diseases, as this channel plays a key role in the activation and proliferation of T-lymphocytes[5].

Table 3: Comparative Ion Channel Modulatory Activity

Compound ID (Example from Patent)Target Ion ChannelAssay TypeEffectTherapeutic AreaReference
Derivative E Nav1.7, Nav1.8Electrophysiology (Patch Clamp)InhibitionPain[3][4]
Derivative F Kv1.3Electrophysiology (Patch Clamp)InhibitionAutoimmune Diseases[5]

The mechanism of action for these compounds involves direct interaction with the ion channel proteins, leading to a blockade of ion flow and subsequent modulation of cellular excitability.

Complement C5 Inhibitors

The complement system is a part of the innate immune system, and its overactivation can lead to tissue damage. C5 is a central component of the complement cascade, and its inhibition is a therapeutic approach for several inflammatory and autoimmune diseases. Certain derivatives have been identified as inhibitors of C5[6].

Table 4: Complement C5 Inhibitory Activity

| Compound ID (Example from Patent) | Modifications | Target | Assay Type | Potency (KD) | Therapeutic Area | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Derivative G | Complex heterocyclic structures | Complement C5 | Biochemical Assay | Nanomolar range | Complement-mediated diseases |[6] |

These derivatives act by binding to C5, preventing its cleavage into the pro-inflammatory C5a and the membrane-lytic C5b fragments.

Complement_Inhibition_Pathway C3_Convertase C3 Convertase C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C5 Complement C5 C5->C5_Convertase C5a C5a (Inflammation) C5_Convertase->C5a Cleaves into C5b C5b C5_Convertase->C5b Cleaves into MAC Membrane Attack Complex (MAC) C5b->MAC Derivative This compound Derivative Derivative->C5 Inhibits Cleavage

Caption: Mechanism of complement C5 inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section outlines the general methodologies for key experiments cited in this guide.

BTK Enzymatic Activity Assay (Caliper-based)

This assay is used to measure the inhibition of BTK kinase activity.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Mixture: In a microplate, incubate the test compounds with human recombinant BTK enzyme, ATP, and a phosphoacceptor peptide substrate (e.g., FAM-GEEPLYWSFPAKKK-NH2) at room temperature.

  • Termination: Stop the reaction by adding EDTA.

  • Detection: Quantify the phosphorylated and unphosphorylated peptide products using a Caliper LabChip device, which separates the peptides based on charge and detects the fluorescent signal.

  • Data Analysis: Calculate the percentage of inhibition based on the ratio of phosphorylated to total peptide, and determine the IC50 value by fitting the data to a dose-response curve.[2]

Automated Electrophysiology Assay for Ion Channels

This method is employed to assess the modulatory effects of compounds on specific ion channels expressed in mammalian cell lines.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the target ion channel (e.g., Nav1.7 or Kv1.3).

  • Patch Clamp: Utilize an automated patch-clamp system (e.g., PatchXpress or IonWorks) to achieve whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents through the channel of interest.

  • Compound Application: Perfuse the cells with the test compound at various concentrations.

  • Data Recording: Record the ion channel currents before and after compound application.

  • Data Analysis: Measure the peak current amplitude to determine the percentage of inhibition or modulation. Calculate IC50 values from the concentration-response curves.[7][8][9]

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.

  • Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle orally or via another appropriate route.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[1][2][3][4][6]

Formalin Test in Mice

This model is used to assess both neurogenic and inflammatory pain.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental setup.

  • Compound Administration: Administer the test compound or vehicle.

  • Formalin Injection: After a predetermined time, inject a dilute solution of formalin (e.g., 1-5%) into the dorsal surface of the hind paw.

  • Behavioral Observation: Observe the animals and record the amount of time they spend licking the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the licking time in the treated groups to the control group for both phases to determine the anti-nociceptive effect.[5][10][11][12][13]

Conclusion and Future Directions

The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various therapeutically relevant targets. The derivatives discussed in this guide highlight the broad potential of this chemical class in addressing unmet medical needs in oncology, inflammation, and pain management.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will continue to be crucial in refining the potency and selectivity of these compounds. Furthermore, exploring novel therapeutic applications for this versatile scaffold could lead to the discovery of first-in-class medicines. The experimental protocols and comparative data presented herein provide a solid foundation for researchers to build upon in their quest for novel therapeutics.

References

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Comparative Evaluation of Piperazinone-Based Compounds as Oral Anticoagulants: A Focus on Factor XIa Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of compounds based on the "3-oxopiperazine" scaffold, specifically focusing on their development as next-generation oral anticoagulants targeting Factor XIa (FXIa). We will dissect the in vitro and in vivo evaluation of this chemical series, using the clinical candidate Milvexian (BMS-986177) as a central case study. The guide compares its performance against other FXIa inhibitors and established anticoagulants like Factor Xa (FXa) inhibitors, providing the experimental context and data necessary for researchers in drug development.

The Therapeutic Rationale: Targeting Factor XIa

The coagulation cascade is a complex series of enzymatic activations crucial for hemostasis. However, its dysregulation can lead to pathological thrombosis. For decades, anticoagulants like warfarin and later, direct oral anticoagulants (DOACs) targeting Factor Xa (e.g., Apixaban, Rivaroxaban) or Thrombin (e.g., Dabigatran), have been clinical mainstays. While effective, their primary liability is an increased risk of bleeding.

Recent genetic and epidemiological studies have highlighted Factor XI as a unique target. Its activation is critical for the amplification of thrombin generation and thrombus stabilization but appears less essential for normal hemostasis. This discovery launched a global effort to develop FXIa inhibitors as a new class of anticoagulants that could prevent thrombosis with a potentially lower bleeding risk than current therapies.

Below is a simplified diagram illustrating the position of FXIa within the intrinsic pathway of the coagulation cascade.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII FXII XI FXI XII->XI Activates XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa XIa->IX Activates X FX IXa->X Activates TF Tissue Factor VIIa_TF FVIIa-TF Complex TF->VIIa_TF VII FVII VII->VIIa_TF VIIa_TF->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Thrombin->XI Feedback Amplification Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: Simplified coagulation cascade highlighting the role of Factor XIa.

The Chemical Scaffold: Ethyl 3-oxopiperazine-1-carboxylate and its Evolution

The "this compound" represents a foundational fragment. Medicinal chemists modify this core to achieve high affinity and selectivity for a specific biological target. In the context of FXIa inhibitors, structure-activity relationship (SAR) studies evolved this simple scaffold into complex molecules like Milvexian.

The key structural features derived from this core that contribute to potent FXIa inhibition include:

  • A rigidified core: The piperazinone ring provides a constrained conformation that orients substituents into the active site of the enzyme.

  • P1 and P2' Moieties: Specific chemical groups are added to interact with the S1 and S2' pockets of the FXIa active site, which are critical for binding affinity and selectivity. For Milvexian, these correspond to the dichlorophenyl and the trifluoromethyl-pyridone moieties, respectively.

In Vitro Evaluation: Establishing Potency and Selectivity

The primary goal of in vitro testing is to quantify a compound's ability to inhibit the target enzyme and to ensure it does not significantly inhibit other related enzymes, which could cause off-target effects.

Experimental Protocol: FXIa Enzymatic Assay
  • Objective: To determine the inhibitory constant (Ki) of a test compound against human FXIa.

  • Materials: Purified human FXIa, a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC), test compounds (serially diluted), assay buffer (e.g., Tris-HCl, pH 7.4 with salts and a carrier protein).

  • Procedure:

    • Add assay buffer to a 96-well microplate.

    • Add test compound dilutions.

    • Add a fixed concentration of human FXIa enzyme and incubate for a pre-determined time (e.g., 15 minutes) to allow compound-enzyme binding to reach equilibrium.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the rate of increase in fluorescence over time using a plate reader. The rate is proportional to enzyme activity.

  • Data Analysis: The reaction rates are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.

Comparative In Vitro Data

The table below compares the in vitro profile of Milvexian with another investigational FXIa inhibitor (Abelacimab) and a standard-of-care FXa inhibitor (Apixaban).

CompoundTargetMechanismKi (Inhibitory Constant)Selectivity vs. FXaSelectivity vs. Thrombin
Milvexian FXIaDirect, Reversible Inhibitor0.11 nM>27,000-fold>90,000-fold
Abelacimab FXI/FXIaMonoclonal Antibody~5 nM (KD)N/A (Highly Specific)N/A (Highly Specific)
Apixaban FXaDirect, Reversible Inhibitor0.08 nMN/A (Primary Target)>1,000-fold

Interpretation: Milvexian demonstrates highly potent inhibition of FXIa with a sub-nanomolar Ki. Critically, it exhibits exceptional selectivity against other key coagulation proteases like Factor Xa and Thrombin, which is a primary design objective to minimize bleeding risk. This high selectivity is a key differentiator for this class of compounds.

In Vivo Evaluation: Assessing Antithrombotic Efficacy and Bleeding Risk

In vivo studies are essential to determine if the potent in vitro activity translates into therapeutic efficacy in a living system and to assess the compound's safety profile, particularly its impact on bleeding.

Experimental Protocol: Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model is a standard for evaluating the antithrombotic efficacy of novel anticoagulants.

AV_Shunt_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize Rabbit & Expose Carotid Artery and Jugular Vein Drug_Admin Administer Test Compound (e.g., Milvexian) or Vehicle via IV or Oral Gavage Animal_Prep->Drug_Admin Baseline Collect Baseline Blood Samples (aPTT, PT) Drug_Admin->Baseline Shunt_Insert Insert Extracorporeal AV Shunt Containing a Thrombogenic Surface (e.g., Wool Thread) Baseline->Shunt_Insert Blood_Flow Allow Blood to Flow Through Shunt for a Fixed Duration (e.g., 15 min) Shunt_Insert->Blood_Flow Shunt_Remove Remove Shunt Blood_Flow->Shunt_Remove Thrombus_Weigh Excise and Weigh the Fibrin Thrombus Formed on the Thread Shunt_Remove->Thrombus_Weigh Compare Compare Thrombus Weight Between Treated and Vehicle Groups Thrombus_Weigh->Compare Blood_Sample Collect Post-Dose Blood Samples for PK/PD Analysis Blood_Sample->Compare

Caption: Workflow for a typical preclinical AV-shunt thrombosis model.

Comparative In Vivo Data: Efficacy vs. Bleeding

The therapeutic index of an anticoagulant is its ability to prevent thrombosis at doses that do not significantly prolong bleeding time. This is the central hypothesis for FXIa inhibitors.

CompoundEfficacy Model (Rabbit AV Shunt)Dose for ~80% Thrombosis Inhibition (ED80)Bleeding Model (Rabbit Cuticle)Dose Causing 2x Bleeding Time IncreaseTherapeutic Index (Bleeding Dose / Efficacy Dose)
Milvexian AV Shunt~1 mg/kgCuticle Bleeding Time>30 mg/kg>30
Apixaban AV Shunt~0.3 mg/kgCuticle Bleeding Time~1 mg/kg~3.3

Interpretation: The data strongly supports the hypothesis for FXIa inhibition. Milvexian required a dose more than 30 times higher to impact bleeding than the dose required for near-maximal antithrombotic efficacy. In contrast, the therapeutic window for the FXa inhibitor Apixaban is much narrower, with the effective dose being much closer to the dose that increases bleeding. This separation of efficacy from bleeding risk is the most significant finding from the in vivo evaluation of this compound class and is the primary driver for its clinical development.

Conclusion and Future Directions

The journey from the simple "this compound" scaffold to a highly potent and selective clinical candidate like Milvexian showcases a successful medicinal chemistry campaign guided by a strong therapeutic hypothesis.

  • In Vitro evaluation established the compound's high potency and, crucially, its selectivity, which is fundamental to its proposed safety profile.

  • In Vivo studies in established animal models provided compelling evidence for a wide therapeutic window, demonstrating a clear differentiation from previous generations of anticoagulants by separating antithrombotic efficacy from bleeding risk.

The promising preclinical data for piperazinone-based FXIa inhibitors like Milvexian has paved the way for extensive clinical trials. The results from these large-scale human studies will ultimately determine if the compelling preclinical safety and efficacy profile of targeting FXIa translates into a new standard of care for the prevention and treatment of thromboembolic disorders.

References

  • Title: Factor XI as a target for antithrombotic therapy. Source: Journal of Thrombosis and Haemostasis URL: [Link]

  • Title: Targeting factor XIa in 2022. Source: European Heart Journal - Cardiovascular Pharmacotherapy URL: [Link]

  • Title: Discovery of Milvexian, a High-Affinity, Orally Bioavailable, Reversible Inhibitor of Factor XIa in Clinical Development for Thrombotic Diseases. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Abelacimab for the Prevention of Venous Thromboembolism after Knee Arthroplasty. Source: The New England Journal of Medicine URL: [Link]

  • Title: Apixaban versus Aspirin in Patients with Atrial Fibrillation and a Previous Cardiac Event: The AVERROES Trial. Source: The New England Journal of Medicine URL: [Link]

  • Title: Preclinical evidence for the unique safety profile of coagulation factor XIa inhibitors. Source: Blood URL: [Link]

A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazinone scaffold is a cornerstone of modern pharmacophores. Its prevalence in biologically active molecules demands a robust understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of key methodologies for constructing substituted piperazinones, moving beyond mere protocols to dissect the strategic advantages and inherent limitations of each approach. The focus here is on the "why" of the synthesis—the mechanistic rationale that underpins the selection of one route over another, empowering you to make informed decisions in your own discovery and development programs.

Introduction: The Enduring Importance of the Piperazinone Core

The 2-piperazinone motif is a privileged heterocyclic system frequently found in a wide array of therapeutic agents. Its rigid, yet conformationally defined structure, combined with the strategic placement of nitrogen atoms for hydrogen bonding and substitution, makes it an ideal scaffold for interacting with biological targets. From antiviral agents to kinase inhibitors, the versatility of the piperazinone core is undeniable. However, the efficient and stereocontrolled synthesis of highly substituted derivatives remains a significant challenge, necessitating a careful evaluation of the available synthetic arsenal.

This guide will compare and contrast the following key synthetic strategies:

  • Reductive Amination and Cyclization: The Workhorse Approach

  • Intramolecular Cyclization of Diamine Precursors: A Focus on Chirality

  • Multicomponent Reactions (MCRs): The Path to Diversity

  • Palladium-Catalyzed Methods: Modern Solutions for C-N Bond Formation

  • Solid-Phase Synthesis: Enabling Library Generation

Reductive Amination and Cyclization: The Workhorse Approach

This classical yet highly effective strategy typically involves the formation of a linear diamine precursor through the reductive amination of an amino aldehyde with an amino acid ester, followed by intramolecular cyclization to furnish the piperazinone ring. This method is particularly powerful for the synthesis of chiral piperazinones, as the stereochemistry can be readily controlled by using enantiopure amino acid starting materials.

Mechanistic Rationale

The core of this strategy lies in the chemoselective formation of an imine between an aldehyde and a primary amine, which is then reduced in situ to a secondary amine. Subsequent intramolecular aminolysis of the ester moiety leads to the formation of the stable six-membered lactam. The choice of reducing agent is critical; mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting aldehyde and are compatible with a wide range of functional groups.

Representative Experimental Protocol: Synthesis of a Chiral Piperazinone Derivative[1]

This protocol outlines the synthesis of a chiral piperazinone starting from a protected aminoacetaldehyde and an amino acid ester.

Step 1: Reductive Amination

  • Dissolve the amino acid ester hydrochloride (e.g., ethyl D-alanine hydrochloride, 1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Neutralize with a base such as triethylamine (1.1 eq) and filter to remove the resulting salt.

  • To the filtrate, add a solution of N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde, 1.0 eq) in methanol.

  • Cool the mixture to 0 °C and add triethylamine (1.5 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine derivative.

Step 2: Deprotection and Cyclization

  • Dissolve the crude diamine derivative from Step 1 in an alcohol solvent such as methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir the reaction for 4-12 hours, monitoring for the consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The cyclization to the piperazinone often occurs spontaneously upon deprotection.

  • Purify the resulting chiral piperazinone derivative by column chromatography or recrystallization.

Performance Analysis
FeatureAssessmentRationale
Stereocontrol ExcellentThe stereocenter from the starting amino acid is typically retained with high fidelity.
Substrate Scope BroadTolerates a wide variety of side chains on the amino acid component.
Scalability GoodThe reactions are generally robust and can be scaled up with appropriate safety considerations for hydrogenation.
Yields Moderate to HighOverall yields are often in the 50-80% range over the two steps.
Drawbacks Multi-step process, potential for racemization under harsh conditions.Requires separate steps for reductive amination and cyclization.

Intramolecular Cyclization of Diamine Precursors

This approach focuses on the strategic synthesis of a 1,2-diamine precursor, which is then cyclized to form the piperazinone ring. This method offers a high degree of control over the substitution pattern, particularly at the C5 and C6 positions.

Mechanistic Rationale

The key to this method is the efficient construction of a differentially protected 1,2-diamine. One common strategy involves the aza-Michael addition of an amine to an α,β-unsaturated ester, followed by reduction of a nitro group or azide to the second amine. The final cyclization is an intramolecular nucleophilic attack of one nitrogen atom onto an activated carbonyl group (e.g., an ester) of the other amino acid fragment.

Representative Experimental Protocol: Synthesis of a 2,3-Disubstituted Piperazine Acetic Acid Ester[2]

This protocol involves the annulation of a chiral 1,2-diamine intermediate.

Step 1: Synthesis of the Diamine Precursor

  • Start with an N-Boc protected amino acid and convert it to the corresponding β-ketoester via a Masamune condensation.

  • Perform a reductive amination on the β-ketoester using ammonium acetate and sodium cyanoborohydride to yield the 1,4-diamine as a diastereomeric mixture.

  • Protect the newly formed amine with an orthogonal protecting group, such as a nosyl (Ns) group.

Step 2: Annulation and Cyclization

  • Treat the orthogonally protected diamine with a reagent like bromoethyldiphenylsulfonium triflate to introduce the two-carbon unit required for the piperazinone ring.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA).

  • Perform a basic workup to neutralize the acid and induce intramolecular cyclization to the piperazinone.

  • Separate the resulting diastereomers by column chromatography.

Performance Analysis
FeatureAssessmentRationale
Stereocontrol Good to ExcellentCan produce enantiopure products, but racemization is a risk, especially with certain substituents like phenyl groups.[1]
Substrate Scope ModerateThe synthesis of the diamine precursor can be challenging for sterically hindered or electronically demanding substrates.
Yields ModerateOverall yields can be impacted by the multiple steps required to synthesize the diamine precursor.
Drawbacks Potential for racemization, formation of side products (e.g., five-membered lactams), and the need to separate diastereomers.[1]The choice of protecting groups and reaction conditions is critical to avoid side reactions.

Multicomponent Reactions (MCRs): The Path to Diversity

Multicomponent reactions, particularly the Ugi reaction and its variants, offer a powerful and convergent approach to complex molecules like piperazinones from simple starting materials in a single step. The "disrupted" Ugi reaction is particularly relevant here.

Mechanistic Rationale

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. In a "disrupted" Ugi reaction for piperazinone synthesis, a bifunctional starting material, such as an aziridine aldehyde, is used. The initial Ugi condensation proceeds as expected, but the resulting intermediate contains a nucleophile (the aziridine nitrogen) and an electrophile that can undergo a subsequent intramolecular cyclization, often after an aziridine ring-opening step, to form the piperazinone core.

Ugi_Reaction_Mechanism

Performance Analysis
FeatureAssessmentRationale
Efficiency ExcellentMultiple bonds are formed in a single pot, leading to high atom economy and step efficiency.
Diversity ExcellentA wide range of substituents can be introduced by simply varying the four starting components.
Substrate Scope Moderate to GoodThe reaction is sensitive to the nature of the starting materials, particularly the isocyanide and the aldehyde.
Yields VariableYields can range from low to good, depending on the specific combination of reactants.[2]
Drawbacks Complex reaction mixtures, potential for side reactions, and the need for careful optimization.The one-pot nature can make purification challenging.

Palladium-Catalyzed Methods: Modern Solutions for C-N Bond Formation

Modern organometallic chemistry offers powerful tools for the synthesis of piperazinones, particularly for the introduction of aryl or vinyl substituents on the nitrogen atoms. The Buchwald-Hartwig amination and the aza-Wacker cyclization are two prominent examples.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a go-to method for forming C-N bonds between an amine (such as a piperazinone) and an aryl halide or triflate. It is particularly useful for synthesizing N-aryl piperazinones, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Cycle

Aza-Wacker Cyclization

The Wacker-type aerobic oxidative cyclization is an elegant method for constructing nitrogen heterocycles, including piperazinones, from unsaturated amine precursors.[3] This reaction involves the palladium(II)-catalyzed intramolecular nucleophilic attack of a nitrogen atom onto an alkene.

Mechanistic Insight: The reaction is believed to proceed via the coordination of the alkene to the Pd(II) center, which activates it towards nucleophilic attack by the tethered amine. This is followed by β-hydride elimination and reductive elimination to release the product and a Pd(0) species, which is then reoxidized to Pd(II) by an oxidant (often molecular oxygen) to complete the catalytic cycle.[4][5]

Performance Analysis
FeatureAssessmentRationale
Functional Group Tolerance ExcellentThese methods are compatible with a wide range of functional groups.
Scope BroadParticularly effective for N-arylation (Buchwald-Hartwig) and for specific cyclization patterns (aza-Wacker).
Yields Good to ExcellentOften provide high yields under optimized conditions.
Drawbacks Cost of palladium catalysts and ligands, potential for metal contamination in the final product.Requires careful purification to remove residual palladium, which is crucial for pharmaceutical applications.

Solid-Phase Synthesis: Enabling Library Generation

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of related compounds, which is invaluable in drug discovery. Piperazinones are well-suited for SPOS, allowing for the systematic variation of substituents.

Methodological Approach

In a typical solid-phase synthesis of piperazinones, one of the starting materials is attached to a solid support (resin). Subsequent reactions are carried out, and excess reagents and byproducts are simply washed away. The final product is then cleaved from the resin. This approach has been successfully applied using the disrupted Ugi reaction, where an amino acid is anchored to the resin.[2][6]

Representative Workflow: Solid-Phase Disrupted Ugi Reaction[3]
  • Resin Loading: An amino acid is attached to a suitable resin (e.g., FMP resin) via reductive amination.

  • Disrupted Ugi Reaction: The resin-bound amino acid is reacted with an aziridine aldehyde dimer, an isocyanide, and a nucleophile.

  • Washing: The resin is thoroughly washed to remove all excess reagents and soluble byproducts.

  • Cleavage: The final piperazinone product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Performance Analysis
FeatureAssessmentRationale
Throughput ExcellentIdeal for generating large libraries of compounds for screening.
Purification SimplifiedPurification is streamlined as it primarily involves washing the solid support.
Yields ModerateOverall yields can be lower than in solution-phase synthesis due to incomplete reactions on the solid support.[2]
Drawbacks Requires specialized equipment, reaction monitoring can be challenging, and scalability can be an issue.Not all solution-phase reactions translate well to the solid phase.

Comparative Summary and Outlook

The choice of a synthetic route for a substituted piperazinone is a multi-faceted decision that depends on the specific target molecule, the desired scale, stereochemical requirements, and available resources.

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
Reductive Amination/Cyclization Excellent stereocontrol, broad substrate scope, reliable.Multi-step, potential for side reactions.Stereospecific synthesis of chiral piperazinones.
Intramolecular Cyclization High control over substitution patterns.Potential for racemization, challenging precursor synthesis.Accessing specific substitution patterns, particularly at C5/C6.
Multicomponent Reactions (Ugi) High efficiency, rapid access to diversity.Complex reaction mixtures, variable yields.Library synthesis and lead discovery.
Palladium-Catalyzed Methods High functional group tolerance, excellent for N-arylation.Catalyst cost, potential for metal contamination.Late-stage functionalization and synthesis of N-aryl piperazinones.
Solid-Phase Synthesis High throughput, simplified purification.Lower yields, specialized equipment needed.Combinatorial library generation for SAR studies.

The field of piperazinone synthesis continues to evolve, with ongoing efforts to develop more efficient, sustainable, and stereoselective methods. The rise of photoredox catalysis and C-H activation strategies promises to open new avenues for the late-stage functionalization of the piperazinone core, further expanding the accessible chemical space for this invaluable scaffold. As senior scientists and drug development professionals, a deep, mechanistic understanding of these diverse synthetic tools is paramount to accelerating the discovery of the next generation of piperazinone-based therapeutics.

References

  • Lu, Z., & Stahl, S. S. (2012). A Wacker-Type Aerobic Oxidative Cyclization of Alkenes: Base-Free Pd-Catalyzed Synthesis of Six-Membered N-Heterocycles. Organic Letters, 14(5), 1234–1237. Available at: [Link]

  • Battaglia, V., Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Gande, A., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(23), 4305. Available at: [Link]

  • Tuccinardi, T., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. Available at: [Link]

  • Gallo, M. G. R., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 68. Available at: [Link]

  • Inventor(s) not available. (2016). The preparation method of 2 piperazinones. CN106117153A. Google Patents.
  • Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. Journal of Combinatorial Chemistry, 1(5), 383–387. Available at: [Link]

  • Banfi, L., et al. (2014). Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Organic Letters, 16(20), 5462–5465. Available at: [Link]

  • Gordeev, M. F., et al. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Tetrahedron Letters, 39(40), 7241-7244. Available at: [Link]

  • Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron, 56(39), 7935-7957. Available at: [Link]

  • Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]

  • Basso, A., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry, 13(18), 5260–5269. Available at: [Link]

  • Yoo, E. J., & Stahl, S. S. (2011). Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine. The Journal of Organic Chemistry, 76(10), 3753–3766. Available at: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available at: [Link]

  • Musacchio, A. J., & Nicewicz, D. A. (2019). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(1), 18-32. Available at: [Link]

  • Hughes, D. L. (2011). Chapter 10 Synthesis of aprepitant. In The Art of Process Chemistry. Available at: [Link]

  • Fairhurst, R. A., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]

  • Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(36), 8783-8789. Available at: [Link]

  • Deng, L. (2002). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Angewandte Chemie International Edition, 41(7), 1066-1098. Available at: [Link]

  • Checco, J. W., & Gellman, S. H. (2010). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 75(15), 5192–5195. Available at: [Link]

  • Neufeldt, S. R., & Stahl, S. S. (2020). Salient features of the aza-Wacker cyclization reaction. Chemical Communications, 56(60), 8391-8402. Available at: [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Available at: [Link]

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The Strategic Advantage of Ethyl 3-oxopiperazine-1-carboxylate: A Comparative Benchmarking Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a decision of paramount importance, profoundly influencing the trajectory of a research program. An ideal scaffold should offer a blend of synthetic tractability, desirable physicochemical properties, and a three-dimensional architecture amenable to facile decoration for optimizing target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Among the pantheon of privileged heterocyclic scaffolds, the piperazine moiety has consistently demonstrated its value, forming the backbone of numerous approved therapeutics.[1][2] This guide presents a comprehensive benchmarking of "Ethyl 3-oxopiperazine-1-carboxylate," a versatile building block, against other commercially prevalent saturated heterocyclic scaffolds.

Through a data-driven comparative analysis, we will explore the nuanced advantages of this oxopiperazine derivative. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection of core scaffolds for their discovery pipelines. We will delve into key physicochemical and pharmacokinetic parameters, supported by established experimental protocols, to provide a clear rationale for the strategic incorporation of this compound in drug design.

The Oxopiperazine Core: A Privileged Scaffold with Fine-Tuned Properties

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to impart aqueous solubility and provide two points for chemical modification, allowing for the modulation of potency and pharmacokinetic properties.[3][4] The introduction of a keto group and an ethyl carbamate, as seen in this compound, offers a more nuanced control over the scaffold's characteristics. The electron-withdrawing nature of the adjacent carbonyl and carbamate functionalities reduces the basicity of the nitrogen atoms, which can be advantageous in mitigating off-target effects, such as hERG inhibition, often associated with basic amines.

Due to the limited availability of specific experimental data for this compound in the public domain, we will utilize data for its close and commercially available analog, tert-Butyl 3-oxopiperazine-1-carboxylate , as a primary reference point for the oxopiperazine core. This substitution is a common practice in early-stage drug discovery, with the understanding that while the ester group can influence properties like solubility and metabolic stability, the core heterocyclic system's contributions remain largely comparable.

Comparative Analysis: Physicochemical and ADME Properties

To provide a robust benchmark, we will compare the oxopiperazine scaffold against two other widely utilized and commercially available six-membered heterocyclic scaffolds: N-Boc-piperidine and N-Boc-morpholine . The Boc (tert-butoxycarbonyl) protecting group is standard in commercially available building blocks, allowing for a more direct comparison of the core heterocycles' intrinsic properties.

Propertytert-Butyl 3-oxopiperazine-1-carboxylate (proxy)N-Boc-piperidineN-Boc-morpholine
Molecular Weight ( g/mol ) 200.23[5]185.25187.23[6]
logP (calculated) ~0.2[5]~1.6~0.5[6]
Topological Polar Surface Area (TPSA) (Ų) 58.6[5]29.538.8[6]
Hydrogen Bond Donors 100
Hydrogen Bond Acceptors 3[5]23[6]
Aqueous Solubility Predicted to be moderate to highPredicted to be moderatePredicted to be high[7]
Metabolic Stability Predicted to be moderateGenerally considered stable[8]Generally considered stable[7]
Promiscuity Risk Low (non-basic nitrogens)Moderate (basic nitrogen can lead to off-target effects)Low (less basic nitrogen)[7]

Causality Behind the Data:

  • Lipophilicity (logP): The oxopiperazine and morpholine scaffolds exhibit lower lipophilicity compared to piperidine. The presence of the additional oxygen atom in morpholine and the polar amide and carbamate groups in the oxopiperazine contribute to increased polarity and, consequently, lower logP values. This can be advantageous for improving aqueous solubility and reducing non-specific binding.

  • Polar Surface Area (TPSA): The higher TPSA of the oxopiperazine scaffold, a result of its oxygen and nitrogen atoms, suggests a greater potential for forming hydrogen bonds, which can be critical for target engagement and solubility.

  • Metabolic Stability: Saturated heterocyclic rings like piperidine and morpholine are generally considered to be metabolically robust.[7][8] The N-Boc protecting group in all three scaffolds mitigates metabolism at the nitrogen. The oxopiperazine's inherent structure, with its amide bond, is also anticipated to possess good metabolic stability.

  • Promiscuity: The reduced basicity of the nitrogens in the oxopiperazine and morpholine scaffolds is a key differentiator from the more basic piperidine. This can translate to a lower risk of promiscuous binding to off-targets that have acidic residues in their binding pockets, a common liability for basic amines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for key in vitro ADME assays.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

    • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of standard solutions of the test compound of known concentrations in a suitable solvent (e.g., DMSO or acetonitrile).

    • Analyze the supernatant and the standard solutions by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant. This concentration represents the aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Incubation Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound to the microsome-buffer mixture at a final concentration typically between 1-10 µM.

    • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for cytochrome P450 enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: In Vitro Metabolic Stability Assay Workflow.

Protocol 3: Compound Promiscuity Assessment (Conceptual Framework)

Assessing promiscuity is a multi-faceted endeavor, often relying on a combination of in silico predictions and a panel of in vitro assays.

  • In Silico Profiling:

    • Utilize computational models to predict potential off-target interactions based on the compound's structure. This can include screening against databases of known protein targets.

  • Panel Screening:

    • Experimentally screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of diverse biological targets, such as kinases, GPCRs, and ion channels.

  • Data Analysis:

    • A compound is often flagged as promiscuous if it shows significant activity (e.g., >50% inhibition) against a certain number or percentage of targets in the panel. The definition of "promiscuous" can vary depending on the stage of the drug discovery program and the therapeutic area.

G cluster_0 Promiscuity Assessment A Compound of Interest B In Silico Profiling (Predict off-target interactions) A->B C In Vitro Panel Screening (e.g., Kinases, GPCRs) A->C D Data Analysis (% Inhibition against panel) B->D C->D E Promiscuity Flag (Activity against multiple targets?) D->E

Caption: Conceptual Workflow for Compound Promiscuity Assessment.

Conclusion: The Strategic Value of the Oxopiperazine Scaffold

This comparative guide highlights the strategic advantages of employing the this compound scaffold in drug discovery. Its well-balanced physicochemical properties, including moderate lipophilicity and a high polar surface area, position it as a favorable starting point for developing drug candidates with good solubility and potential for strong target engagement. Crucially, the reduced basicity of its nitrogen atoms, in contrast to the more traditional piperidine scaffold, suggests a lower propensity for off-target effects, a critical consideration in modern drug design.

While the direct experimental data for this compound is emerging, the analysis of its close analog, tert-Butyl 3-oxopiperazine-1-carboxylate, alongside established scaffolds like N-Boc-piperidine and N-Boc-morpholine, provides a strong rationale for its inclusion in screening libraries and lead optimization programs. The synthetic accessibility of this scaffold further enhances its appeal, offering medicinal chemists a versatile and promising platform for the discovery of novel therapeutics.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Bara, T., et al. (2021). The Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Mini-Reviews in Medicinal Chemistry, 21(15), 2049-2070.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular scaffolds. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperidine-1-carboxylate. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2260.
  • Oakwood Chemical. (n.d.). 1-N-Boc-Morpholine. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 3-oxopiperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Piperazine Derivatives

Piperazine and its derivatives are known to exhibit a range of biological and chemical activities. While specific toxicological data for Ethyl 3-oxopiperazine-1-carboxylate is limited, an analysis of analogous compounds, such as tert-Butyl 3-oxopiperazine-1-carboxylate, indicates potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[1] Therefore, it is prudent to handle this compound with the appropriate precautions to minimize exposure.

From a chemical reactivity standpoint, piperazine derivatives can be incompatible with strong oxidizing agents and acids.[2] Contact with these substances could lead to vigorous reactions, generating heat and potentially hazardous fumes. The thermal decomposition of similar organic compounds can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Key Takeaway: Due to the potential for irritation and chemical reactivity, this compound should be treated as a hazardous chemical. All handling and disposal procedures must be conducted with the assumption that it poses these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact, minimizing the risk of skin irritation.
Body Protection A standard laboratory coatShields skin and personal clothing from accidental spills.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts or aerosols are generated.Protects against inhalation of the compound, which may cause respiratory irritation.

Disposal Protocol: A Step-by-Step Approach

The guiding principle for the disposal of this compound is that it should be managed as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste. The container should be labeled "Hazardous Waste" and include the full chemical name.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong acids or oxidizing agents.

  • Contaminated Materials: Any materials that come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.

Storage of Chemical Waste

Proper storage of the hazardous waste container while it awaits pickup is essential for maintaining a safe laboratory.

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from general laboratory traffic.

  • Incompatibles: Ensure the storage area is free from incompatible materials, especially strong acids and oxidizers.[2]

  • Secondary Containment: It is best practice to keep the hazardous waste container within a secondary containment tray to mitigate the impact of any potential leaks.

Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed and certified chemical waste disposal contractor.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for the disposal of chemical waste.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of collection.

The recommended disposal method for this type of organic compound is typically high-temperature incineration in a licensed facility equipped with flue gas scrubbing to neutralize harmful emissions.[4]

Emergency Procedures: Spill Management

In the event of an accidental spill, a prompt and informed response is crucial to minimize risk.

Minor Spills (Small Quantity)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Cordon off the affected area to prevent the spread of the material.

  • Don Appropriate PPE: Ensure you are wearing the necessary PPE before attempting to clean the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

Major Spills (Large Quantity)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your laboratory supervisor and your institution's EHS or emergency response team.

  • Restrict Access: Prevent entry to the affected area.

  • Professional Cleanup: Do not attempt to clean up a large spill yourself. Allow trained emergency responders to handle the situation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards (Treat as Irritant & Reactive) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe small_quantity Small Quantity / Contaminated Materials don_ppe->small_quantity Is it a small spill or contaminated labware? large_quantity Large Quantity / Bulk Waste don_ppe->large_quantity Is it bulk unused or collected waste? collect_solid Collect in Designated 'Hazardous Waste' Container small_quantity->collect_solid Yes collect_bulk Use Original or Designated Bulk Waste Container large_quantity->collect_bulk Yes seal_label Seal and Label Container (Chemical Name, Hazard Info) collect_solid->seal_label collect_bulk->seal_label store_waste Store in Designated, Ventilated, and Secure Area seal_label->store_waste contact_ehs Contact EHS for Pickup by Licensed Vendor store_waste->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the scientific community.

References

  • CATO Research Chemical Inc. (2025). Safety Data Sheets.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • BIOSYNCE. (2023). Operational Disposal And Storage Of Piperazine.
  • PubChem. (n.d.). tert-Butyl 3-oxopiperazine-1-carboxylate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-oxopiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 3-oxopiperazine-1-carboxylate demands a commitment to safety that is as rigorous as our science. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in a risk-based approach to personal protective equipment (PPE). Our goal is to move beyond a simple checklist and build a culture of safety through understanding the "why" behind each operational step.

Hazard Assessment: Understanding the Risks

This compound and related piperazine derivatives present several potential hazards that dictate our PPE strategy. While a comprehensive toxicological profile may not be available for every novel compound, we can extrapolate from data on structurally similar chemicals. The primary hazards include:

  • Skin Irritation and Corrosion: Many piperazine compounds are classified as skin irritants or corrosives.[1][2] Direct contact can lead to irritation or, in severe cases, chemical burns.

  • Serious Eye Damage: The eyes are particularly vulnerable. Contact can cause serious irritation or irreversible damage.[1][2][3]

  • Respiratory Irritation: If the compound is a powder or becomes aerosolized, inhalation can irritate the respiratory tract.[2][4][5]

  • Toxicity: Some heterocyclic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.

Therefore, all handling procedures must be designed to prevent any direct contact with the substance.[6]

Core PPE: The Non-Negotiable Baseline

For any task involving this compound, from simple transfers to complex reactions, the following PPE is mandatory. This baseline protocol is designed to mitigate the primary risks of accidental exposure.

  • Eye and Face Protection: Chemical splash goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[3][7] For procedures with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to inspect gloves for any signs of degradation or punctures before each use.[7][9] Always follow the principle of double-gloving for enhanced protection during high-risk procedures. Contaminated gloves must be disposed of properly after use, and hands should be washed thoroughly.[10]

  • Protective Clothing: A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[3][11] For tasks involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[12] Ensure that shoes are close-toed and made of a non-porous material; sandals are strictly prohibited.[11][13]

Task-Specific PPE Selection: A Risk-Based Approach

The level of risk associated with handling this compound is not static; it varies with the procedure. The following table outlines recommended PPE levels for common laboratory tasks.

Laboratory Task Scale Primary Risks Engineering Controls Minimum Required PPE
Weighing/Aliquotting (Solid) Milligrams to GramsInhalation of fine particles, skin/eye contact.Chemical Fume Hood or Ventilated Balance Enclosure.Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Preparing Solutions Milliliters to LitersSplashes, skin/eye contact, inhalation of vapors.Chemical Fume Hood.[12]Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.
Running Reactions Any ScaleSplashes, potential for exothermic events, skin/eye contact.Chemical Fume Hood.Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield.
Post-Reaction Workup Any ScaleSplashes from transfers, skin/eye contact.Chemical Fume Hood.Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles.
Spill Cleanup Any ScaleHigh risk of direct contact with concentrated material.Evacuate personnel, ensure ventilation.[4]Chemical-Resistant Apron, Double Nitrile Gloves, Goggles, Face Shield, Respiratory Protection (as needed).

Procedural Workflow for PPE Selection

The decision to implement specific PPE should follow a logical, risk-based workflow. The diagram below illustrates this process, starting with a thorough assessment of the experimental procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_ppe PPE Specification Start Identify Experimental Task (e.g., Weighing, Synthesis) Assess_Scale Assess Scale (<1g, 1-10g, >10g) Start->Assess_Scale Assess_Hazards Assess Physical Form & Hazards (Solid, Liquid, Dust, Aerosol) Assess_Scale->Assess_Hazards Eng_Controls Use Engineering Controls (Fume Hood, Glove Box) Assess_Hazards->Eng_Controls PPE_Selection Select PPE Based on Task Eng_Controls->PPE_Selection Core_PPE Core PPE: - Goggles - Lab Coat - Nitrile Gloves PPE_Selection->Core_PPE All Tasks Enhanced_PPE Enhanced PPE: - Face Shield - Double Gloves - Chemical Apron PPE_Selection->Enhanced_PPE Splash/High Conc. Risk Resp_PPE Respiratory Protection: - N95/FFP Respirator - SCBA (for large spills) PPE_Selection->Resp_PPE Aerosol/Dust/Spill Risk Proceed Proceed Core_PPE->Proceed Proceed with Task Enhanced_PPE->Proceed Resp_PPE->Proceed

Caption: Risk-based workflow for selecting appropriate PPE.

Operational Plan: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Contamination during the removal (doffing) process is a common source of exposure.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuff of the glove over the cuff of the lab coat sleeve to create a seal.

Doffing Sequence (Taking Off):

  • Gloves: Remove using a glove-to-glove technique to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Disposal Plan: Chemical and Contaminated Waste

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. They should never be poured down the drain.[4][7][10] Collect waste in a clearly labeled, sealed, and appropriate container.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable aprons, that has come into contact with the chemical must be considered hazardous. Place these items in a designated, sealed waste container for hazardous materials.[10]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[14]

By integrating these principles of hazard assessment, risk-based PPE selection, and meticulous operational planning, we can ensure a safe laboratory environment that empowers scientific discovery.

References

  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET: 1-BOC-hexahydro-1,4-diazepine. (2025). Fisher Scientific.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Safety Data Sheet: 1-Boc-3-Oxopiperazine. (2021). Angene Chemical.
  • Piperazine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • piperazine (C4H10N2). (n.d.). GazFinder.
  • SAFETY DATA SHEET: Ethyl piperazine-1-carboxyl
  • SAFETY D
  • Hazardous Substance Fact Sheet: PHOSPHOROTHIOIC ACID, O,O-DIMETHYL-S-(2-METHYLTHIO)ETHYL ESTER. (2010). New Jersey Department of Health.
  • SAFETY DATA SHEET: (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid. (2018).
  • SAFETY DATA SHEET: Ethyl 4-oxopiperidine-3-carboxylate hydrochloride. (2023). Fisher Scientific.
  • Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.).
  • SAFETY DATA SHEET: Propanoic acid, 3-mercapto-, ethyl ester. (n.d.). Fisher Scientific.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • SAFETY D
  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry.
  • LABORATORY HEALTH & SAFETY RULES. (2024). The University of Cyprus-Department of Chemistry.
  • SAFETY DATA SHEET: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. (n.d.). Wokai Biotechnology.
  • Safety in Organic Chemistry Laboratory. (n.d.).
  • Hazardous Substance Fact Sheet: N-AMINOETHYLPIPERAZINE. (2017). New Jersey Department of Health.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.